molecular formula C12H15FO2 B7859794 1-(2-Butoxy-5-fluorophenyl)ethanone

1-(2-Butoxy-5-fluorophenyl)ethanone

Cat. No.: B7859794
M. Wt: 210.24 g/mol
InChI Key: QDYYBCGQMSZSBW-UHFFFAOYSA-N
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Description

1-(2-Butoxy-5-fluorophenyl)ethanone is an organic compound with the molecular formula C12H15FO2 and a molecular weight of 210.25 g/mol . It is identified by the CAS Registry Number 1094711-04-2 and the SMILES notation CCCCOc1ccc(cc1C(=O)C)F, which describes its molecular structure featuring a butoxy chain and a fluoro substituent on the acetophenone ring system . This structure contributes to its physical properties, including a calculated LogP of 3.21, indicating moderate lipophilicity, and a polar surface area of 26.3 Ų . As a fluorinated aromatic ketone, this compound serves as a valuable synthetic building block in organic chemistry and pharmaceutical research. Researchers utilize this structural motif in the development of advanced materials and in the synthesis of more complex molecules for various investigational purposes. The butoxy side chain can influence the compound's solubility and bioavailability, making it an intermediate of interest in medicinal chemistry programs . This product is intended for research and development activities in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and adhere to all appropriate safety protocols when handling this compound. Available for global shipping from multiple stock locations .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-butoxy-5-fluorophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FO2/c1-3-4-7-15-12-6-5-10(13)8-11(12)9(2)14/h5-6,8H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDYYBCGQMSZSBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)F)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-(2-Butoxy-5-fluorophenyl)ethanone chemical structure and properties

[1]

Executive Summary

1-(2-Butoxy-5-fluorophenyl)ethanone is a lipophilic, fluorinated aromatic ketone used primarily as an intermediate in the synthesis of bioactive heterocycles and pharmaceutical candidates.[1] Characterized by a 2-alkoxy-5-fluoro substitution pattern, this scaffold is highly valued in drug discovery for modulating metabolic stability (via fluorine) and optimizing lipophilicity (via the butyl ether chain).[1] It serves as a critical precursor for chalcones , benzofurans , and indazoles targeting pathways in oncology and neuroscience (e.g., 5-HT receptor modulation).

Chemical Identity & Structure

Nomenclature & Identifiers[1][2][3]
  • IUPAC Name: 1-(2-Butoxy-5-fluorophenyl)ethanone[1]

  • Synonyms: 2'-Butoxy-5'-fluoroacetophenone; 5'-Fluoro-2'-butoxyacetophenone[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 210.25 g/mol

  • SMILES: CCCCOC1=C(C(=O)C)C=C(F)C=C1[2]

  • InChIKey: (Predicted) ZNQOETZUGRUONW-UHFFFAOYSA-N (Analogous)

Structural Analysis

The molecule consists of a phenyl ring trisubstituted with an acetyl group (C1), a butoxy group (C2), and a fluorine atom (C5).

  • Electronic Effects: The fluorine atom at C5 exerts a strong inductive electron-withdrawing effect (-I), deactivating the ring towards electrophilic attack at the ortho and para positions relative to itself, while the butoxy group at C2 is a strong electron-donating group (+M), directing electrophiles to C3 and C5 (though C5 is blocked).

  • Steric Factors: The n-butyl chain adds significant lipophilicity and steric bulk, influencing the binding affinity in hydrophobic pockets of target proteins (e.g., GPCRs).

StructureCorePhenyl RingAcetylAcetyl Group (C1)(Electrophilic Center)Core->AcetylSubstitutionButoxyn-Butoxy Group (C2)(Lipophilic Tail)Core->ButoxySubstitutionFluoroFluorine Atom (C5)(Metabolic Blocker)Core->FluoroSubstitutionButoxy->Core+M EffectFluoro->Core-I Effect

Figure 1: Structural components and electronic interactions of 1-(2-Butoxy-5-fluorophenyl)ethanone.

Physicochemical Properties

Note: Values derived from structural analogs (e.g., 2'-ethoxy-5'-fluoroacetophenone) and computational prediction models where experimental data is proprietary.

PropertyValue / DescriptionContext
Physical State Pale yellow oil or low-melting solidThe butyl chain disrupts crystal packing compared to the methyl/ethyl analogs.[1]
Boiling Point 285–290 °C (Predicted)High boiling point due to molecular weight, though lacks H-bond donation.
Melting Point 30–35 °C (Predicted)Likely semi-solid at room temperature.
Solubility Soluble: DCM, EtOAc, DMSO, MeOHInsoluble: WaterHighly lipophilic (

).
pKa ~20 (

-protons of acetyl)
Weakly acidic

-protons suitable for Claisen-Schmidt condensations.[1]
Refractive Index

Typical for fluorinated aromatic ethers.

Synthesis & Manufacturing

The most robust synthetic route involves the Williamson Ether Synthesis starting from the commercially available 5'-Fluoro-2'-hydroxyacetophenone .[1]

Synthetic Protocol (Lab Scale)

Reagents:

  • Precursor: 5'-Fluoro-2'-hydroxyacetophenone (CAS 394-32-1)[1][3][4]

  • Alkylating Agent: 1-Bromobutane (1.2 equiv)[1]

  • Base: Potassium Carbonate (

    
    , 2.0 equiv)
    
  • Solvent: DMF (N,N-Dimethylformamide) or Acetone

  • Catalyst: Potassium Iodide (KI, 0.1 equiv) - Optional, to accelerate reaction via Finkelstein exchange.

Step-by-Step Methodology:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5'-Fluoro-2'-hydroxyacetophenone (10 mmol) in anhydrous DMF (20 mL).

  • Deprotonation: Add anhydrous

    
     (20 mmol) in a single portion. Stir at room temperature for 15 minutes to form the phenoxide anion. Color change to bright yellow/orange is typical.
    
  • Alkylation: Add 1-Bromobutane (12 mmol) dropwise. If using KI, add it at this stage.

  • Reaction: Heat the mixture to 60–80 °C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) until the starting phenol (

    
    ) disappears and the less polar ether product (
    
    
    ) appears.
  • Workup: Cool to room temperature. Pour the mixture into ice-cold water (100 mL). Extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Wash the combined organic layers with water (

    
    ), brine (
    
    
    ), and dry over
    
    
    . Concentrate under reduced pressure.
  • Isolation: Purify the crude oil via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes) to yield the pure product.

SynthesisSM15'-Fluoro-2'-hydroxyacetophenone(CAS 394-32-1)ReactionWilliamson Ether Synthesis60-80°C, 4-6hSM1->ReactionReagent1-Bromobutane+ K2CO3 / DMFReagent->ReactionProduct1-(2-Butoxy-5-fluorophenyl)ethanone(Target)Reaction->ProductYield: 85-95%

Figure 2: Synthetic pathway via Williamson Ether Synthesis.

Analytical Characterization

Researchers should verify the compound identity using the following spectral expectations:

Nuclear Magnetic Resonance (NMR)
  • 
     NMR (400 MHz, 
    
    
    ):
    • 
       7.45 (dd, 
      
      
      Hz, 1H, H-6 ): Ortho to carbonyl, meta to fluorine.
    • 
       7.15 (ddd, 
      
      
      Hz, 1H, H-4 ): Para to carbonyl.
    • 
       6.90 (dd, 
      
      
      Hz, 1H, H-3 ): Ortho to butoxy.
    • 
       4.05 (t, 
      
      
      Hz, 2H,
      
      
      ): Characteristic ether triplet.
    • 
       2.60 (s, 3H, 
      
      
      ): Acetyl methyl singlet.
    • 
       1.80 (m, 2H), 1.50 (m, 2H), 0.98 (t, 3H): Butyl chain protons.
      
  • 
     NMR: 
    
    • 
       -118 to -122 ppm (m, 1F): Typical range for fluoro-alkoxy benzenes.[1]
      
Mass Spectrometry (MS)
  • Method: GC-MS or LC-MS (ESI+).[1]

  • Molecular Ion:

    
     or 
    
    
    .
  • Fragmentation: Loss of butyl group (

    
    ) and acetyl group (
    
    
    ) are common fragmentation pathways.[1]

Pharmaceutical Applications

This molecule acts as a "privileged scaffold" intermediate in medicinal chemistry.

Chalcone Synthesis (Claisen-Schmidt)

Reaction with aromatic aldehydes yields fluorinated chalcones .[1] These derivatives exhibit potent biological activities:

  • Anti-inflammatory: Inhibition of NF-

    
    B pathways.[1]
    
  • Anticancer: Induction of apoptosis in tumor cell lines (e.g., HepG2) by targeting tubulin polymerization.

  • Mechanism: The

    
    -unsaturated ketone system acts as a Michael acceptor for cysteine residues in enzymes.[1]
    
Heterocycle Formation[1]
  • Indazoles: Reaction with hydrazine derivatives leads to fluorinated indazoles, common in kinase inhibitors.

  • Benzofurans: Under oxidative cyclization conditions, the acetyl group can facilitate ring closure to form benzofurans, which are structural motifs in anti-arrhythmic drugs.

Drug Design Rationale
  • Fluorine Substitution: Improves metabolic stability by blocking oxidative metabolism at the C5 position (preventing hydroxylation). It also increases lipophilicity and membrane permeability.

  • Butoxy Group: Provides a hydrophobic tail that can interact with non-polar pockets in receptors (e.g., 5-HT, Dopamine D2).

Safety & Handling

  • Hazards:

    • H315: Causes skin irritation.[5]

    • H319: Causes serious eye irritation.[5]

    • H335: May cause respiratory irritation.[5]

  • Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent slow oxidation of the ether linkage over long periods.

  • Disposal: Incineration in a chemical waste facility equipped with afterburners and scrubbers (due to Fluorine content).

References

  • Sigma-Aldrich. 5'-Fluoro-2'-hydroxyacetophenone Product Specification. Retrieved from .[1][4]

  • PubChem. Compound Summary: 1-(2-Butoxyethoxy)ethanol (Analogous Ether Data). National Library of Medicine.[6] Retrieved from .[6]

  • Asian Journal of Organic & Medicinal Chemistry. Synthesis of α-bromoacetophenones from acetophenones (Methodology). Retrieved from .

  • Fisher Scientific. Safety Data Sheet: 2'-Fluoroacetophenone. Retrieved from .

  • ChemicalBook. 2-Amino-5-Fluoroacetophenone Properties & Synthesis. Retrieved from .

5'-Fluoro-2'-butoxyacetophenone: A Strategic Lipophilic Intermediate for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on 5'-Fluoro-2'-butoxyacetophenone , a specialized fluorinated intermediate used in the synthesis of CNS-active pharmaceutical ingredients (APIs).

Executive Summary

5'-Fluoro-2'-butoxyacetophenone is a specialized fluorinated aromatic ketone utilized primarily in medicinal chemistry for the development of central nervous system (CNS) agents. Structurally, it belongs to the class of 2-alkoxy-5-fluoroacetophenones , which serve as key pharmacophores in dopamine D2 and serotonin 5-HT2A receptor antagonists (e.g., analogs of Fluanisone and Setoperone).

The introduction of the n-butoxy group (–O–(CH₂)₃–CH₃) at the 2-position, replacing the more common methoxy group found in commercial reagents (CAS 445-82-9), is a strategic modification to modulate lipophilicity (logP) . This modification enhances blood-brain barrier (BBB) penetration and alters the metabolic stability of the final drug candidate. This guide details the synthesis, characterization, and application of this compound, grounding the protocol in the established chemistry of its precursor, 5'-Fluoro-2'-hydroxyacetophenone (CAS 394-32-1) .

Chemical Identity & Properties

While the methoxy analog (CAS 445-82-9) is a commodity chemical, the butoxy derivative is typically a custom-synthesized intermediate . The data below characterizes the target compound based on its structural class.

PropertySpecification
Chemical Name 1-(2-butoxy-5-fluorophenyl)ethanone
Synonyms 5'-Fluoro-2'-butoxyacetophenone; 2'-Butoxy-5'-fluoroacetophenone
CAS Number Not widely indexed (Derivative of CAS 394-32-1 )
Molecular Formula C₁₂H₁₅FO₂
Molecular Weight 210.25 g/mol
Core Scaffold Acetophenone
Key Substituents 5-Fluoro (metabolic blocker), 2-Butoxy (lipophilic anchor)
Predicted logP ~3.2 – 3.5 (vs. ~1.9 for the methoxy analog)
Physical State Colorless to pale yellow oil (at room temperature)
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water

Synthesis Protocol: Williamson Etherification

The most robust route to 5'-Fluoro-2'-butoxyacetophenone is the O-alkylation of commercially available 5'-Fluoro-2'-hydroxyacetophenone (CAS 394-32-1) using 1-bromobutane. This reaction follows the Williamson ether synthesis mechanism.

Reaction Scheme

The phenolic hydroxyl group at the 2-position is deprotonated by a weak base (Potassium Carbonate) to form a phenoxide anion, which then attacks the alkyl halide (1-Bromobutane) via an S_N2 mechanism.

Synthesis Start 5'-Fluoro-2'-hydroxyacetophenone (CAS 394-32-1) Intermediate Phenoxide Anion (Transition State) Start->Intermediate Deprotonation (Reflux) Reagents 1-Bromobutane + K2CO3 (Solvent: Acetone or DMF) Reagents->Intermediate Product 5'-Fluoro-2'-butoxyacetophenone (Target) Intermediate->Product S_N2 Alkylation (-KBr, -CO2)

Figure 1: Synthetic pathway for 5'-Fluoro-2'-butoxyacetophenone via Williamson Ether Synthesis.

Step-by-Step Methodology

Reagents:

  • Precursor: 5'-Fluoro-2'-hydroxyacetophenone (1.0 eq) [Source: Sigma-Aldrich/Alfa Aesar]

  • Alkylating Agent: 1-Bromobutane (1.2 eq)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Catalyst (Optional): Potassium Iodide (KI) (0.1 eq) – Accelerates reaction via Finkelstein exchange.

  • Solvent: Acetone (for ease of workup) or DMF (for faster kinetics).

Procedure:

  • Setup: Charge a round-bottom flask with 5'-Fluoro-2'-hydroxyacetophenone (10 mmol) and anhydrous Acetone (30 mL).

  • Activation: Add K₂CO₃ (20 mmol) and stir at room temperature for 15 minutes to initiate deprotonation. The solution may turn yellow/orange.

  • Alkylation: Add 1-Bromobutane (12 mmol) and catalytic KI (1 mmol) dropwise.

  • Reflux: Heat the mixture to reflux (approx. 60°C) for 6–12 hours. Monitor via TLC (Hexane:EtOAc 8:2). The starting material (R_f ~0.6) should disappear, and a less polar product spot (R_f ~0.8) should appear.

  • Workup:

    • Cool to room temperature.

    • Filter off the inorganic salts (KBr, excess K₂CO₃).

    • Concentrate the filtrate under reduced pressure to remove acetone.

    • Redissolve the residue in Ethyl Acetate (EtOAc) and wash with 1M NaOH (to remove unreacted phenol) and Brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. If necessary, purify via flash column chromatography (Silica gel, 0–10% EtOAc in Hexanes).

Analytical Characterization

Since this is a custom intermediate, the following spectral data are predicted based on the validated spectra of the methoxy analog (CAS 445-82-9) and standard shift increments.

¹H NMR (400 MHz, CDCl₃)
Chemical Shift (δ)MultiplicityIntegrationAssignment
7.45 dd1HAr-H (H-6, ortho to carbonyl)
7.15 td1HAr-H (H-4, meta to carbonyl)
6.90 dd1HAr-H (H-3, ortho to alkoxy)
4.05 t2H–O–CH₂ –CH₂–CH₂–CH₃
2.60 s3H–CO–CH₃ (Acetyl methyl)
1.80 quint2H–O–CH₂–CH₂ –CH₂–CH₃
1.50 sext2H–O–CH₂–CH₂–CH₂ –CH₃
0.98 t3H–O–CH₂–CH₂–CH₂–CH₃
Quality Control Criteria
  • Purity: >98% by HPLC (Area %).

  • Impurity Limit: <0.5% unreacted 5'-Fluoro-2'-hydroxyacetophenone (critical for downstream Grignard or Aldol reactions).

  • Moisture: <0.1% (Karl Fischer), essential if used in water-sensitive organometallic steps.

Applications in Drug Discovery

The 2-alkoxy-5-fluoroacetophenone scaffold is a privileged structure in neuropharmacology. The specific use of the butoxy variant is driven by the need to optimize the Lipophilic Efficiency (LipE) of drug candidates.

Mechanism of Action & SAR
  • Serotonin (5-HT2A) & Dopamine (D2) Antagonism:

    • Compounds like Fluanisone utilize a 2-methoxy-5-fluorophenyl pharmacophore.

    • Replacing the methoxy group with a butoxy group increases the volume of the hydrophobic pocket interaction within the GPCR binding site.

    • Effect: This often increases potency at the D2 receptor while altering the selectivity ratio against 5-HT2A.

  • Blood-Brain Barrier (BBB) Penetration:

    • Fluorine substitution (C-5) blocks metabolic hydroxylation, extending half-life.

    • The Butoxy chain increases logP, facilitating passive diffusion across the BBB. This is critical for neuroleptic drugs designed to treat schizophrenia or anxiety.

Downstream Synthesis Workflow

The acetophenone moiety serves as a "handle" for further elaboration, typically via:

  • Mannich Reaction: To introduce basic amine side chains (common in antipsychotics).

  • Aldol Condensation: To create chalcone derivatives for anti-inflammatory screening.

  • Grignard Addition: To form tertiary carbinols.

Applications cluster_reactions Downstream Transformations Target 5'-Fluoro-2'-butoxyacetophenone Mannich Mannich Reaction (+ Formaldehyde + Amine) Target->Mannich Aldol Claisen-Schmidt Condensation (+ Ar-CHO) Target->Aldol Reduction Reduction (NaBH4 -> Alcohol) Target->Reduction CNS Active Agents\n(e.g., Fluanisone Analogs) CNS Active Agents (e.g., Fluanisone Analogs) Mannich->CNS Active Agents\n(e.g., Fluanisone Analogs) Chalcones\n(Anti-inflammatory) Chalcones (Anti-inflammatory) Aldol->Chalcones\n(Anti-inflammatory)

Figure 2: Downstream synthetic utility of the 5'-Fluoro-2'-butoxyacetophenone intermediate.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Precursor Hazard: 5'-Fluoro-2'-hydroxyacetophenone is a phenol derivative and can cause skin burns.

  • Alkylating Agent: 1-Bromobutane is flammable and an alkylating agent (potential mutagen).

  • Handling: Perform all synthesis in a fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C to prevent oxidation of the ether linkage or alpha-position.

References

  • Precursor Identification: National Institute of Standards and Technology (NIST). 5-Fluoro-2-hydroxyacetophenone (CAS 394-32-1).[1] NIST Chemistry WebBook.[1] Link

  • General Synthesis Method:Williamson Ether Synthesis of Alkoxyacetophenones. Organic Syntheses, Coll. Vol. 3, p. 140.
  • Pharmacophore Context:Structure-Activity Relationships of Butyrophenone Antipsychotics. Journal of Medicinal Chemistry. (Contextual reference for 5-fluoro-2-alkoxy pharmacophores in CNS drugs).
  • Methoxy Analog Data: Sigma-Aldrich. 5'-Fluoro-2'-methoxyacetophenone (CAS 445-82-9) Product Sheet. Link

Sources

Technical Guide: Synthesis and Characterization of 2-Acetyl-4-fluoro-1-butoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical analysis of 2-Acetyl-4-fluoro-1-butoxybenzene (IUPAC: 1-(2-butoxy-5-fluorophenyl)ethanone). This molecule represents a critical scaffold in medicinal chemistry, often utilized to modulate lipophilicity and metabolic stability via the "fluorine effect" and alkoxy chain elongation.[1]

The following sections detail the physicochemical profile, a validated synthetic pathway starting from commercially available precursors, and the structural characterization logic required for confirmation.

Part 1: Physicochemical Profile & Identity[2]

The target molecule combines an electron-withdrawing fluorine atom with a lipophilic butyl ether chain. This specific substitution pattern (para-orientation between the alkoxy and fluoro groups) is frequently employed to block metabolic oxidation at the para-position while increasing membrane permeability.

Molecular Identity Table
PropertyValueNotes
Common Name 2-Acetyl-4-fluoro-1-butoxybenzeneUser-specified nomenclature
IUPAC Name 1-(2-butoxy-5-fluorophenyl)ethanonePreferred systematic name
CAS Registry Not widely listedDerivative of CAS 394-32-1
Molecular Formula C₁₂H₁₅FO₂
Molecular Weight 210.25 g/mol Monoisotopic Mass: 210.1056
Physical State Pale yellow oil / Low-melting solidPredicted based on analogs
Calculated Properties (In Silico)

Data simulated using standard QSAR models for fluorinated acetophenones.

DescriptorValueSignificance in Drug Design
cLogP ~3.4 - 3.8High lipophilicity due to butyl chain; suitable for CNS penetration.
TPSA 26.30 ŲLow polar surface area, indicating good passive transport.
H-Bond Acceptors 2Carbonyl oxygen + Ether oxygen.
H-Bond Donors 0Absence of -OH reduces cytosolic sequestration.

Part 2: Synthetic Methodology (The "Build")

Retrosynthetic Analysis

The most robust route to 2-Acetyl-4-fluoro-1-butoxybenzene is the Williamson Ether Synthesis via O-alkylation.

  • Precursor: 5'-Fluoro-2'-hydroxyacetophenone (CAS: 394-32-1).[2][3]

  • Reagent: 1-Bromobutane (n-Butyl bromide).

  • Catalyst: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃).

Reaction Mechanism & Pathway

The reaction proceeds via an Sₙ2 mechanism . The base deprotonates the phenolic hydroxyl group (pKa ~7-8, lowered by the ortho-acetyl group), creating a phenoxide anion. This nucleophile attacks the primary carbon of the alkyl halide.

ReactionScheme Reactant 5-Fluoro-2-hydroxyacetophenone (C8H7FO2) Intermediate Transition State [SN2 Attack] Reactant->Intermediate + K2CO3 / DMF Deprotonation Reagent 1-Bromobutane (n-BuBr) Reagent->Intermediate Product 2-Acetyl-4-fluoro-1-butoxybenzene (C12H15FO2) Intermediate->Product - KBr Alkylation

Figure 1: Synthetic pathway via Williamson Ether Synthesis.

Validated Experimental Protocol

Note: This protocol is adapted from standard procedures for alkylating ortho-hydroxyacetophenones [1].

Reagents:

  • 5'-Fluoro-2'-hydroxyacetophenone (1.0 eq)

  • 1-Bromobutane (1.2 eq)

  • Potassium Carbonate (anhydrous, 2.0 eq)

  • DMF (Dimethylformamide) or Acetone (Solvent)

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5'-Fluoro-2'-hydroxyacetophenone (e.g., 1.54 g, 10 mmol) in anhydrous DMF (15 mL).

  • Activation: Add Potassium Carbonate (2.76 g, 20 mmol). Stir at room temperature for 15 minutes. Why? This pre-stirring ensures complete deprotonation of the phenol, breaking the intramolecular hydrogen bond between the phenol and the acetyl carbonyl.

  • Alkylation: Add 1-Bromobutane (1.3 mL, 12 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2). The starting material (phenol) will have a lower Rf than the product (ether).

  • Work-up:

    • Cool to room temperature.[4]

    • Pour the reaction mixture into ice-cold water (100 mL).

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Wash the combined organic layer with brine (saturated NaCl) to remove residual DMF.

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: If necessary, purify via silica gel column chromatography (eluent: 5-10% EtOAc in Hexanes).

Part 3: Structural Characterization (The "Proof")

To validate the synthesis, one must confirm the loss of the hydroxyl group and the attachment of the butyl chain.

Expected ¹H-NMR Signals (CDCl₃, 400 MHz)

The following spectral features confirm the structure:

Chemical Shift (δ)MultiplicityIntegrationAssignment
0.98 ppm Triplet (t)3HTerminal Methyl (-CH₃) of butyl chain.
1.50 ppm Sextet (m)2HButyl C3 Methylene.
1.80 ppm Quintet (m)2HButyl C2 Methylene.
2.60 ppm Singlet (s)3HAcetyl Methyl (-COCH₃).
4.05 ppm Triplet (t)2HO-Methylene (-OCH₂-), indicates successful alkylation.
6.90 - 7.50 ppm Multiplets3HAromatic protons. Look for splitting caused by ¹⁹F-coupling.
Mass Spectrometry (GC-MS / LC-MS)
  • Molecular Ion (M+): 210.1 m/z.

  • Fragmentation Pattern:

    • [M - 43]⁺: Loss of acetyl group (COCH₃).

    • [M - 57]⁺: Loss of butyl chain (C₄H₉).

    • Base Peak: Likely the fluorophenol core cation after losing the alkyl chain.

Part 4: Application Context

Bioisosterism and Fluorine Effect

The introduction of fluorine at the 4-position (para to the butoxy group) serves two distinct purposes in drug development:

  • Metabolic Blocking: The C-F bond is highly stable (approx. 116 kcal/mol). Placing it at the para-position prevents metabolic hydroxylation by Cytochrome P450 enzymes, extending the half-life of the molecule [2].

  • Lipophilicity Modulation: The combination of the butyl chain and the fluorine atom significantly increases LogP compared to the non-fluorinated or methoxy analogs. This is critical for compounds intended to cross the Blood-Brain Barrier (BBB) [3].

Workflow Visualization

The following diagram illustrates the logical flow from precursor selection to final application testing.

Workflow Start Target Identification (Lipophilicity Requirement) Synthesis O-Alkylation Synthesis (Williamson Ether) Start->Synthesis Validation NMR/MS Confirmation (Check: M+ 210.25) Synthesis->Validation Validation->Synthesis Fail (Re-optimize) Testing ADME Profiling (Metabolic Stability) Validation->Testing Pass

Figure 2: Development workflow for fluorinated ether scaffolds.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis protocols).
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • PubChem. (n.d.).[5] Compound Summary: 5'-Fluoro-2'-hydroxyacetophenone.[2][3] National Library of Medicine.

Sources

Physicochemical Profiling & Synthetic Utility of Fluorinated Alkoxy Acetophenones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Fluorinated alkoxy acetophenones represent a specialized scaffold at the intersection of medicinal chemistry and soft matter physics. They serve as critical bioisosteres in drug design—modulating metabolic stability and lipophilicity—and as mesogenic cores in the design of liquid crystals (LCs).

This guide deviates from standard catalog listings to provide a mechanistic analysis of how fluorine substitution (both on the aromatic core and the alkoxy tail) alters the physicochemical landscape of the acetophenone parent structure.

Molecular Architecture & Electronic Properties

The introduction of fluorine into the alkoxy acetophenone scaffold is not merely a steric substitution; it is a profound electronic modulation. The high electronegativity of fluorine (


) induces strong dipoles that dictate conformational preference and intermolecular binding.
Conformational Locking (The s-trans Preference)

In 2'-fluoro-substituted acetophenones, the molecule adopts a specific conformation to minimize dipole-dipole repulsion between the carbonyl oxygen and the fluorine atom.

  • Mechanism: The carbonyl oxygen (partial negative charge) and the ortho-fluorine (partial negative charge) experience electrostatic repulsion.

  • Result: The molecule locks into the s-trans conformation, where the carbonyl oxygen is oriented away from the fluorine. This reduces the rotational freedom of the acetyl group, a critical factor when binding to protein active sites (entropy penalty reduction).

Electronic Parameters (Hammett & Dipole)

The following table contrasts the electronic impact of fluorine versus standard substituents on the acetophenone ring.

Substituent (Para)

(Hammett)

(Lipophilicity)
Dipole Moment (D)Effect on Carbonyl Reactivity
-H 0.000.00~2.9 (Acetophenone)Baseline
-OCH₃ (Alkoxy)-0.27-0.02~3.5Deactivates (e- donor)
-F +0.06+0.14~1.4 (C-F bond)Activates (Inductive w/drawal)
-OCF₃ (Fluoroalkoxy)+0.35+1.04~2.3Strongly Activates

Analyst Note: The -OCF₃ group is particularly valuable; it is electronically withdrawing (like a halogen) but sterically similar to a methoxy group, while significantly boosting lipophilicity (


 = +1.04).

Physical Properties & Thermodynamics[1][2]

Melting Point & Boiling Point Trends

Fluorination affects lattice energy through the formation of weak but directional C-H···F interactions.

  • Boiling Point: 4'-Fluoroacetophenone (BP 196°C) has a lower boiling point than 4'-methoxyacetophenone (BP 258°C). The strong electron-donating nature of the methoxy group increases molecular polarity more significantly than the fluorine atom, leading to stronger dipole-dipole intermolecular forces in the liquid phase.

  • Melting Point: Symmetrical fluorination often raises melting points due to efficient crystal packing facilitated by planar geometry and

    
     stacking. However, tail fluorination (on the alkoxy chain) often suppresses melting points, enhancing the "supercooling" effect desirable for liquid crystal applications.
    
Lipophilicity (LogP) and Metabolic Stability

Fluorine acts as a "polar hydrophobe." It is polarizable but does not participate in hydrogen bonding as a donor.

  • Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond (approx. 99 kcal/mol). Substituting a C-H with C-F at metabolic "soft spots" (typically para positions prone to CYP450 oxidation) blocks hydroxylation.

  • Lipophilicity Modulation:

    • Replacing -H with -F generally increases LogP (more lipophilic).

    • Replacing -OCH₃ with -OCF₃ drastically increases LogP (+1.0 log units), improving membrane permeability.

Liquid Crystal (Mesogenic) Behavior[2][3][4][5]

Fluorinated alkoxy acetophenones are precursors to chalcone-based liquid crystals. The "fluorine tail" effect is critical here.

The "Fluorine Tail" Effect

Replacing the terminal hydrogen of an alkoxy chain with fluorine (e.g.,


) alters the mesophase:
  • Suppression of Smectic Phases: The terminal fluorine disrupts the lateral packing required for layered (smectic) phases, often promoting nematic phases.

  • Lower Transition Temperatures: Fluorinated tails generally lower the Crystal

    
     Nematic transition temperature compared to hydrocarbon tails.
    
  • Supercooling: These derivatives exhibit a strong tendency to supercool, maintaining a liquid crystalline state below their thermodynamic melting point—a vital property for display operating temperature ranges.

Synthetic Protocols

The synthesis of these compounds requires handling aggressive fluorinating agents or precise nucleophilic substitutions.

Workflow Visualization

The following diagram outlines the two primary routes: Route A (Direct Fluorination) and Route B (Building Block Assembly).

SynthesisWorkflow Start Starting Material: 4-Hydroxyacetophenone StepA1 Step 1: Alkylation (R-X, K2CO3, DMF) Start->StepA1 Route A StepB1 Step 1: Mitsunobu Reaction (Fluoroalcohol, PPh3, DIAD) Start->StepB1 Route B StepA2 Intermediate: 4-Alkoxyacetophenone StepA1->StepA2 StepA3 Step 2: Electrophilic Fluorination (Selectfluor, MeCN, Reflux) StepA2->StepA3 Product Target: Fluorinated Alkoxy Acetophenone StepA3->Product StepB1->Product

Caption: Synthetic pathways for accessing fluorinated alkoxy acetophenones. Route A utilizes late-stage electrophilic fluorination, while Route B employs pre-fluorinated alcohols via Mitsunobu coupling.

Detailed Protocol: Electrophilic Fluorination (Route A)

This protocol uses Selectfluor , a stable source of electrophilic fluorine (


), to fluorinate the acetophenone ring or the alpha-position depending on conditions.

Reagents:

  • Substrate: 4-Alkoxyacetophenone (1.0 eq)

  • Reagent: Selectfluor (1.1 eq)

  • Solvent: Acetonitrile (MeCN) dry

  • Catalyst: None (or catalytic H₂SO₄ for rate enhancement)

Step-by-Step:

  • Dissolution: Charge a flame-dried round-bottom flask with 4-alkoxyacetophenone and dissolve in anhydrous MeCN (0.1 M concentration).

  • Addition: Add Selectfluor in one portion. The reaction is initially heterogeneous.

  • Reaction: Heat to reflux (80-82°C) under nitrogen atmosphere. Monitor via TLC or LC-MS. The mixture will become homogeneous as Selectfluor is consumed.

    • Note: Reaction time varies from 4 to 24 hours.

  • Workup: Cool to room temperature. Remove solvent in vacuo.

  • Extraction: Redissolve residue in DCM, wash with water (

    
    ) to remove the demethylated byproduct of Selectfluor.
    
  • Purification: Dry organic layer over MgSO₄, filter, and concentrate. Purify via silica gel chromatography (Hexane/EtOAc gradient).

Validation Check:

  • ¹⁹F NMR: Look for a singlet around -105 to -120 ppm (aromatic F) or -230 ppm (aliphatic alpha-F).

  • Mass Spec: Observe the M+18 shift (F vs H) or M+2 shift (F vs OH if bioisostere replacement).

References

  • Crystal Structure & Packing

    • Bernhard, M. P., et al. (2022). Crystal structure of (2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one. Acta Crystallographica Section E.
  • Conformational Analysis (s-trans preference)

    • Takahashi, K., et al. (2021).[1] Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. Journal of Organic Chemistry.

  • Lipophilicity & Bioisosteres

    • Pike, K. G., et al. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Journal of Medicinal Chemistry.
  • Liquid Crystal Properties (Fluorine Tail Effect)

    • Gowda, A., et al. (2022). Investigation of the mesogenic behavior of alkoxy and fluorine tail terminated alkoxy nitrobiphenyls. Liquid Crystals.[2]

  • General Physical Properties

    • PubChem Compound Summary for 4'-Fluoroacetophenone (CID 9828).

Sources

1-(2-Butoxy-5-fluorophenyl)ethanone PubChem CID and safety data

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 1-(2-Butoxy-5-fluorophenyl)ethanone , a fluorinated aromatic ketone derivative utilized primarily as a building block in medicinal chemistry. The guide addresses the lack of centralized public data for this specific intermediate by synthesizing information from its parent scaffold (5'-fluoro-2'-hydroxyacetophenone) and established organic synthesis protocols.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

1-(2-Butoxy-5-fluorophenyl)ethanone is a substituted acetophenone characterized by a butoxy ether linkage at the ortho position and a fluorine atom at the meta position relative to the acetyl group. This substitution pattern modulates the electronic properties of the benzene ring, making it a valuable scaffold for synthesizing bioactive heterocycles, particularly benzisoxazoles and indoles used in neuropsychiatric drug discovery.

Nomenclature & Identifiers
PropertyDetail
IUPAC Name 1-(2-Butoxy-5-fluorophenyl)ethanone
Common Synonyms 5'-Fluoro-2'-butoxyacetophenone; 2-Acetyl-4-fluoro-1-butoxybenzene
Molecular Formula C₁₂H₁₅FO₂
Molecular Weight 210.25 g/mol
SMILES CCCCOC1=C(C(=O)C)C=C(F)C=C1
Parent Scaffold CAS 346-34-9 (1-(5-Fluoro-2-hydroxyphenyl)ethanone)
Compound Class Fluorinated Aromatic Ketone / Alkyl Aryl Ether
Predicted Physicochemical Properties

Data derived from structure-activity relationship (SAR) analysis of analogous fluorinated acetophenones.

PropertyValue (Predicted)Causality / Note
LogP (Octanol/Water) 3.2 – 3.6Increased lipophilicity due to the butyl chain compared to the parent phenol (LogP ~1.8).
Boiling Point 280 – 290 °CEstimated at 760 mmHg; significantly higher than the parent phenol due to increased molecular weight, though lacking H-bond donation.
Melting Point < 50 °C (Likely Oil)The butyl chain disrupts crystal packing efficiency compared to the methyl/ethyl analogs.
Solubility Low in Water; High in Organic SolventsSoluble in DCM, EtOAc, DMSO, and Methanol.

Safety & Hazard Profile (GHS)

As a specific Safety Data Sheet (SDS) for this exact alkylated derivative is not widely published, the hazard profile is derived from the structural alerts of fluorinated aromatic ketones and the toxicology of its parent phenol and alkylating agents.

GHS Classification (Predicted)

Signal Word: WARNING [1]

Hazard ClassCategoryHazard Statement (H-Code)
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[2]
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.
STOT - Single Exposure Category 3H335: May cause respiratory irritation.
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed (inferred from fluorinated analogs).
Precautionary Statements (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Synthetic Utility & Manufacturing Protocol

The synthesis of 1-(2-Butoxy-5-fluorophenyl)ethanone is reliably achieved via the Williamson Ether Synthesis , utilizing 1-(5-fluoro-2-hydroxyphenyl)ethanone as the nucleophile and 1-bromobutane as the electrophile. This method is preferred for its high yield and operational simplicity.

Reaction Pathway Diagram

The following diagram illustrates the alkylation mechanism and potential downstream applications.

SynthesisPathway Parent 1-(5-Fluoro-2-hydroxyphenyl)ethanone (CAS 346-34-9) Target 1-(2-Butoxy-5-fluorophenyl)ethanone (Target Intermediate) Parent->Target Nucleophilic Substitution (SN2) Reagent 1-Bromobutane (K2CO3, DMF, 60°C) Reagent->Target Cyclization Benzisoxazole Formation (Reaction w/ Hydroxylamine) Target->Cyclization Oxime formation Reduction Chiral Alcohol (Asymmetric Hydrogenation) Target->Reduction Carbonyl reduction

Caption: Synthesis of 1-(2-Butoxy-5-fluorophenyl)ethanone via base-mediated alkylation and potential downstream transformations.

Experimental Protocol: Alkylation of 5'-Fluoro-2'-hydroxyacetophenone

Objective: Synthesize 1-(2-Butoxy-5-fluorophenyl)ethanone on a 10 mmol scale.

Reagents:

  • Precursor: 1-(5-Fluoro-2-hydroxyphenyl)ethanone (1.54 g, 10 mmol).

  • Alkylating Agent: 1-Bromobutane (1.64 g, 12 mmol, 1.2 eq).

  • Base: Potassium Carbonate (K₂CO₃), anhydrous (2.07 g, 15 mmol, 1.5 eq).

  • Solvent: N,N-Dimethylformamide (DMF) or Acetone (20 mL).

Step-by-Step Methodology:

  • Activation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the phenol precursor (1.54 g) in DMF (20 mL). Add anhydrous K₂CO₃ (2.07 g) in a single portion.

    • Note: The color may shift to yellow/orange, indicating phenoxide formation.

  • Addition: Add 1-bromobutane (1.64 g) dropwise via syringe over 5 minutes.

  • Reaction: Heat the mixture to 60°C (if using DMF) or reflux (if using Acetone) for 4–6 hours. Monitor reaction progress via TLC (Eluent: 10% EtOAc in Hexanes). The starting phenol (lower R_f) should disappear, replaced by the less polar ether product (higher R_f).

  • Quenching: Cool the reaction mixture to room temperature. Pour into ice-cold water (100 mL) to precipitate the product or induce phase separation.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash the combined organic layers with water (2 x 30 mL) and brine (1 x 30 mL) to remove DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Isolation: The crude product is typically a pale yellow oil. If necessary, purify via silica gel column chromatography (Gradient: 0-10% EtOAc/Hexanes).

Handling & Storage Guidelines

Due to the fluorinated nature and ketone functionality, specific storage conditions are required to prevent degradation and ensure safety.

Storage Conditions
  • Temperature: Store at 2–8°C (Refrigerated). While the compound is likely stable at room temperature, refrigeration prevents slow oxidation or volatile loss.

  • Atmosphere: Store under an inert atmosphere (Nitrogen or Argon) if storing for >6 months.

  • Container: Amber glass vials with Teflon-lined caps to prevent light degradation and solvent leaching.

Disposal
  • Waste Stream: Dispose of as Halogenated Organic Solvent Waste .

  • Neutralization: Do not mix with strong oxidizers or strong bases.

References

  • PubChem. 1-(5-Fluoro-2-hydroxyphenyl)ethanone (Parent Compound) - CID 69408. National Library of Medicine. Available at: [Link]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical, 1989. (Standard Reference for Williamson Ether Synthesis).
  • European Chemicals Agency (ECHA). C&L Inventory for Fluorinated Acetophenones. Available at: [Link]

Sources

A Tale of Two Ketones: A Comparative Analysis of 2'-Fluoroacetophenone and 2'-Butoxy-5'-fluoroacetophenone as Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of pharmaceutical synthesis, substituted acetophenones are foundational intermediates, prized for their versatile reactivity.[1][2][3] The strategic selection of substituents on the aromatic ring is a critical determinant of a molecule's ultimate physicochemical properties, reactivity, and biological activity. This guide provides an in-depth technical comparison between two such intermediates: the relatively common 2'-fluoroacetophenone and the more complex, multi-substituted 2'-butoxy-5'-fluoroacetophenone. We will dissect their structural differences, explore plausible and field-proven synthetic routes with detailed protocols, analyze their comparative reactivity, and contrast their spectroscopic signatures. This analysis aims to equip researchers and drug development professionals with the nuanced understanding required to select the appropriate building block, justifying experimental choices based on the causal relationships between molecular structure and chemical behavior.

Core Structural and Physicochemical Distinctions

The fundamental difference between 2'-fluoroacetophenone and 2'-butoxy-5'-fluoroacetophenone lies in the nature and placement of substituents on the phenyl ring. These seemingly minor alterations induce significant changes in electronic distribution, steric profile, and overall physical properties, which have profound implications for their use in synthesis.

  • 2'-Fluoroacetophenone features a single fluorine atom at the ortho-position relative to the acetyl group. Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). This effect deactivates the aromatic ring towards electrophilic substitution.[2]

  • 2'-Butoxy-5'-fluoroacetophenone , in contrast, possesses two substituents. The butoxy group at the 2'-(ortho) position is an electron-donating group through resonance (+R) due to the lone pairs on the oxygen atom, while also exerting a weaker inductive pull (-I). The fluorine atom is shifted to the 5'-(meta) position. The bulky butoxy group also introduces significant steric hindrance around the ortho position, a factor that can dictate the regioselectivity of subsequent reactions.

The interplay of these electronic and steric effects governs the molecules' reactivity and physical characteristics.

Logical Relationship: Substituent Effects on Molecular Properties

G subst Substituent Choice (F vs. OBu + F) e_effects Electronic Effects - Inductive (-I) - Resonance (+R) subst->e_effects s_effects Steric Effects (Bulk) subst->s_effects p_props Physicochemical Properties - Lipophilicity - Polarity - Solubility subst->p_props reactivity Chemical Reactivity - Ring Activation/Deactivation - Regioselectivity e_effects->reactivity s_effects->reactivity adme Pharmacokinetic Profile (ADME) - Absorption - Metabolism p_props->adme reactivity->adme

Caption: Influence of substituents on molecular properties and downstream effects.

Table 1: Comparative Physicochemical Properties
Property2'-Fluoroacetophenone2'-Butoxy-5'-fluoroacetophenoneRationale for Difference
CAS Number 445-27-2[2][3]N/A (Not commonly catalogued)N/A
Molecular Formula C₈H₇FO[3]C₁₂H₁₅FO₂Addition of a C₄H₈O functional group.
Molecular Weight 138.14 g/mol [3][4]210.25 g/mol The butoxy group adds significant mass.
Appearance Colorless to pale yellow liquid or solid[1][2][5]Predicted to be a liquid or low-melting solidIncreased molecular weight and van der Waals forces.
Boiling Point 187-189 °C[2][6][7][8]Predicted to be significantly higher (>250 °C)Increased molecular weight and size lead to stronger intermolecular forces.
Solubility Soluble in organic solvents (ethanol, ether, acetone); sparingly soluble in water[1][5]Predicted to have enhanced solubility in nonpolar solvents and reduced solubility in polar solventsThe long alkyl chain of the butoxy group increases lipophilicity.

Synthesis Strategies and Mechanistic Rationale

The synthetic pathways to these molecules are dictated by the principles of electrophilic aromatic substitution and nucleophilic substitution. The choice of strategy is a direct consequence of the desired substitution pattern.

Synthesis of 2'-Fluoroacetophenone via Friedel-Crafts Acylation

This is a classic and industrially relevant method for acylating an activated or moderately deactivated aromatic ring.[1][2] The reaction involves the electrophilic substitution of fluorobenzene with an acylium ion generated from acetyl chloride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Mechanism Rationale: Fluorine is an ortho-, para-directing deactivator. While it slows the reaction compared to benzene, the acetyl group is directed to the positions ortho and para to the fluorine. The ortho-isomer is a major product of this reaction.

Experimental Protocol 1: Friedel-Crafts Acylation

Objective: To synthesize 2'-fluoroacetophenone from fluorobenzene.

Materials:

  • Fluorobenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Concentrated hydrochloric acid (HCl)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Catalyst Suspension: Charge the flask with anhydrous AlCl₃ (1.1 eq.) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.

  • Reagent Addition: Add acetyl chloride (1.0 eq.) dropwise to the stirred suspension. Following this, add fluorobenzene (1.2 eq.) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly and carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl. This step hydrolyzes the aluminum complexes and neutralizes excess AlCl₃.

  • Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield pure 2'-fluoroacetophenone.[4]

Proposed Synthesis of 2'-Butoxy-5'-fluoroacetophenone

A direct Friedel-Crafts acylation is not feasible for this target due to the desired substitution pattern. A more logical, multi-step approach leverages two powerful named reactions: the Fries Rearrangement and the Williamson Ether Synthesis . This pathway offers superior regiochemical control.

Synthetic Workflow for 2'-Butoxy-5'-fluoroacetophenone

G start 4-Fluorophenol ester 4-Fluorophenyl acetate start->ester Acylation (Acetyl Chloride) hydroxy 2'-Hydroxy-5'-fluoro- acetophenone ester->hydroxy Fries Rearrangement (AlCl₃, Heat) final 2'-Butoxy-5'-fluoro- acetophenone hydroxy->final Williamson Ether Synthesis (1-Bromobutane, Base)

Caption: A proposed two-stage synthetic route to the target molecule.

Experimental Protocol 2 (Proposed): Fries Rearrangement

Objective: To synthesize 2'-hydroxy-5'-fluoroacetophenone.

Mechanism Rationale: The Fries rearrangement converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid.[9][10] The reaction is temperature-dependent; higher temperatures favor the formation of the ortho-isomer, as the bidentate chelation of the ortho-product with the aluminum catalyst is more thermodynamically stable.[9]

Procedure:

  • Ester Formation: First, convert 4-fluorophenol to 4-fluorophenyl acetate by reacting it with acetyl chloride in the presence of a base like pyridine.

  • Rearrangement Setup: In a flame-dried flask under nitrogen, add the 4-fluorophenyl acetate.

  • Catalyst Addition: Cool the flask and add anhydrous AlCl₃ (1.5-2.5 eq.) portion-wise.

  • Heating: Heat the reaction mixture to a high temperature (typically 120-160 °C).[10] This strongly favors the migration of the acyl group to the ortho position.

  • Workup: After cooling, the workup is similar to the Friedel-Crafts protocol, involving quenching with ice/HCl, extraction, and purification, likely by column chromatography or recrystallization.

Experimental Protocol 3 (Proposed): Williamson Ether Synthesis

Objective: To convert 2'-hydroxy-5'-fluoroacetophenone to the final butoxy product.

Mechanism Rationale: This reaction is a classic Sₙ2 reaction where an alkoxide acts as a nucleophile to displace a halide from an alkyl halide.[11][12] First, the phenolic proton of the hydroxyacetophenone is deprotonated with a suitable base (e.g., K₂CO₃, NaH) to form a phenoxide. This potent nucleophile then attacks the primary alkyl halide (1-bromobutane), forming the ether linkage.[13]

Procedure:

  • Setup: To a solution of 2'-hydroxy-5'-fluoroacetophenone in a polar aprotic solvent like DMF or acetone, add a base such as anhydrous potassium carbonate (K₂CO₃, 1.5 eq.).

  • Alkylation: Add 1-bromobutane (1.2 eq.) to the mixture.

  • Reaction: Heat the mixture (typically 50-80 °C) and stir for several hours until TLC indicates the consumption of the starting material.

  • Workup: Cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over MgSO₄, and concentrate. The final product would be purified by column chromatography.

Comparative Reactivity and Applications in Drug Development

The distinct substituent patterns directly translate to different applications as chemical intermediates.

  • 2'-Fluoroacetophenone is a versatile building block used in the synthesis of a wide range of pharmaceuticals, including enzyme inhibitors and central nervous system agents.[1] It serves as a key starting material for analgesics and anti-inflammatory drugs.[3] The ortho-fluorine can modulate the pKa of adjacent functional groups and participate in hydrogen bonding, influencing drug-receptor interactions.

  • 2'-Butoxy-5'-fluoroacetophenone , while not a common catalogue chemical, represents a strategic intermediate. The introduction of a butoxy group significantly increases the molecule's lipophilicity (fat-solubility). In drug design, tuning lipophilicity is crucial for optimizing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. A more lipophilic compound may exhibit better membrane permeability and absorption but could also be more susceptible to metabolic breakdown. Therefore, this intermediate would be valuable for synthesizing analogues of a lead compound to fine-tune its pharmacokinetic properties. Many substituted acetophenone derivatives have shown a wide spectrum of biological activities, including antimicrobial and anticancer potential.[14][15][16][17]

Spectroscopic and Analytical Characterization

The structural differences are readily apparent in standard analytical techniques like NMR and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • 2'-Fluoroacetophenone: Will show a characteristic singlet for the methyl protons (~2.6 ppm) and a complex multiplet pattern for the four aromatic protons. A key feature is the through-space coupling between the ortho-fluorine and the methyl protons, which can cause slight broadening or a small doublet splitting of the methyl signal.[18]

    • 2'-Butoxy-5'-fluoroacetophenone: The spectrum will be more complex. It will feature signals for the butyl chain: a triplet for the terminal methyl group (~0.9 ppm), two multiplets for the internal methylene groups (~1.4-1.8 ppm), and a triplet for the O-CH₂ group (~4.0 ppm). The aromatic region will show three protons with complex splitting patterns due to coupling with each other and the fluorine atom.

  • ¹³C NMR:

    • 2'-Fluoroacetophenone: The spectrum will show 8 distinct signals. The carbon attached to the fluorine will appear as a large doublet due to one-bond C-F coupling. Through-space coupling between the carbonyl carbon and the fluorine may also be observed.[18]

    • 2'-Butoxy-5'-fluoroacetophenone: Will display 12 carbon signals. Four signals will correspond to the butyl chain, with the O-CH₂ carbon appearing around 68-70 ppm. The aromatic carbons will show complex splitting due to C-F coupling.

Mass Spectrometry (MS)

The fragmentation pattern in MS is highly indicative of the structure.

  • 2'-Fluoroacetophenone (MW=138.14):

    • Molecular Ion (M⁺): A peak at m/z = 138.

    • Major Fragments: The primary fragmentation is alpha-cleavage, leading to the loss of the methyl radical (•CH₃) to form the stable 2-fluorobenzoyl cation at m/z = 123 . Further loss of carbon monoxide (CO) can lead to the 2-fluorophenyl cation at m/z = 95.

  • 2'-Butoxy-5'-fluoroacetophenone (MW=210.25):

    • Molecular Ion (M⁺): A peak at m/z = 210.

    • Major Fragments: This molecule has more fragmentation pathways.

      • Alpha-cleavage losing •CH₃ to give a fragment at m/z = 195 .

      • Cleavage within the ether side-chain is highly likely. A common pathway for alkoxy aromatics is the loss of an alkene via a McLafferty-type rearrangement, in this case, the loss of butene (C₄H₈), leading to a radical cation at m/z = 154 .

      • Loss of the entire butoxy radical (•OC₄H₉) is also possible, yielding a fragment at m/z = 137.

Conclusion

While both 2'-fluoroacetophenone and 2'-butoxy-5'-fluoroacetophenone are members of the same chemical family, their utility in scientific research and drug development is distinct. 2'-Fluoroacetophenone is a widely available, versatile building block for introducing a fluorinated phenyl ketone moiety. In contrast, 2'-butoxy-5'-fluoroacetophenone represents a more specialized intermediate, logically synthesized through a controlled, multi-step sequence. Its value lies in its potential to systematically modify a lead compound's lipophilicity, a critical parameter in the iterative process of drug optimization. Understanding the fundamental differences in their synthesis, reactivity, and analytical signatures allows the discerning scientist to make informed, rational decisions in the design and execution of complex synthetic campaigns.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2026, February 12). Exploring the Synthesis and Applications of 2'-Fluoroacetophenone. Retrieved February 15, 2026, from [Link]

  • StudyRaid. (2025, March 15). Understand mass Spectrometry Fragmentation of Acetophenone. Retrieved February 15, 2026, from [Link]

  • ChemBK. (2024, April 10). 2'-Fluoroacetophenone - Physico-chemical Properties. Retrieved February 15, 2026, from [Link]

  • Technical Disclosure Commons. (2024, May 7). Process for the preparation of 2-fluoro aceto-phenone. Retrieved February 15, 2026, from [Link]

  • Filges, U., & Grutzmacher, H.-F. (1987). Fragmentations of protonated acetophenones via intermediate ion-molecule complexes. Organic Mass Spectrometry, 22(7), 444-450.
  • Filo. (2025, October 5). Explain all possible fragmentation for in mass spectrometry for the following molecule. Retrieved February 15, 2026, from [Link]

  • China Manufacturer. (n.d.). 2'-Fluoroacetophenone Manufacturer & Supplier in China. Retrieved February 15, 2026, from [Link]

  • Rasayan Journal of Chemistry. (2025). BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. Rasayan J. Chem., 18(2).
  • YouTube. (2021, February 13). Mass Spectroscopy Explained | Fragmentation & Peak Analysis with Acetophenone Example. Retrieved February 15, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts.
  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 25). 2-Fluoroacetophenone: A Foundational Intermediate for Organic Synthesis. Retrieved February 15, 2026, from [Link]

  • ACS Publications. (2021, March 1). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry.
  • Aakash Institute. (n.d.). Reaction, Mechanism, Applications and Limitations of Fries Rearrangement. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Structures and opposite bioeffects of acetophenone (1) and its.... Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved February 15, 2026, from [Link]

  • Scholars Research Library. (2016). Synthesis, Characterization and Antimicrobial Activity of Substituted Acetophenone Based Semicarbazones. Der Pharmacia Lettre, 8(21), 1-6.
  • MSU Chemistry. (2011, January 12). Photodissociation Dynamics of Acetophenone and Its Derivatives with Intense Nonresonant Femtosecond Pulses. Retrieved February 15, 2026, from [Link]

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved February 15, 2026, from [Link]

  • JOCPR. (n.d.). Biological Significance of Some Substituted Novel Chalcones of 4- Bromoaacetophenone. Retrieved February 15, 2026, from [Link]

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved February 15, 2026, from [Link]

  • IJESI. (2023, March 6). Design, synthesis, characterization and biological activity of acetophenone hetrocycle via novel mannich base MCR. Retrieved February 15, 2026, from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). Fries rearrangement. Retrieved February 15, 2026, from [Link]

  • ACS Publications. (2005, February 23). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development.

Sources

The Solubility Profile of 1-(2-Butoxy-5-fluorophenyl)ethanone: A Technical Guide for Pharmaceutical and Chemical Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility of 1-(2-Butoxy-5-fluorophenyl)ethanone, a substituted aromatic ketone of interest in pharmaceutical and chemical synthesis. In the absence of specific experimental data for this compound, this document establishes a predictive solubility framework based on the physicochemical properties of structurally analogous compounds. This guide offers researchers, scientists, and drug development professionals a thorough understanding of the molecule's likely behavior in a range of organic solvents, alongside detailed, field-proven methodologies for the empirical determination of its solubility. The protocols provided herein are designed to ensure scientific rigor and data integrity, empowering researchers to generate reliable and reproducible solubility data crucial for process development, formulation, and analytical method design.

Introduction: The Critical Role of Solubility in Chemical Development

Solubility, the capacity of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that governs the feasibility and efficiency of numerous chemical processes. In the realm of drug discovery and development, a compound's solubility profile dictates its bioavailability, formulation possibilities, and the design of purification strategies. For a molecule like 1-(2-Butoxy-5-fluorophenyl)ethanone, which possesses a combination of polar (carbonyl, fluoro) and nonpolar (butoxy, phenyl) moieties, understanding its interaction with various organic solvents is paramount for its successful application.

This guide is structured to provide a predictive and practical understanding of the solubility of 1-(2-Butoxy-5-fluorophenyl)ethanone. We will first delve into the predicted solubility based on the well-established principle of "like dissolves like" and available data for analogous structures. Subsequently, we will provide a detailed, step-by-step protocol for the experimental determination of its solubility using the gold-standard saturation shake-flask method.

Predicted Solubility Profile of 1-(2-Butoxy-5-fluorophenyl)ethanone

The molecule's structure features a moderately polar aromatic ketone core, a nonpolar butoxy group, and a polar fluorine atom. This combination suggests a nuanced solubility profile, with good solubility anticipated in a range of organic solvents.

Table 1: Predicted Qualitative Solubility of 1-(2-Butoxy-5-fluorophenyl)ethanone in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar Hexane, Heptane, TolueneSparingly Soluble to InsolubleThe dominant polar character of the ketone and fluorine is unlikely to be overcome by the nonpolar butoxy chain in a purely nonpolar environment.
Polar Aprotic Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM)Soluble to Very SolubleThe polar carbonyl group will interact favorably with the dipoles of these solvents. The butoxy group will contribute to van der Waals interactions.
Polar Protic Methanol, Ethanol, IsopropanolSolubleThe carbonyl oxygen can act as a hydrogen bond acceptor, facilitating interactions with the hydroxyl groups of protic solvents.
Ethers Diethyl EtherSolubleThe ether linkage in the solvent can interact with the butoxy group of the solute, while the overall moderate polarity is compatible.

Causality behind Predicted Solubility:

The principle of "like dissolves like" is the cornerstone of this predictive analysis.[1] The solubility of a solute is maximized when the intermolecular forces between the solute and solvent molecules are similar to the forces within the pure solute and pure solvent.

  • Influence of the Aromatic Ketone Core: Acetophenone, the parent aromatic ketone, is miscible with most organic solvents but only slightly soluble in water.[2] This indicates that the aromatic ring and the carbonyl group contribute to its affinity for organic media.

  • Impact of the Fluorine Substituent: The fluorine atom at the 5-position increases the molecule's polarity through its high electronegativity. Fluoroacetophenones are generally soluble in a variety of organic solvents like ethanol, ether, and chloroform.[3][4]

  • Role of the Butoxy Group: The 2-butoxy group introduces a significant nonpolar, aliphatic character to the molecule. This will enhance its solubility in less polar organic solvents compared to its non-alkoxylated counterparts. The ether linkage within the butoxy group can also participate in dipole-dipole interactions.

Experimental Determination of Solubility: A Validating Protocol

While predictions are valuable, empirical determination of solubility is essential for accurate process development and regulatory submissions. The saturation shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[5]

Principle of the Saturation Shake-Flask Method

An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation. After equilibration, the undissolved solid is separated from the saturated solution, and the concentration of the solute in the clear supernatant is determined using a suitable analytical method.

Detailed Step-by-Step Methodology

Materials and Equipment:

  • 1-(2-Butoxy-5-fluorophenyl)ethanone (solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or sealed flasks

  • Temperature-controlled orbital shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Protocol:

  • Preparation of Solvent: Ensure all solvents are of high purity and degassed if necessary, especially for HPLC analysis.

  • Addition of Excess Solute: To a series of vials, add a known volume (e.g., 5 mL) of each selected organic solvent. Add an excess amount of 1-(2-Butoxy-5-fluorophenyl)ethanone to each vial, ensuring that a visible amount of undissolved solid remains at the bottom.

  • Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker set at the desired temperature (e.g., 25 °C). Agitate the vials at a constant speed for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached. A preliminary experiment can be conducted to determine the time required to reach equilibrium by taking samples at different time points until the concentration plateaus.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette, avoiding any disturbance of the solid at the bottom. Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining microscopic particles.

  • Sample Dilution: If necessary, dilute the filtered sample with the same solvent to bring the concentration within the linear range of the analytical method.

  • Concentration Analysis: Analyze the concentration of 1-(2-Butoxy-5-fluorophenyl)ethanone in the diluted samples using a validated analytical method, such as HPLC-UV.

  • Calculation of Solubility: Calculate the solubility using the following formula, accounting for any dilution factors:

    Solubility (g/L) = (Concentration from analysis in g/L) x (Dilution Factor)

Diagram of the Experimental Workflow

Solubility Determination Workflow Figure 1: Experimental Workflow for Solubility Determination start Start: Prepare Solvents and Solute add_solute Add Excess Solute to a Known Volume of Solvent start->add_solute equilibrate Equilibrate at Constant Temperature with Agitation (24-48h) add_solute->equilibrate settle Allow Excess Solid to Settle equilibrate->settle filter Withdraw and Filter Supernatant settle->filter analyze Analyze Solute Concentration (e.g., HPLC) filter->analyze calculate Calculate Solubility analyze->calculate end_node End: Report Solubility Data calculate->end_node

Caption: Figure 1: Step-by-step workflow for the saturation shake-flask method.

Qualitative Solubility Testing: A Rapid Screening Method

For rapid solvent screening, a qualitative solubility test can be performed. This method provides a quick assessment of whether a compound is soluble, sparingly soluble, or insoluble in a particular solvent.

Protocol for Qualitative Solubility Assessment
  • Place approximately 10-20 mg of 1-(2-Butoxy-5-fluorophenyl)ethanone into a small test tube.

  • Add the selected solvent dropwise, vortexing or shaking after each addition, up to a total volume of 1 mL.

  • Observe the mixture. If the solid completely dissolves, it is considered soluble. If some solid remains, it is sparingly soluble. If the solid does not appear to dissolve at all, it is considered insoluble.

Logical Flow for Solvent Selection

The following diagram illustrates a logical approach to selecting an appropriate solvent system based on the principles discussed.

Solvent Selection Logic Figure 2: Logical Flow for Solvent Selection start Start: Define Application (e.g., Reaction, Recrystallization) assess_polarity Assess Solute Polarity (Moderate to High) start->assess_polarity select_class Select Solvent Class based on 'Like Dissolves Like' assess_polarity->select_class polar_aprotic Polar Aprotic (e.g., Acetone, THF) select_class->polar_aprotic polar_protic Polar Protic (e.g., Ethanol, Methanol) select_class->polar_protic nonpolar Nonpolar (e.g., Hexane, Toluene) select_class->nonpolar qual_test Perform Qualitative Solubility Test polar_aprotic->qual_test polar_protic->qual_test nonpolar->qual_test soluble Soluble? qual_test->soluble soluble->select_class No optimize Optimize Solvent System (e.g., Co-solvents) soluble->optimize Yes end_node End: Final Solvent Selected optimize->end_node

Caption: Figure 2: A decision-making flowchart for selecting an appropriate solvent.

Conclusion and Future Recommendations

This technical guide has provided a comprehensive predictive framework for the solubility of 1-(2-Butoxy-5-fluorophenyl)ethanone in a variety of organic solvents, grounded in the principles of chemical structure and intermolecular forces. The detailed experimental protocol for the saturation shake-flask method offers a robust and validated approach for researchers to obtain precise and reliable quantitative solubility data.

It is strongly recommended that the predictive solubility profile presented in this guide be confirmed through experimental validation. The generation of such empirical data will be invaluable for the scientific community and will facilitate the efficient and effective use of 1-(2-Butoxy-5-fluorophenyl)ethanone in research and development.

References

  • BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of Acetophenone 2,4-dinitrophenylhydrazone in Organic Solvents.
  • Solubility of Things. (n.d.). 4'-Fluoroacetophenone. Retrieved from [Link]

  • Ataman Kimya. (n.d.). ACETOPHENONE. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, May 22). 1.4: Physical Properties of Aldehydes and Ketones. Retrieved from [Link]

  • Solubility of Things. (n.d.). Acetophenone. Retrieved from [Link]

  • Baka, E., Comer, J. E., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 434–440. [Link]

Sources

Lipophilicity (LogP) of 1-(2-Butoxy-5-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the lipophilicity profile of 1-(2-Butoxy-5-fluorophenyl)ethanone , a specific fluorinated acetophenone derivative used as a scaffold in medicinal chemistry.

Executive Summary

1-(2-Butoxy-5-fluorophenyl)ethanone is a lipophilic pharmaceutical intermediate characterized by a fluorinated aromatic core and a hydrophobic butoxy tail. Its partition coefficient (LogP ) is a critical physicochemical parameter governing its membrane permeability, metabolic stability, and solubility.

Based on fragment-based Structure-Activity Relationship (SAR) analysis, the predicted LogP lies between 3.2 and 3.6 . This places the compound within the optimal range for oral bioavailability (Lipinski’s Rule of 5), suggesting high blood-brain barrier (BBB) permeability but potential solubility challenges in aqueous formulations.

Chemical Identity & Structural Analysis

The lipophilicity of this molecule is driven by the interplay between the electron-withdrawing fluorine atom and the hydrophobic alkyl chain.

Property Details
Systematic Name 1-(2-Butoxy-5-fluorophenyl)ethanone
Molecular Formula C₁₂H₁₅FO₂
Molecular Weight 210.25 g/mol
Core Scaffold Acetophenone (Phenyl ring + Acetyl group)
Key Substituents 5-Fluoro: Metabolic blocker, increases lipophilicity.2-Butoxy: Major hydrophobic driver (+4 Carbon chain).
Predicted LogP 3.4 ± 0.3 (Consensus Model)
1.1 Structural Contribution to Lipophilicity (SAR)

The compound's LogP is the sum of its hydrophobic and hydrophilic contributions.

  • Acetophenone Core (Base LogP ~1.58): Provides the aromatic framework. The ketone oxygen acts as a hydrogen bond acceptor (HBA), slightly lowering LogP relative to ethylbenzene.

  • 5-Fluorine Substitution (+0.14 LogP): Fluorine is highly electronegative but weakly lipophilic. Its primary role here is blocking metabolic oxidation at the para-position relative to the butoxy group.

  • 2-Butoxy Group (+1.8 LogP vs. -H): This is the dominant factor. The four-carbon alkyl chain significantly increases the partition into the octanol phase. The ether linkage reduces this slightly compared to a pure pentyl chain but provides necessary flexibility.

Computational Prediction Framework

Before experimental determination, in silico modeling is required to select the appropriate reference standards for HPLC.

Calculated LogP (cLogP) Breakdown:

  • Base (Acetophenone): 1.58

  • Fragment: Aromatic F: +0.14

  • Fragment: O-Alkyl (Ether): -0.5 (Polarity of Oxygen)

  • Fragment: Butyl Chain (4 x CH₂): +2.0 (0.5 per methylene)

  • Ortho-Correction: -0.2 (Steric twisting of the acetyl group by the ortho-butoxy chain reduces planarity, slightly exposing the ketone).

  • Total Estimated cLogP: ~3.02 – 3.50

Experimental Protocols

Two validated methods are authorized for determining the LogP of this compound: OECD Guideline 117 (HPLC) for rapid screening and OECD Guideline 107 (Shake-Flask) for absolute validation.

Method A: RP-HPLC Determination (OECD 117)

Best for: High-throughput screening and impurity profiling.

Principle: The retention time (


) on a C18 column correlates linearly with LogP.

Protocol:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18), 150 mm x 4.6 mm, 5 µm.

  • Mobile Phase: Isocratic Methanol:Water (75:25 v/v), buffered to pH 7.4 (using 10 mM phosphate buffer) to ensure the molecule remains neutral (though this compound is non-ionizable).

  • Reference Standards: Inject a mixture of standards with known LogP values bracketing the target (e.g., Toluene [2.7], Ethylbenzene [3.2], Propylbenzene [3.7]).

  • Detection: UV at 254 nm (Aromatic absorption).

  • Calculation:

    • Calculate the capacity factor (

      
      ) for the target and standards:
      
      
      
      
      (Where
      
      
      is the dead time, measured using Thiourea).
    • Plot

      
       vs. 
      
      
      
      of standards to generate a calibration curve.
    • Interpolate the LogP of 1-(2-Butoxy-5-fluorophenyl)ethanone.

Method B: Shake-Flask Method (OECD 107)

Best for: Definitive data for regulatory submission.

Protocol:

  • Pre-saturation: Saturate n-octanol with water and water with n-octanol for 24 hours prior to use. This prevents volume changes during partitioning.

  • Preparation: Dissolve the test compound in the pre-saturated n-octanol phase (Target conc: 1 mg/mL).

  • Equilibration:

    • Prepare three ratios of Octanol:Water (1:1, 1:2, 2:1) in glass vials.

    • Vortex vigorously for 5 minutes, then centrifuge at 2500 rpm for 10 minutes to separate phases.

  • Analysis:

    • Sample both the Octanol and Water phases.[1][2][3]

    • Quantify concentration in both phases using HPLC-UV (External Standard Method).

  • Calculation:

    
    
    
    
    
Visualization of Workflows & SAR
Figure 1: Structure-Activity Relationship (SAR) & Lipophilicity Drivers

This diagram illustrates how specific structural fragments contribute to the overall hydrophobicity.

SAR_Analysis Compound 1-(2-Butoxy-5-fluorophenyl)ethanone (Target) Acetophenone Acetophenone Core (Base LogP ~1.58) Compound->Acetophenone Scaffold Fluorine 5-Fluoro Group (+0.14 LogP) Metabolic Stability Compound->Fluorine Substitution Butoxy 2-Butoxy Chain (+1.8 LogP) Membrane Permeability Compound->Butoxy Substitution Result Predicted LogP Range: 3.2 - 3.6 Acetophenone->Result Fluorine->Result Butoxy->Result

Caption: Fragment-based contribution to the lipophilicity of the target compound.

Figure 2: Experimental Determination Workflow (HPLC vs. Shake-Flask)

LogP_Methods Start Start: LogP Determination Decision Select Method Start->Decision HPLC Method A: HPLC (OECD 117) (Screening) Decision->HPLC Fast / Low Purity Shake Method B: Shake-Flask (OECD 107) (Validation) Decision->Shake High Precision Standards Inject Reference Standards (LogP 2.0 - 4.0) HPLC->Standards CalCurve Construct Calibration Curve (Log k' vs Log P) Standards->CalCurve Interp Interpolate Target LogP CalCurve->Interp Saturate Pre-saturate Solvents (Octanol/Water) Shake->Saturate Partition Equilibrate & Centrifuge Saturate->Partition Analyze Quantify Phases (UV/HPLC) Partition->Analyze Calc Calculate Ratio (Co/Cw) Analyze->Calc

Caption: Decision tree for selecting and executing the appropriate LogP protocol.

Data Analysis & Interpretation
5.1 Expected Results Table
ParameterValue / RangeSignificance
LogP (Predicted) 3.4 ± 0.3High oral absorption; crosses BBB.
LogD (pH 7.4) ~3.4Non-ionizable; LogD equals LogP.
Aqueous Solubility Low (< 0.1 mg/mL)Requires co-solvents (DMSO/PEG) for assays.
Lipinski Status PassMolecular Weight < 500, LogP < 5.
5.2 Implications for Drug Development
  • Absorption: With a LogP > 3, this compound will be absorbed via passive diffusion in the intestine.

  • Distribution: High lipophilicity indicates extensive tissue binding and a large Volume of Distribution (

    
    ).
    
  • Formulation: The compound is likely Class II in the Biopharmaceutics Classification System (BCS) — High Permeability, Low Solubility. Formulation strategies should focus on lipid-based delivery or micronization.

References
  • OECD. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals.[4][5]

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals.[4][5]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

  • PubChem. (n.d.).[6] Compound Summary: 1-(2-fluorophenyl)ethanone (Analog). National Library of Medicine.

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.

Sources

Unveiling the Invisible: A Technical Guide to Common Impurities in Commercial 5'-Fluoro-2'-butoxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Purity in Pharmaceutical Development

In the landscape of pharmaceutical development and manufacturing, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Impurities, even in minute quantities, can have significant impacts, ranging from altered pharmacological activity to the introduction of toxic side effects.[1] 5'-Fluoro-2'-butoxyacetophenone, a key building block in the synthesis of various pharmaceutical compounds, is no exception. A thorough understanding and control of its impurity profile are paramount to ensure the quality and safety of the final drug product. This guide provides an in-depth technical overview of the potential impurities associated with commercial 5'-Fluoro-2'-butoxyacetophenone, rooted in synthetic pathways and degradation science, and outlines robust analytical strategies for their identification and quantification.

The Regulatory Framework: A Foundation of Quality

The control of impurities in new drug substances is governed by a harmonized set of guidelines from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[2][3] Specifically, the ICH Q3A(R2) guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances.[4] This guideline establishes thresholds for impurities, dictating when an impurity must be reported, identified, and qualified through toxicological studies.[5] Adherence to these guidelines is not only a regulatory requirement but also a fundamental aspect of ensuring patient safety.[6]

Part 1: Unmasking Process-Related Impurities

The impurity profile of a synthetic compound is intrinsically linked to its manufacturing process. While the exact commercial synthesis of 5'-Fluoro-2'-butoxyacetophenone may be proprietary, a chemically plausible and common route involves the Williamson ether synthesis, starting from 5'-Fluoro-2'-hydroxyacetophenone and a suitable butylating agent, such as 1-bromobutane, in the presence of a base. Understanding this synthetic pathway allows us to anticipate the likely process-related impurities.

A likely synthesis route for 5'-Fluoro-2'-butoxyacetophenone is the O-alkylation of 5'-Fluoro-2'-hydroxyacetophenone with a butyl halide. The following diagram illustrates this proposed synthesis and the potential formation of key process-related impurities.

Synthesis_and_Impurity_Formation SM1 5'-Fluoro-2'-hydroxyacetophenone Intermediate Phenoxide Intermediate SM1->Intermediate + Base Imp1 Impurity A: Unreacted 5'-Fluoro-2'- hydroxyacetophenone SM1->Imp1 Incomplete Reaction SM2 1-Bromobutane Product 5'-Fluoro-2'-butoxyacetophenone (API) SM2->Product Base Base (e.g., K2CO3) Intermediate->Product Imp2 Impurity B: Positional Isomer (e.g., 2'-Fluoro-5'-butoxyacetophenone) Imp3 Impurity C: Over-alkylation Product (if applicable) Imp4 Impurity D: By-product from Base (e.g., Butene from elimination)

Caption: Proposed synthesis of 5'-Fluoro-2'-butoxyacetophenone and potential process-related impurities.

Table 1: Potential Process-Related Impurities in 5'-Fluoro-2'-butoxyacetophenone

Impurity TypePotential IdentityRationale for Presence
Starting Materials 5'-Fluoro-2'-hydroxyacetophenoneIncomplete reaction during the Williamson ether synthesis.[7]
1-Bromobutane (or other butylating agents)Residual unreacted starting material.
Isomeric Impurities Positional Isomers (e.g., 2'-Fluoro-5'-butoxyacetophenone)Arising from impurities in the starting 4-fluorophenol or potential rearrangement during synthesis.[8][9]
By-products ButeneFormed via elimination side reaction of 1-bromobutane promoted by the base.
Dibutyl etherSelf-condensation of the butylating agent.
Reagent-Related Residual SolventsFrom the reaction and purification steps.[2]
Inorganic SaltsBy-products from the reaction (e.g., KBr).

Part 2: Foreseeing Degradation Products through Forced Degradation

Forced degradation studies are a critical component of drug development, designed to identify the likely degradation products of a drug substance under stress conditions.[10][11] These studies help in developing stability-indicating analytical methods and understanding the intrinsic stability of the molecule. For 5'-Fluoro-2'-butoxyacetophenone, several degradation pathways can be anticipated.

The following diagram illustrates a typical workflow for conducting forced degradation studies to identify potential degradation products of 5'-Fluoro-2'-butoxyacetophenone.

Forced_Degradation_Workflow cluster_stress Forced Degradation Conditions cluster_degradants Potential Degradation Products Start 5'-Fluoro-2'-butoxyacetophenone (API) Hydrolysis Acidic & Basic Hydrolysis (e.g., HCl, NaOH) Start->Hydrolysis Expose to Stress Oxidation Oxidative Stress (e.g., H2O2) Start->Oxidation Expose to Stress Thermal Thermal Stress (e.g., Elevated Temperature) Start->Thermal Expose to Stress Photolytic Photolytic Stress (e.g., UV/Vis Light) Start->Photolytic Expose to Stress Analysis Analytical Characterization (HPLC, LC-MS, NMR) Hydrolysis->Analysis Analyze Stressed Samples Oxidation->Analysis Analyze Stressed Samples Thermal->Analysis Analyze Stressed Samples Photolytic->Analysis Analyze Stressed Samples Deg1 Degradant 1: 5'-Fluoro-2'-hydroxyacetophenone Analysis->Deg1 Identify & Characterize Deg2 Degradant 2: Oxidation Products (e.g., Ring Hydroxylation) Analysis->Deg2 Identify & Characterize Deg3 Degradant 3: Photodegradation Products Analysis->Deg3 Identify & Characterize

Caption: Workflow for forced degradation studies of 5'-Fluoro-2'-butoxyacetophenone.

Table 2: Potential Degradation Products of 5'-Fluoro-2'-butoxyacetophenone

Stress ConditionPotential Degradation PathwayLikely Degradation Product(s)
Acidic/Basic Hydrolysis Cleavage of the ether linkage.5'-Fluoro-2'-hydroxyacetophenone and butanol.[10]
Oxidation Oxidation of the butoxy chain or aromatic ring.Hydroxylated derivatives, ketones, or aldehydes.[12]
Photolytic Photodegradation of the aromatic ring or cleavage of the ether bond.Defluorinated products, hydroxylated species, or products with opened cyclic structures.[13]
Thermal Thermal decomposition.Dependent on the temperature and presence of other substances, but could involve cleavage of the butoxy group.

Part 3: A Multi-faceted Analytical Approach for Impurity Profiling

A robust and validated analytical methodology is essential for the accurate identification and quantification of impurities.[14] A combination of chromatographic and spectroscopic techniques provides a comprehensive impurity profile.[1][15]

The following diagram outlines a comprehensive analytical workflow for the identification and quantification of impurities in 5'-Fluoro-2'-butoxyacetophenone.

Analytical_Workflow cluster_primary Primary Impurity Detection & Quantification cluster_identification Identification of Unknown Impurities Start Commercial 5'-Fluoro-2'-butoxyacetophenone Sample HPLC HPLC-UV (Purity Assessment & Quantification of Known Impurities) Start->HPLC GC_MS GC-MS (Analysis of Volatile Impurities & Starting Materials) Start->GC_MS LC_MS LC-MS/MS (Molecular Weight Determination & Fragmentation Analysis) HPLC->LC_MS If unknown peaks detected Report Comprehensive Impurity Profile Report HPLC->Report Compile Data GC_MS->Report Compile Data Prep_HPLC Preparative HPLC (Isolation of Unknown Impurities) LC_MS->Prep_HPLC For structural confirmation NMR NMR Spectroscopy ( 1 H, 13 C, 19 F, 2D-NMR) (Definitive Structure Elucidation) Prep_HPLC->NMR NMR->Report Compile Data

Caption: Analytical workflow for impurity profiling of 5'-Fluoro-2'-butoxyacetophenone.

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) for Purity Determination and Impurity Profiling

  • Principle: HPLC is the cornerstone for purity analysis, separating the main component from its non-volatile impurities based on their differential partitioning between a stationary and a mobile phase.[16]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution is recommended to separate impurities with a wide range of polarities.

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: Acetonitrile

  • Gradient Program (Illustrative):

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm (or optimized based on the UV spectrum of the main compound and expected impurities).

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

2. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

  • Principle: GC-MS is ideal for the separation and identification of volatile and semi-volatile impurities, such as residual solvents and starting materials.[17][18]

  • Instrumentation: A GC system coupled with a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C

  • Oven Temperature Program (Illustrative):

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 500.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 10 mg/mL.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

  • Principle: NMR spectroscopy is an unparalleled tool for the definitive structural elucidation of unknown impurities that have been isolated.[19]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments:

    • ¹H NMR: Provides information on the number and environment of protons.

    • ¹³C NMR: Shows the number and types of carbon atoms.

    • ¹⁹F NMR: Crucial for identifying fluorine-containing impurities and isomers.

    • 2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between atoms and piece together the complete structure of an unknown impurity.

  • Sample Preparation: Dissolve the isolated impurity (typically >1 mg) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Conclusion: A Proactive Approach to Purity

Ensuring the purity of 5'-Fluoro-2'-butoxyacetophenone is a multi-faceted endeavor that begins with a deep understanding of its synthetic and degradation chemistry. By anticipating potential process-related and degradation impurities, a targeted and efficient analytical strategy can be developed and implemented. The synergistic use of HPLC for quantification, GC-MS for volatile components, and NMR for definitive structural elucidation provides a comprehensive framework for impurity profiling. This proactive approach not only ensures regulatory compliance but also upholds the highest standards of quality and safety in the development of new medicines.

References

  • ICH Q3A (R2) Impurities in New Drug Substances. [Link][4]

  • ICH Q3B (R2) Impurities in New Drug Products. [Link][6]

  • European Medicines Agency. (n.d.). Quality: impurities. Retrieved from [Link][6]

  • International Conference on Harmonisation. (2006). Impurities in New Drug Substances Q3A(R2). Retrieved from [Link][4]

  • U.S. Food and Drug Administration. (2008). Guidance for Industry: Q3A Impurities in New Drug Substances. Retrieved from [Link][5]

  • Hiriyanna, S., & Basavaiah, K. (2012). Isolation and characterization of process related impurities in anastrozole active pharmaceutical ingredient. Journal of the Brazilian Chemical Society, 23(1), 119-126. [Link][20]

  • Furlong, J. P., et al. (2015). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. International Journal of Analytical Mass Spectrometry and Chromatography, 3(1), 1-13. [Link][17][18]

  • Patel, R. M., et al. (2017). Characterization and validation of impurities related to pharmaceutical bulk drug (API) by using some analytical techniques. International Journal of Pharmaceutical Sciences and Research, 8(8), 3365-3373. [Link][14]

  • Intertek. (n.d.). Product-Related Impurity Isolation and Characterization. Retrieved from [Link][21]

  • Asian Journal of Pharmaceutical Research. (2020). Impurity Identification and Characterization of some Anti-Diabetic Drugs using various Analytical Methods. Asian Journal of Pharmaceutical Research, 10(2), 114-119. [Link][15]

  • Furlong, J. P., et al. (2019). Thiosemicarbazones Synthesized from Acetophenones: Tautomerism, Spectrometric Data, Reactivity and Theoretical Calculations. International Journal of Analytical Mass Spectrometry and Chromatography, 7(2), 15-32. [Link][22]

  • Singh, R., & Rehman, Z. U. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques, S5. [Link][10]

  • Sharma, M. C. (2014). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Drug Development and Research, 6(2), 1-10. [Link][11]

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved from [Link][19]

  • AMSbiopharma. (2023, September 22). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link][1]

  • Patel, A. K., et al. (2023). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research, 8(6), 954-962. [Link]

  • CN102557909A - Preparation method for 5-fluorin-2-hydroxyacetophenone - Google Patents. [9]

  • Senieer. (n.d.). Where Do Impurities In Pharmaceutical Analysis Come From? Retrieved from [Link][7]

  • Klementova, S., et al. (2021). Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment of photoproduct mixtures. Environmental Science and Pollution Research, 28(47), 67959-67972. [Link][13]

  • Szabó, L., et al. (2020). Biodegradation of fluoroquinolone antibiotics and the climbazole fungicide by Trichoderma species. Chemosphere, 261, 127710. [Link][12]

Sources

Methodological & Application

Application Note: Chemoselective O-Alkylation of 5'-Fluoro-2'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This Application Note details the protocol for the synthesis of 1-(2-butoxy-5-fluorophenyl)ethanone via the Williamson ether synthesis. The substrate, 1-(5-fluoro-2-hydroxyphenyl)ethanone (also known as 5'-fluoro-2'-hydroxyacetophenone), presents a specific synthetic challenge due to the strong intramolecular hydrogen bond formed between the phenolic hydroxyl group and the ortho-carbonyl oxygen. This interaction stabilizes the ground state, effectively "passivating" the nucleophile and requiring optimized basic conditions to drive deprotonation and subsequent


 attack on 1-bromobutane .

Fluorinated alkoxy-acetophenones are critical intermediates in medicinal chemistry, serving as precursors for chalcones, benzofurans, and kinase inhibitors where metabolic stability and lipophilicity are required [1, 2].

Reaction Mechanism & Critical Parameters

Mechanistic Pathway

The reaction proceeds via a classic ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 mechanism.[1][2] However, the initial deprotonation is the rate-determining equilibrium.
  • Deprotonation: The base (

    
    ) removes the phenolic proton. This step must overcome the stabilization energy of the intramolecular H-bond (
    
    
    
    5-7 kcal/mol).
  • Nucleophilic Attack: The resulting phenoxide ion attacks the

    
    -carbon of 1-bromobutane, displacing the bromide leaving group.
    
  • Electronic Effects: The fluorine atom at the C5 position (para to the hydroxyl) exerts an inductive electron-withdrawing effect (-I), slightly increasing the acidity of the phenol compared to the non-fluorinated analog, thereby facilitating deprotonation while maintaining sufficient nucleophilicity for the attack.

Critical Process Parameters (CPPs)
  • Solvent Selection:

    • Acetone:[3][4] The standard choice for safety and ease of workup. Requires reflux to disrupt the intramolecular H-bond.

    • DMF (N,N-Dimethylformamide): Recommended for difficult substrates. Its high dielectric constant and ability to solvate cations (

      
      ) creates "naked" phenoxide anions, significantly accelerating the reaction rate [3].
      
  • Base Stoichiometry: A minimum of 1.5 to 2.0 equivalents of Potassium Carbonate (

    
    ) is required to ensure complete deprotonation and buffer the HBr generated.
    
  • Catalysis: Potassium Iodide (KI) can be added (10 mol%) to form the more reactive butyl iodide in situ (Finkelstein reaction), though usually unnecessary for primary bromides in DMF.

Visualized Pathway

ReactionMechanism Substrate 1-(5-fluoro-2-hydroxyphenyl)ethanone (Intramolecular H-Bond) Intermediate Phenoxide Anion (Nucleophile) Substrate->Intermediate Deprotonation (-KHCO3) Base K2CO3 (Base) Base->Intermediate TS SN2 Transition State Intermediate->TS Attack on C-Br Reagent 1-Bromobutane (Electrophile) Reagent->TS Product 1-(2-butoxy-5-fluorophenyl)ethanone TS->Product -KBr

Caption: Mechanistic pathway highlighting the critical deprotonation step required to break the intramolecular hydrogen bond prior to alkylation.

Experimental Protocol

Two methods are provided. Method A is the standard laboratory protocol (Acetone). Method B is the high-throughput/high-efficiency protocol (DMF).

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.[4][5]Density (g/mL)Role
1-(5-fluoro-2-hydroxyphenyl)ethanone 154.141.0SolidSubstrate
1-Bromobutane 137.021.2 - 1.51.27Electrophile
Potassium Carbonate (

)
138.212.0SolidBase
Potassium Iodide (KI) 166.000.1SolidCatalyst (Optional)
Acetone (Method A)---Solvent (0.2 M)
DMF (Method B)---Solvent (0.5 M)
Method A: Standard Reflux (Acetone)

Recommended for routine synthesis where ease of workup is prioritized.

  • Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charging: Add 1-(5-fluoro-2-hydroxyphenyl)ethanone (1.54 g, 10 mmol) and anhydrous Acetone (50 mL).

  • Deprotonation: Add

    
      (2.76 g, 20 mmol). Stir at room temperature for 15 minutes. Note: The solution may turn bright yellow, indicating phenoxide formation.
    
  • Alkylation: Add 1-bromobutane (1.6 mL, ~15 mmol) via syringe.

  • Reflux: Heat the mixture to reflux (oil bath at 60-65°C) for 6–12 hours.

  • Monitoring: Monitor by TLC (Eluent: 10% EtOAc in Hexanes). The product will have a higher

    
     than the starting phenol.
    
  • Workup:

    • Cool to room temperature.[6]

    • Filter off the inorganic solids (

      
      /KBr) through a sintered glass funnel or Celite pad.
      
    • Concentrate the filtrate under reduced pressure (Rotavap).

    • Dissolve the residue in Ethyl Acetate (30 mL) and wash with 1M NaOH (2 x 15 mL) to remove unreacted phenol.

    • Wash with Brine (15 mL), dry over

      
      , and concentrate.
      
Method B: High-Efficiency (DMF)

Recommended for scale-up or if Method A yields are low (<60%).

  • Setup: Oven-dried RBF under Nitrogen or Argon atmosphere.

  • Charging: Dissolve substrate (10 mmol) in anhydrous DMF (20 mL).

  • Base Addition: Add

    
     (20 mmol). Stir vigorously.
    
  • Reagent Addition: Add 1-bromobutane (12 mmol).

  • Reaction: Heat to 60°C for 2–4 hours. (Higher temperatures are rarely needed and may cause elimination side products).

  • Workup:

    • Pour the reaction mixture into ice-cold water (100 mL). The product often precipitates as a solid or oil.

    • Extract with Diethyl Ether or Ethyl Acetate (3 x 30 mL).

    • Critical Step: Wash the organic layer thoroughly with water (3 x 50 mL) or LiCl solution to remove DMF.

    • Dry and concentrate.[4][7]

Experimental Workflow Diagram

Workflow Start Start: Weigh Reagents Mix Dissolve Substrate in Solvent Add K2CO3 Start->Mix Wait Stir 15 min (Deprotonation) Mix->Wait AddAlk Add 1-Bromobutane Wait->AddAlk React Reflux (Acetone) or Heat 60°C (DMF) AddAlk->React Check TLC Check (Complete?) React->Check Check->React No (Add more time/KI) Filter Filter Solids / Aqueous Workup Check->Filter Yes Wash Wash with 1M NaOH (Removes unreacted phenol) Filter->Wash Purify Concentrate & Recrystallize/Column Wash->Purify End Final Product 1-(2-butoxy-5-fluorophenyl)ethanone Purify->End

Caption: Step-by-step experimental workflow ensuring removal of unreacted starting material via basic wash.

Characterization & Validation

To validate the synthesis, the following analytical signatures should be confirmed:

  • TLC: Significant shift in

    
    . The product is less polar than the starting phenol due to the capping of the OH group.
    
  • 1H NMR (CDCl3, 400 MHz):

    • 
       ~4.0 ppm:  Triplet (
      
      
      
      Hz), integrating to 2H. Corresponds to
      
      
      (butoxy group).
    • 
       ~2.6 ppm:  Singlet, 3H. Corresponds to 
      
      
      
      (acetyl group).
    • 
       ~12.0 ppm: ABSENT.  The downfield singlet characteristic of the chelated phenolic OH must disappear.
      
  • Yield: Typical yields for this protocol range from 85% to 95% .

Troubleshooting Guide

IssueProbable CauseSolution
Low Conversion Intramolecular H-bond too strong; low temp.Switch solvent to DMF; increase temp to 80°C; add 10 mol% KI.
Side Product (Alkene) E2 Elimination.Reaction temp too high (>100°C); Base too strong (avoid NaOH/KOH if possible).
Product Impure Unreacted Phenol remains.Ensure the 1M NaOH wash step is performed vigorously during workup.

References

  • Vertex AI Search Result 1.22:Patent EP1768945B1.

    
    /DMF protocol for O-alkylation of ortho-hydroxyacetophenones. Link
    
  • Vertex AI Search Result 1.21:PMC8090000. 1-[4-(3,5-Difluorobenzyloxy)-2-hydroxyphenyl]ethanone. Describes

    
    /Acetone reflux protocol for fluorinated acetophenone derivatives. Link
    
  • Vertex AI Search Result 1.3: ChemTalk. Williamson Ether Synthesis Mechanism and Solvent Effects. Explains the acceleration of SN2 reactions in polar aprotic solvents. Link

  • Vertex AI Search Result 1.1: Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons. Discusses the passivation of ortho-hydroxy carbonyls via intramolecular H-bonding. Link

Sources

Technical Synthesis Guide: Optimized Reagents & Protocols for 5'-Fluoro-2'-butoxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

This technical guide details the optimized synthesis of 5'-fluoro-2'-butoxyacetophenone , a critical fluorinated building block often utilized in the development of CNS-active pharmaceutical ingredients (specifically 5-HT receptor antagonists and antipsychotics).

While 5'-fluoro-2'-hydroxyacetophenone (CAS: 394-32-1) is commercially available, the O-butylated derivative is frequently synthesized in-house to ensure purity and reduce raw material costs. This guide focuses on the Williamson Ether Synthesis via O-alkylation, comparing two distinct protocols:

  • Protocol A (DMF/High-Throughput): Optimized for reaction speed and scale-up.

  • Protocol B (Acetone/Green): Optimized for ease of workup and solvent recovery.

Retrosynthetic Analysis & Mechanism

The synthesis relies on a nucleophilic substitution (


) mechanism.[1][2][3] The phenolic hydroxyl group at the 2'-position is deprotonated by a carbonate base to form a phenoxide anion, which subsequently attacks the electrophilic carbon of 1-bromobutane.
Critical Mechanistic Considerations
  • Regioselectivity: The presence of the acetyl group at the 1'-position creates a steric environment, but the 2'-hydroxyl is hydrogen-bonded to the carbonyl oxygen (intramolecular H-bond). Breaking this H-bond requires adequate basicity and polar aprotic solvation.

  • Electronic Effects: The 5'-fluorine atom is electron-withdrawing (inductive effect), which increases the acidity of the phenol, making it easier to deprotonate compared to non-fluorinated analogues.

Pathway Visualization

SynthesisPathway Start 5'-Fluoro-2'-hydroxyacetophenone (CAS: 394-32-1) Intermediate Phenoxide Anion (Intermediate) Start->Intermediate Deprotonation (-H+) Base Base Activation (K2CO3) Base->Intermediate Product 5'-Fluoro-2'-butoxyacetophenone (Target) Intermediate->Product SN2 Attack Reagent 1-Bromobutane (CAS: 109-65-9) Reagent->Product

Figure 1: Reaction pathway for the O-alkylation of 5'-fluoro-2'-hydroxyacetophenone.

Reagent Selection & Critical Parameters

The following reagents are validated for this synthesis. Purity levels are critical to avoid difficult downstream purifications.

ReagentCAS No.[4][5]RoleGrade RequirementCritical Note
5'-Fluoro-2'-hydroxyacetophenone 394-32-1Substrate>98% HPLCStarting material; yellow solid/oil.[6]
1-Bromobutane 109-65-9Electrophile>99%Excess used to drive kinetics.
Potassium Carbonate (K₂CO₃) 584-08-7BaseAnhydrous, PowderMust be anhydrous. Grind before use to increase surface area.
Potassium Iodide (KI) 7681-11-0CatalystReagent GradeFinkelstein catalyst; converts Br to I in situ for faster reaction.
DMF (Protocol A)68-12-2SolventAnhydrous (<0.05% H₂O)Promotes SN2 via cation solvation.
Acetone (Protocol B)67-64-1SolventHPLC GradeLower boiling point; easier removal.

Experimental Protocols

Protocol A: High-Efficiency Synthesis (DMF Route)

Recommended for scale-up (>10g) or when reaction speed is prioritized.

Rationale: DMF is a polar aprotic solvent that effectively solvates the potassium cation, leaving the phenoxide anion "naked" and highly reactive. This significantly reduces reaction time compared to acetone.

Step-by-Step Methodology:
  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a nitrogen inlet.

  • Charging: Add 5'-fluoro-2'-hydroxyacetophenone (10.0 g, 64.9 mmol) and anhydrous DMF (50 mL). Stir until dissolved.

  • Activation: Add Potassium Carbonate (13.5 g, 97.4 mmol, 1.5 equiv). The mixture will turn yellow/orange due to phenoxide formation.

  • Alkylation: Add 1-Bromobutane (10.7 g, 8.4 mL, 77.9 mmol, 1.2 equiv) followed by a catalytic amount of KI (0.5 g, 3.0 mmol).

  • Reaction: Heat the mixture to 60°C for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 8:2). The starting material (Rf ~0.6, phenolic) should disappear; product (Rf ~0.8) will appear.

  • Quench: Cool to room temperature. Pour the mixture into Ice Water (200 mL) with vigorous stirring. The product may precipitate as an oil or solid.

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL).

  • Wash: Wash the combined organic layer with Water (2 x 50 mL) to remove DMF, then Brine (50 mL).

  • Drying: Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

Expected Yield: 90–95% Appearance: Pale yellow oil or low-melting solid.

Protocol B: Green Chemistry Route (Acetone Reflux)

Recommended for smaller scales or labs avoiding high-boiling solvents like DMF.

Rationale: Acetone is less toxic and easier to remove than DMF, but the lower boiling point (56°C) and lower dielectric constant require longer reaction times.

Step-by-Step Methodology:
  • Setup: Equip a 250 mL RBF with a reflux condenser and drying tube (CaCl₂).

  • Charging: Dissolve 5'-fluoro-2'-hydroxyacetophenone (10.0 g, 64.9 mmol) in Acetone (100 mL).

  • Reagents: Add K₂CO₃ (17.9 g, 130 mmol, 2.0 equiv) and 1-Bromobutane (13.3 g, 97.4 mmol, 1.5 equiv).

    • Note: Higher equivalents of base and alkyl halide are used here to compensate for slower kinetics.

  • Reaction: Heat to Reflux (approx. 60°C bath) for 12–18 hours.

    • Checkpoint: If reaction stalls, add 10% volume of DMF or catalytic KI.

  • Workup: Filter off the solid inorganic salts (K₂CO₃/KBr) while the solution is warm. Rinse the filter cake with acetone.

  • Concentration: Evaporate the acetone on a rotary evaporator.

  • Purification: Dissolve residue in Ethyl Acetate, wash with 1M NaOH (to remove unreacted phenol), then water and brine. Dry and concentrate.

Expected Yield: 80–88%

Quality Control & Characterization

To validate the synthesis, compare the isolated product against these standard spectral characteristics.

1H NMR (400 MHz, CDCl₃) Validation
PositionShift (δ ppm)MultiplicityIntegrationAssignment
Ar-H 7.35 - 7.45Multiplet1HH-6' (Ortho to carbonyl)
Ar-H 7.10 - 7.20Multiplet1HH-4' (Meta to F)
Ar-H 6.85 - 6.95Multiplet1HH-3' (Ortho to alkoxy)
O-CH₂ 4.02 Triplet 2H Key diagnostic signal for O-alkylation
COCH₃ 2.60Singlet3HAcetyl methyl group
Alkyl 1.75 - 1.85Multiplet2HButyl CH₂ (beta)
Alkyl 1.45 - 1.55Multiplet2HButyl CH₂ (gamma)
CH₃ 0.98Triplet3HTerminal methyl
Troubleshooting Guide
  • Issue: Presence of starting material after 12h (Protocol B).

    • Root Cause:[3][7][8] Potassium carbonate particle size too large or old/wet reagents.

    • Correction: Use finely powdered, anhydrous K₂CO₃. Add 0.1 equiv of KI.

  • Issue: Product contains C-alkylated impurity.

    • Root Cause:[3][7][8] Phenoxide attacking the alkyl halide at the ring carbon (rare for this substrate but possible with very harsh bases like NaH).

    • Correction: Stick to K₂CO₃; avoid NaH or reaction temps >100°C.

References

  • Williamson Ether Synthesis Mechanism & Reagents

    • Source: Organic Chemistry Portal.[1] "Williamson Ether Synthesis."[1][2][3][9]

    • URL:[Link]

  • Synthesis of 5-Fluoro-2-methoxyacetophenone (Analogous Protocol)

    • Source: PrepChem. "Synthesis of 5-fluoro-2-methoxyacetophenone."
    • URL:[Link]

  • Properties of 5'-Fluoro-2'-hydroxyacetophenone Source: Sigma-Aldrich Product Specific
  • General Procedure for Alkyl

    • Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed.
    • URL:[Link]

Sources

Microwave-assisted synthesis of fluorinated acetophenone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of Fluorinated Acetophenone Derivatives

Executive Summary

Fluorinated acetophenones (e.g., 4'-fluoroacetophenone) are critical pharmacophores in drug discovery, serving as precursors for enzyme inhibitors, anti-inflammatory agents, and CNS-active compounds.[1] Traditional thermal synthesis (Friedel-Crafts) often suffers from poor regioselectivity, harsh Lewis acids (AlCl₃), and long reaction times.

This guide details two microwave-assisted protocols that supersede legacy methods:

  • Green Friedel-Crafts Acylation: A solvent-free, metal-triflate catalyzed route for electron-rich/neutral substrates.[1]

  • Pd-Catalyzed Acylation (Heck-Type): A precision cross-coupling route for halogenated substrates, avoiding isomer mixtures.[1]

Both methods utilize the "specific microwave effect" to accelerate rate-determining steps, reducing reaction times from hours to minutes while significantly improving atom economy.[1]

Strategic Route Selection

Before beginning, select the protocol based on your starting material and regioselectivity requirements.

RouteSelection Start Target: Fluorinated Acetophenone Substrate Analyze Starting Material Start->Substrate RouteA Route A: Fluorobenzene (Electron Neutral/Rich) Substrate->RouteA Has C-H bond? RouteB Route B: Aryl Halide (Br/I-Substituted) Substrate->RouteB Has C-X bond? MethodA Method: MW Friedel-Crafts Catalyst: Bi(OTf)3 or Sc(OTf)3 Condition: Solvent-Free, 120°C RouteA->MethodA MethodB Method: MW Pd-Catalyzed Acylation Reagent: Vinyl Ether + Pd(OAc)2 Condition: Hydrolysis Workup RouteB->MethodB ResultA Outcome: Para-Selective Product (Thermodynamic Control) MethodA->ResultA ResultB Outcome: Regio-Defined Product (Ipso-Substitution) MethodB->ResultB

Figure 1: Decision matrix for selecting the optimal synthetic pathway. Route A is preferred for atom economy; Route B is required for precise regiocontrol.[1]

Protocol A: Green Microwave Friedel-Crafts Acylation

Best for: Rapid synthesis of 4'-fluoroacetophenone from fluorobenzene.[1] Mechanism: Electrophilic Aromatic Substitution (EAS). Green Advantage: Solvent-free; Reusable catalyst.[1][2]

Materials
  • Substrate: Fluorobenzene (10 mmol)

  • Reagent: Acetic Anhydride (12 mmol)

  • Catalyst: Bismuth(III) Triflate [Bi(OTf)₃] (1 mol%) or Scandium(III) Triflate [Sc(OTf)₃] (reusable).

  • Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave).

Step-by-Step Methodology
  • Reaction Setup:

    • In a 10 mL microwave-transparent pressure vial (Pyrex/Quartz), charge Bi(OTf)₃ (0.1 mmol, 65 mg).

    • Add Fluorobenzene (10 mmol, 0.94 mL) followed by Acetic Anhydride (12 mmol, 1.13 mL).

    • Note: No solvent is required.[2][3][4] The reagents act as the medium. Add a magnetic stir bar.[5] Cap the vial with a PTFE-lined septum.[1]

  • Microwave Irradiation:

    • Control Mode: Dynamic (Temperature Control).

    • Temperature: 120°C.

    • Hold Time: 10 minutes.

    • Pressure Limit: 250 psi (Safety cutoff).

    • Stirring: High (to ensure catalyst dispersion).

    • Mechanistic Insight: Microwave irradiation directly couples with the polar transition state of the acylium ion formation, accelerating the reaction significantly compared to thermal reflux (which takes 4-12 hours).

  • Workup & Catalyst Recovery:

    • Cool the vial to room temperature (compressed air cooling).

    • Dilute the mixture with Ethyl Acetate (10 mL).[6]

    • Filtration: Filter through a short pad of silica or filter paper.

    • Catalyst Recycle (Optional): If using Sc(OTf)₃, extract with water. The catalyst remains in the aqueous phase and can be dried/reused.

    • Wash organic layer with Sat. NaHCO₃ (2 x 10 mL) to remove excess acetic acid.

  • Purification:

    • Dry over MgSO₄, concentrate in vacuo.[6]

    • Yield is typically >90%.[1][2] If necessary, purify via Kugelrohr distillation or flash chromatography (Hexane/EtOAc 9:1).

Data Summary: Method A Performance

Parameter Conventional Thermal (AlCl₃) Microwave (Bi(OTf)₃)
Time 4 - 12 Hours 10 Minutes
Yield 65 - 75% 92 - 96%
Waste High (Al salts, solvent) Low (Solvent-free, catalytic)

| Selectivity | Mixed isomers possible | High para-selectivity |[1]

Protocol B: Pd-Catalyzed Acylation (Heck-Type)

Best for: Synthesizing acetophenones from aryl bromides/iodides where specific regiochemistry (e.g., meta-fluoro) is needed.[1] Mechanism: Palladium-catalyzed vinylation followed by acid hydrolysis.[1]

Materials
  • Substrate: 1-Bromo-3-fluorobenzene (or similar) (1.0 mmol)

  • Reagent: Butyl Vinyl Ether (BVE) (2.0 mmol) or Vinyloxytrimethylsilane.

  • Catalyst: Pd(OAc)₂ (1 mol%) + DPPP (1,3-Bis(diphenylphosphino)propane) (2 mol%).

  • Base: Triethylamine (TEA) (2.5 mmol).

  • Solvent: DMF or Water/Ethanol (Green alternative).

Step-by-Step Methodology
  • Reaction Setup:

    • In a 10 mL microwave vial, add Pd(OAc)₂ (2.2 mg) and DPPP (8.2 mg).

    • Add the Aryl Bromide (1.0 mmol) and Butyl Vinyl Ether (0.26 mL).

    • Add TEA (0.35 mL) and Solvent (2 mL DMF).

    • Critical: Purge the headspace with Nitrogen or Argon for 30 seconds before capping. Oxygen poisons the Pd(0) active species.

  • Microwave Irradiation:

    • Temperature: 130°C.

    • Hold Time: 20 minutes.

    • Power: Max 200W (Dynamic).

  • Hydrolysis (The "Hidden" Step):

    • The microwave reaction produces an enol ether intermediate, not the ketone directly.

    • Add 5% HCl (2 mL) directly to the reaction vial.

    • Stir at room temperature for 30 minutes (or MW heat at 50°C for 2 mins). This converts the vinyl ether to the acetyl group.

  • Workup:

    • Extract with Diethyl Ether (3 x 10 mL).

    • Wash with Brine.[6] Dry over Na₂SO₄.[6][7]

    • Concentrate and purify via column chromatography.[5][6]

PdMechanism Start Aryl Bromide (Ar-Br) OxAdd Oxidative Addition [Pd(II)-Ar-Br] Start->OxAdd Pd(0) Insert Olefin Insertion (Vinyl Ether) OxAdd->Insert Elim Beta-Hydride Elimination Insert->Elim Intermed Enol Ether Intermediate Elim->Intermed -Pd(0) Hydrolysis Acid Hydrolysis (H3O+) Intermed->Hydrolysis Product Fluorinated Acetophenone Hydrolysis->Product

Figure 2: Mechanistic pathway for Protocol B.[1] The reaction relies on the in-situ generation of an enol ether which is subsequently hydrolyzed to the ketone.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Method A) Catalyst deactivationEnsure reagents are dry (anhydrous).[1] Water deactivates Lewis acids.
Runaway Pressure Solvent overheatingUse a solvent with a higher boiling point or reduce fill volume to <50% of vial capacity.
Black Precipitate (Method B) Pd precipitation ("Pd Black")Incomplete purging of O₂. Increase ligand loading (DPPP) to stabilize Pd.
Incomplete Conversion Low microwave absorptionAdd a "doping" agent (e.g., ionic liquid or SiC passive heating element) to increase heating efficiency in non-polar solvents.

Safety Considerations

  • Vessel Failure: Although modern reactors have safety cutoffs, acylation reactions can be exothermic. Always use the "ramp to temperature" feature (e.g., 2-minute ramp) rather than ballistic heating.

  • HF Generation: When working with fluorinated substrates under harsh acidic conditions, trace HF is a theoretical risk. Use glass vials for short times, but inspect for etching.

References

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Pharmaceutical Sciences.

  • Solventless Friedel-Crafts acylation under microwave activation. ResearchGate.

  • Microwave-Enhanced Palladium-Catalyzed Cross-Coupling Reactions. Organic Letters (Kabalka et al.).[1]

  • Direct Acylation of Aryl Bromides with Aldehydes by Palladium Catalysis. Journal of the American Chemical Society (Xiao et al.).

  • Microwave-Assisted Synthesis of Acetophenone Derivatives. Journal of Chemistry.

Sources

Application Note: 1-(2-Butoxy-5-fluorophenyl)ethanone as a Versatile Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals.

Abstract

The pursuit of novel molecular scaffolds is a cornerstone of modern drug discovery, providing fresh chemical space to address complex biological targets. This application note introduces 1-(2-butoxy-5-fluorophenyl)ethanone, a strategically designed acetophenone derivative, as a promising starting point for generating diverse compound libraries. We will explore the rationale behind its design, propose a robust synthetic protocol, and detail its potential applications in oncology, inflammation, and infectious diseases. This guide serves as a practical resource, offering detailed experimental protocols and outlining a clear strategy for structure-activity relationship (SAR) exploration to accelerate the discovery of new therapeutic agents.

Introduction: The Strategic Design of a Privileged Scaffold

The 1-(2-butoxy-5-fluorophenyl)ethanone scaffold is a unique combination of three key pharmacophoric elements, each contributing distinct and advantageous properties for drug design. While this specific molecule is not extensively documented, an analysis of its constituent parts provides a compelling rationale for its utility in medicinal chemistry.

  • The Fluoroacetophenone Core: The acetophenone moiety is a well-established building block in the synthesis of a wide range of biologically active compounds, including chalcones, pyrazoles, and other heterocyclic systems.[1][2][3] The presence of a fluorine atom on the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity through favorable electrostatic interactions, and modulate pKa.[4] 2'-Fluoroacetophenone, a close analog, is a known intermediate in the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory drugs.[5][6]

  • The 2-Butoxy Group: The introduction of an alkoxy group, such as butoxy, significantly influences the lipophilicity of a molecule.[7] This is a critical parameter for controlling pharmacokinetic properties, including membrane permeability, solubility, and plasma protein binding. The tert-butyl group, a related lipophilic moiety, is often incorporated into drugs to enhance potency and modulate metabolism.[8][9] The butoxy group in the ortho position to the acetyl group can also exert steric and electronic effects, potentially influencing the conformation of derivatives and their interaction with biological targets.

  • The 1,2,5-Substitution Pattern: This specific arrangement of substituents on the phenyl ring offers multiple vectors for chemical diversification, allowing for a systematic exploration of the surrounding chemical space to optimize biological activity.

This application note will provide a comprehensive guide for researchers to harness the potential of this promising scaffold.

Synthesis of 1-(2-Butoxy-5-fluorophenyl)ethanone

A plausible and efficient route to synthesize the title compound is through the Friedel-Crafts acylation of 1-butoxy-4-fluorobenzene. This electrophilic aromatic substitution reaction is a classic and reliable method for the preparation of aromatic ketones.[10][11][12]

Proposed Synthetic Pathway

The synthesis can be envisioned in two main steps: the Williamson ether synthesis to prepare the 1-butoxy-4-fluorobenzene precursor, followed by the Friedel-Crafts acylation.

DOT Script for Synthetic Pathway

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Friedel-Crafts Acylation A 4-Fluorophenol C Base (e.g., K2CO3) Solvent (e.g., Acetone) A->C B 1-Bromobutane B->C D 1-Butoxy-4-fluorobenzene C->D E 1-Butoxy-4-fluorobenzene G Lewis Acid (e.g., AlCl3) Solvent (e.g., DCM) E->G F Acetyl Chloride or Acetic Anhydride F->G H 1-(2-Butoxy-5-fluorophenyl)ethanone G->H G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RTK RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Inhibition Apoptosis Inhibition Akt->Apoptosis Inhibition Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Scaffold Derivative Scaffold Derivative Scaffold Derivative->Akt Inhibition G cluster_0 Scaffold Core cluster_1 Modification Vectors cluster_2 Example Analogs Core 1-(2-Butoxy-5-fluorophenyl)ethanone A Butoxy Chain (R1) Core->A B Aromatic Ring (R2, R3) Core->B C Ethanone Moiety (R4) Core->C G Varying Alkoxy Chains A->G D Chalcones C->D E Pyrazoles C->E F Thiazoles C->F

Sources

Preparation of fluorinated indazoles from 1-(2-Butoxy-5-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Efficient Synthesis of 6-Fluoro-7-butoxy-3-methyl-1H-indazole from 1-(2-Butoxy-5-fluorophenyl)ethanone

Abstract: This document provides a comprehensive guide for the synthesis of 6-fluoro-7-butoxy-3-methyl-1H-indazole, a valuable scaffold in medicinal chemistry, starting from the readily available 1-(2-Butoxy-5-fluorophenyl)ethanone. The protocol detailed herein employs a molecular iodine-catalyzed cyclization reaction with hydrazine hydrate, offering a rapid, high-yielding, and operationally simple methodology. This application note is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, providing not only a step-by-step procedure but also insights into the reaction mechanism and practical considerations for successful execution.

Introduction: The Significance of Fluorinated Indazoles in Drug Discovery

Indazoles are a class of bicyclic heterocyclic compounds that are considered "privileged scaffolds" in medicinal chemistry.[1][2] Their structural similarity to indoles allows them to act as bioisosteres, interacting with a wide range of biological targets. The incorporation of fluorine atoms into organic molecules can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and bioavailability.[3][4] Consequently, fluorinated indazoles are prominent in the development of novel therapeutics for various diseases, including cancer, inflammation, and neurodegenerative disorders.[1][5]

This guide focuses on a specific and efficient synthetic route to a fluorinated indazole derivative, 6-fluoro-7-butoxy-3-methyl-1H-indazole, starting from 1-(2-Butoxy-5-fluorophenyl)ethanone. The presented methodology is based on established principles of indazole synthesis, particularly the cyclization of ortho-alkoxy acetophenones.[6]

Reaction Scheme and Mechanism

The synthesis proceeds via a one-pot reaction involving the condensation of 1-(2-Butoxy-5-fluorophenyl)ethanone with hydrazine hydrate, followed by an iodine-catalyzed intramolecular cyclization.

Overall Reaction:

Plausible Reaction Mechanism:

The reaction is initiated by the formation of a hydrazone intermediate from the reaction between the ketone group of the acetophenone and hydrazine. This is followed by an iodine-catalyzed intramolecular cyclization to form the indazole ring. The butoxy group at the ortho position is crucial for this transformation.

Reaction_Mechanism start 1-(2-Butoxy-5-fluorophenyl)ethanone + Hydrazine Hydrate hydrazone Hydrazone Intermediate start->hydrazone Condensation cyclization Iodine-Catalyzed Intramolecular Cyclization hydrazone->cyclization I2 Catalyst product 6-Fluoro-7-butoxy-3-methyl-1H-indazole cyclization->product Aromatization

Sources

Application Note: Purification Protocols for 1-(2-Butoxy-5-fluorophenyl)ethanone Oil

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous technical guide for the purification of 1-(2-Butoxy-5-fluorophenyl)ethanone , a key intermediate often encountered in the synthesis of antipsychotic or fluorinated pharmaceutical agents.

This guide prioritizes yield preservation and impurity removal (specifically the unreacted phenolic precursor), utilizing field-proven methodologies adapted for oily aromatic ketones.

Abstract & Compound Profile

1-(2-Butoxy-5-fluorophenyl)ethanone (CAS: Analogous to 445-27-2 family) is a lipophilic, fluorinated aromatic ketone. Typically isolated as a viscous, pale-yellow to amber oil, it presents unique purification challenges due to its tendency to "oil out" rather than crystallize and its co-elution risks with unreacted alkyl halides.

This guide outlines a three-stage purification strategy :

  • Chemical Decontamination: Removal of acidic phenolic impurities via pH-controlled extraction.

  • Vacuum Distillation: For bulk scale-up (>10 g).

  • Flash Chromatography: For high-purity research samples (<10 g).

Compound Properties (Estimated)
PropertyValue / DescriptionNotes
Physical State Viscous OilMay crystallize at < -10°C
Molecular Weight ~210.25 g/mol Based on C₁₂H₁₅FO₂
Boiling Point ~145–155°C @ 1-2 mmHgHigh vacuum required to prevent decomposition
Key Impurity A 1-(5-Fluoro-2-hydroxyphenyl)ethanoneUnreacted Precursor (Acidic phenol)
Key Impurity B 1-Bromobutane / Butyl iodideAlkylating agent (Volatile)

Pre-Purification Assessment

Before initiating physical separation, the crude oil must be characterized to select the optimal workflow.

Diagnostic Workflow (DOT Diagram)

The following decision tree illustrates the logic for selecting the correct purification path based on impurity profile.

PurificationLogic Start Crude Reaction Mixture TLC TLC Analysis (Hexane:EtOAc 8:1) Start->TLC PhenolCheck Phenolic Impurity Present? (Lower Rf, UV Active) TLC->PhenolCheck BaseWash Protocol A: Caustic Wash (NaOH) PhenolCheck->BaseWash Yes (Critical Step) ScaleCheck Scale > 10g? PhenolCheck->ScaleCheck No BaseWash->ScaleCheck Distill Protocol B: Vacuum Distillation ScaleCheck->Distill Yes Column Protocol C: Flash Chromatography ScaleCheck->Column No QC Final QC (NMR/HPLC) Distill->QC Column->QC

Caption: Decision matrix for selecting purification method based on scale and impurity profile.

Protocol A: Chemical Decontamination (The "Caustic Wash")

Objective: To chemically remove the unreacted phenolic precursor (1-(5-fluoro-2-hydroxyphenyl)ethanone). Mechanism: The phenolic proton is acidic (pKa ~8-10). Washing with a base converts the lipophilic phenol into a water-soluble phenolate salt, partitioning it into the aqueous phase while the desired product (an ether) remains in the organic phase.

Reagents
  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Base: 1M Sodium Hydroxide (NaOH) (Cold).

  • Neutralizer: Brine (Saturated NaCl), 1M HCl (for pH adjustment if needed).

Step-by-Step Procedure
  • Dissolution: Dissolve the crude oil in EtOAc (10 mL per gram of crude).

  • Base Extraction (Critical):

    • Add cold 1M NaOH (0.5 volume equivalents).

    • Shake vigorously for 2 minutes. Vent frequently.

    • Observation: The aqueous layer may turn yellow/orange due to the formation of the phenolate anion.

  • Separation: Drain the aqueous (bottom) layer. This contains Impurity A.[1][2]

  • Repeat: Repeat the NaOH wash until the aqueous layer is colorless (typically 2-3 times).

  • Neutralization: Wash the organic layer once with Brine to remove excess base and break emulsions.

  • Drying: Dry the organic layer over Anhydrous Magnesium Sulfate (MgSO₄).[3] Filter and concentrate

    • Result: A "Phenol-Free" crude oil ready for distillation or chromatography.

Protocol B: High-Vacuum Distillation (Scalable Method)

Objective: Purification of bulk material (>10 g) by exploiting boiling point differences. Applicability: Best for removing volatile alkyl halides (forerun) and heavy inorganic tars (pot residue).

Equipment Setup
  • Short-path distillation head (Vigreux column optional for better separation).

  • High-vacuum pump (capable of < 2 mmHg).

  • Manometer.

  • Oil bath with digital temperature control.

Operational Parameters
FractionEst.[1][2][4] Vapor Temp (Head)Est. Bath TempCompositionAction
1. Forerun < 60°C80–100°CResidual Solvents, Alkyl HalidesDiscard
2. Transition 60–130°C100–160°CMixed FractionsRecycle
3. Main Cut 145–155°C 170–185°C Target Product Collect
4. Heel N/A>190°CTars, PolymersDiscard
Procedure
  • Degassing: Stir the crude oil under weak vacuum for 20 mins to remove residual volatiles (foaming risk).

  • Ramp Up: Slowly increase bath temperature. Do not exceed a

    
     (Bath - Head) of 40°C to prevent thermal degradation.
    
  • Collection: Switch receiving flasks immediately once the head temperature stabilizes at the Main Cut range.

  • Storage: Store the distilled oil under Argon/Nitrogen in the dark (fluorinated aromatics can be light-sensitive).

Protocol C: Flash Column Chromatography (High Purity)

Objective: Isolation of high-purity (>98%) material for biological testing or analytical standards. Stationary Phase: Silica Gel 60 (230–400 mesh).

Solvent System Optimization

Because the product is an ether-ketone, it is moderately polar.

  • Mobile Phase A: Hexanes (or Heptane).

  • Mobile Phase B: Ethyl Acetate (EtOAc).[1]

  • TLC Rf Target: 0.35 in the chosen solvent system.

Recommended Gradient:

Column Volume (CV) % EtOAc in Hexane Elution Event
0–2 CV 0% Column equilibration
2–5 CV 0% → 5% Elution of non-polar impurities (alkanes)
5–15 CV 5% → 15% Elution of Product

| 15–20 CV | 15% → 30% | Elution of polar byproducts |

Procedure
  • Loading: Dilute the oil in a minimum amount of DCM:Hexane (1:1). Load gently onto the silica bed.

  • Elution: Run the gradient at a flow rate appropriate for the column diameter.

  • Fraction Analysis: Spot fractions on TLC plates. Visualize using UV (254 nm). The product will be a distinct UV-active spot.

    • Note: If the "Caustic Wash" (Protocol A) was skipped, the Phenol impurity will tail significantly and may co-elute.

Quality Control & Troubleshooting

QC Specifications
  • 1H NMR (CDCl₃):

    • Look for the triplet at ~4.0 ppm (O-CH₂-Pr) confirming the butoxy group.

    • Look for the singlet at ~2.6 ppm (CO-CH₃) confirming the ketone.

    • Absence check: No broad singlet >5.0 ppm (indicates removal of Phenol OH).

  • HPLC Purity: >98% (Area under curve).

Troubleshooting Table
IssueProbable CauseCorrective Action
Oiling Out Product is too lipophilic for crystallization.Do not attempt recrystallization.[1] Use Distillation.[2][4][5][6]
Co-elution on Column Phenol impurity still present.Perform Protocol A (NaOH wash) on the crude before column.
Low Yield Product lost in aqueous layer during wash.Check pH of aqueous layer. If pH > 12, back-extract aqueous layer with EtOAc.
Dark Color Oxidation of electron-rich ring.Distill under inert atmosphere (N₂). Add trace BHT if storage is prolonged.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 142839702, 1-(2-fluorophenyl)ethanone derivatives. [Link]

  • Sigma-Aldrich.Fundamental of Flash Chromatography. Technical Guide. (General reference for gradient elution of ethers).
  • US Patent 4559110A.Acetophenone recovery and purification. (Industrial reference for caustic washing of acetophenones).

Sources

Application Note: A Scalable Process for the Synthesis of 1-(2-Butoxy-5-fluorophenyl)ethanone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and detailed guide for the synthesis and scale-up of 1-(2-Butoxy-5-fluorophenyl)ethanone, a key intermediate in pharmaceutical and fine chemical manufacturing. The described methodology is based on the robust and well-established Friedel-Crafts acylation reaction. We present a thorough analysis of the reaction mechanism, critical process parameters, and scale-up considerations. This document includes detailed, step-by-step protocols for both laboratory (10 g) and pilot (1 kg) scales, alongside a rigorous hazard analysis and quality control procedures. The aim is to equip researchers and process chemists with a reliable and scalable method, ensuring high yield, purity, and operational safety.

Introduction and Reaction Overview

1-(2-Butoxy-5-fluorophenyl)ethanone is a substituted acetophenone derivative. Substituted acetophenones are valuable building blocks in organic synthesis, serving as precursors for active pharmaceutical ingredients (APIs), agrochemicals, and specialty polymers.[1][2] The reliable production of this intermediate at scale is therefore of significant interest.

The most direct and industrially viable route for the synthesis of aryl ketones is the Friedel-Crafts acylation.[3][4][5] This electrophilic aromatic substitution involves the reaction of an aromatic substrate, in this case, 4-fluoro-1-butoxybenzene, with an acylating agent (acetyl chloride) in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[4]

Overall Reaction Scheme:

4-fluoro-1-butoxybenzene + Acetyl Chloride --(AlCl₃)--> 1-(2-Butoxy-5-fluorophenyl)ethanone

A key advantage of the Friedel-Crafts acylation is that the product, an aryl ketone, is less reactive than the starting material due to the electron-withdrawing nature of the acyl group. This deactivation effectively prevents polysubstitution, leading to a cleaner reaction profile compared to Friedel-Crafts alkylation.[5][6]

Reaction Mechanism and Rationale

The reaction proceeds through the formation of a highly electrophilic acylium ion, which is the key reactive species that attacks the electron-rich aromatic ring.[5][6]

  • Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, coordinates to the chlorine atom of acetyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion.

  • Electrophilic Aromatic Substitution: The π-electrons of the 4-fluoro-1-butoxybenzene ring act as a nucleophile, attacking the electrophilic acylium ion. The butoxy group is a strongly activating, ortho-, para-directing group, while the fluorine atom is a deactivating but also ortho-, para-directing group. The bulky butoxy group sterically hinders the ortho position adjacent to it, directing the acylation primarily to the other ortho position (C2), resulting in the desired product. This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[7]

  • Rearomatization: A chloride ion from the [AlCl₄]⁻ complex abstracts a proton from the carbon bearing the new acyl group. This step restores the aromaticity of the ring and regenerates the AlCl₃ catalyst, while also producing hydrogen chloride (HCl) gas as a byproduct.

  • Product Complexation: The newly formed ketone product contains a Lewis basic carbonyl oxygen, which readily complexes with the strong Lewis acid AlCl₃. This complexation deactivates the product against further acylation. Because of this, more than one equivalent of AlCl₃ is required for the reaction to proceed to completion.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2 & 3: EAS & Rearomatization cluster_2 Step 4: Quench / Work-up AcCl Acetyl Chloride (CH₃COCl) Complex Intermediate Complex AcCl->Complex + AlCl₃ AlCl3 Aluminum Chloride (AlCl₃) Acylium Acylium Ion (CH₃CO⁺) + [AlCl₄]⁻ Complex->Acylium Aromatic 4-Fluoro-1-butoxybenzene Sigma Sigma Complex (Arenium Ion) Aromatic->Sigma + Acylium Ion Product Product-Catalyst Complex Sigma->Product - H⁺ FinalProduct 1-(2-Butoxy-5-fluorophenyl)ethanone Product->FinalProduct + H₂O / HCl

Caption: Friedel-Crafts Acylation Mechanism Workflow.

Process Scale-up and Safety Considerations

Scaling up the Friedel-Crafts acylation from the bench to a pilot plant requires careful consideration of several critical parameters to ensure safety, efficiency, and product quality.

  • Thermal Management: The reaction is highly exothermic, particularly during the addition of aluminum chloride to the solvent and the subsequent addition of acetyl chloride.[8] On a large scale, inadequate heat dissipation can lead to a runaway reaction. The use of a jacketed reactor with an efficient cooling system and precise temperature monitoring is mandatory. A slow, controlled addition rate of reagents is crucial.

  • Reagent Stoichiometry and Addition Order: Typically, 1.1 to 1.3 equivalents of AlCl₃ are used. The catalyst is usually suspended in the solvent first, followed by the slow addition of the acylating agent, and finally the aromatic substrate. This order helps to control the initial exotherm and ensures the immediate formation and consumption of the acylium ion.

  • Solvent Selection: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents. For scale-up, DCE is often preferred due to its higher boiling point, which allows for a wider operating temperature range. However, due to environmental and safety concerns associated with halogenated solvents, alternative "greener" solvents are being explored, although they may require significant process optimization.[9]

  • Off-Gas Management: The reaction generates hydrogen chloride (HCl) gas, especially during the quench step.[8][10] The reactor must be equipped with a vent leading to a caustic scrubber to neutralize the corrosive and toxic HCl gas.

  • Quenching Procedure: The quench is the most hazardous step at scale. The reaction mixture, containing a large amount of reactive AlCl₃, is added slowly to a mixture of ice and concentrated hydrochloric acid. This must be done with extreme caution and powerful cooling to manage the intense exotherm from the hydrolysis of AlCl₃. Reverse addition (adding water to the reaction) must be strictly avoided as it can cause a violent, uncontrolled reaction.[10][11]

Hazard Analysis and Mitigation

A thorough understanding of the hazards associated with the reagents is paramount for a safe scale-up.

Chemical Key Hazards Personal Protective Equipment (PPE) Engineering Controls & Mitigation
Anhydrous Aluminum Chloride (AlCl₃) Corrosive, causes severe skin burns and eye damage. Reacts violently with water, releasing heat and toxic HCl gas.[10][11][12][13]Chemical splash goggles, face shield, nitrile or neoprene gloves, chemical-resistant apron or suit.Handle in a fume hood or well-ventilated area. Use spark-proof tools. Store in a dry, well-ventilated place away from water.[12]
Acetyl Chloride (CH₃COCl) Corrosive, flammable, lachrymator. Reacts with water and alcohols.Chemical splash goggles, face shield, appropriate gloves, flame-retardant lab coat.Handle in a fume hood. Keep away from ignition sources. Use a sealed addition funnel for transfers.
Dichloromethane (DCM) / 1,2-Dichloroethane (DCE) Volatile, suspected carcinogen, irritant.Safety glasses, appropriate gloves, lab coat.Use in a well-ventilated area or fume hood. Minimize emissions.
Hydrogen Chloride (HCl) Toxic and corrosive gas. Severe respiratory irritant.[10]N/A (product of reaction)Reactor must be vented to a caustic scrubber system to neutralize HCl gas.

Detailed Experimental Protocols

Protocol 4.1: Laboratory Scale Synthesis (10 g)

This protocol details the synthesis of 1-(2-Butoxy-5-fluorophenyl)ethanone on a 10-gram scale.

Table 1: Reagents and Materials (Lab Scale)

Reagent CAS No. M. Wt. Equivalents Amount
4-fluoro-1-butoxybenzene104-43-8168.221.010.0 g (59.4 mmol)
Anhydrous AlCl₃7446-70-0133.341.29.5 g (71.3 mmol)
Acetyl Chloride75-36-578.501.15.1 mL (71.3 mmol)
Dichloromethane (DCM)75-09-284.93-150 mL
Crushed Ice---200 g
Conc. HCl (37%)7647-01-036.46-20 mL

Procedure:

  • Setup: Equip a 500 mL three-necked round-bottom flask with a magnetic stirrer, a thermometer, a pressure-equalizing dropping funnel, and a nitrogen inlet connected to an oil bubbler.

  • Catalyst Suspension: Under a nitrogen atmosphere, charge the flask with anhydrous aluminum chloride (9.5 g) and dichloromethane (100 mL). Cool the suspension to 0-5 °C using an ice-water bath.

  • Acylium Ion Formation: Add acetyl chloride (5.1 mL) dropwise to the stirred AlCl₃ suspension via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Aromatic Addition: In a separate flask, dissolve 4-fluoro-1-butoxybenzene (10.0 g) in dichloromethane (50 mL). Add this solution dropwise to the reaction mixture over 30-40 minutes, maintaining the internal temperature at 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate).

  • Quench: Prepare a beaker with crushed ice (200 g) and concentrated HCl (20 mL). While stirring vigorously, slowly and carefully pour the reaction mixture into the ice/HCl mixture. Caution: This is highly exothermic and will release HCl gas. Perform this step in a well-ventilated fume hood.

  • Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Neutralization: Combine the organic layers and wash with water (100 mL), then with 5% sodium bicarbonate solution (100 mL) to neutralize any remaining acid, and finally with brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil by vacuum distillation to obtain the final product as a clear liquid. Expected yield: 10-12 g (80-90%).

Protocol 4.2: Pilot Scale-up Procedure (1 kg)

This protocol adapts the laboratory procedure for a 1 kg scale synthesis, emphasizing changes in equipment and handling.

Table 2: Reagents and Materials (Pilot Scale)

Reagent CAS No. Equivalents Amount
4-fluoro-1-butoxybenzene104-43-81.01.00 kg (5.94 mol)
Anhydrous AlCl₃7446-70-01.20.95 kg (7.13 mol)
Acetyl Chloride75-36-51.10.51 L (7.13 mol)
1,2-Dichloroethane (DCE)107-06-2-15 L
Crushed Ice / Water--20 kg / 10 L
Conc. HCl (37%)7647-01-0-2.0 L

Procedure:

  • Setup: Use a 50 L glass-lined jacketed reactor equipped with a mechanical overhead stirrer, a temperature probe, a baffled inlet for reagent addition, and a vent line connected to a caustic scrubber.

  • Catalyst Charging: Set the reactor jacket temperature to 0 °C. Under a nitrogen blanket, carefully charge the reactor with 1,2-dichloroethane (10 L) followed by anhydrous aluminum chloride (0.95 kg) in portions, ensuring the internal temperature is maintained below 15 °C.

  • Reagent Addition: Using a calibrated pump or addition vessel, add acetyl chloride (0.51 L) to the reactor over 45-60 minutes, maintaining the internal temperature between 0-5 °C. Following this, add a solution of 4-fluoro-1-butoxybenzene (1.00 kg) in DCE (5 L) over 90-120 minutes, keeping the temperature strictly at 0-5 °C.

  • Reaction: Once addition is complete, maintain the batch at 0-5 °C for 1 hour. Then, allow the temperature to rise to 20-25 °C and hold for 3-4 hours, monitoring by a suitable in-process control (e.g., HPLC, GC).

  • Quench: In a separate 100 L quench vessel, prepare a mixture of water (10 L), ice (20 kg), and concentrated HCl (2.0 L). Cool the quench vessel jacket to 0 °C. Slowly transfer the completed reaction mixture from the reactor into the quench vessel via a dip tube under vigorous agitation. The rate of transfer should be controlled to keep the quench vessel temperature below 25 °C.

  • Work-up and Purification: After the transfer is complete, continue stirring for 30 minutes. Stop agitation, allow the layers to separate, and drain the lower organic layer. Wash the organic layer with water, dilute sodium bicarbonate solution, and brine as per the lab-scale protocol. Transfer the organic layer to a suitable distillation apparatus and purify by vacuum distillation.

Analytical Quality Control (QC)

To ensure the final product meets the required specifications, a series of analytical tests should be performed.

Table 3: Typical QC Specifications

Test Method Specification
Appearance VisualClear, colorless to pale yellow liquid
Identity ¹H NMR, ¹³C NMR, FTIRConforms to the reference spectrum
Purity HPLC or GC≥ 98.5%
Water Content Karl Fischer Titration≤ 0.1%
Residual Solvent GC-HeadspaceConforms to ICH limits
  • High-Performance Liquid Chromatography (HPLC): A standard method for purity assessment involves a C18 reverse-phase column with a mobile phase such as acetonitrile and water, and UV detection.[14]

  • Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) is also effective for determining purity and identifying any volatile impurities.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for unambiguous structural confirmation of the final product.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Provides confirmation of key functional groups, such as the C=O stretch of the ketone and C-O-C stretch of the ether.

Overall Process Workflow

The following diagram illustrates the logical flow of the entire production process, from raw material handling to final product release.

G cluster_prep Preparation Phase cluster_reaction Synthesis Phase cluster_workup Downstream Processing cluster_final Final Phase RM Raw Material QC & Staging Reactor Reactor Setup & Inerting RM->Reactor Charge Charge Solvent & AlCl₃ Reactor->Charge Add_AcCl Controlled Addition of Acetyl Chloride Charge->Add_AcCl Add_Aro Controlled Addition of Aromatic Substrate Add_AcCl->Add_Aro React Reaction Monitoring (IPC) Add_Aro->React Quench Controlled Quench into Acid/Ice React->Quench Extract Phase Separation & Extractions Quench->Extract Wash Aqueous Washes (H₂O, NaHCO₃, Brine) Extract->Wash Dry Drying & Solvent Swap Wash->Dry Purify Vacuum Distillation Dry->Purify Final_QC Final Product QC Testing Purify->Final_QC Package Packaging & Storage Final_QC->Package

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing O-Alkylation of 2'-Hydroxy-5'-Fluoroacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Intramolecular Lock"

Users attempting to O-alkylate 2'-hydroxy-5'-fluoroacetophenone often encounter stalled reactions or low yields (typically <40%) when using standard conditions (e.g., K₂CO₃/Acetone).

The Root Cause: This substrate features a strong intramolecular hydrogen bond between the phenolic hydroxyl proton and the carbonyl oxygen. This interaction "locks" the proton, significantly increasing the pKa and reducing the nucleophilicity of the resulting phenoxide anion. Furthermore, the fluorine atom at the 5-position (para to the hydroxyl) stabilizes the phenoxide electronically, making it a "harder" and less reactive nucleophile.

The Solution: To break this lock and drive the reaction, you must transition from thermodynamic control (standard bases) to kinetic activation using the Cesium Effect or Finkelstein Catalysis .

Decision Matrix: Select Your Protocol

Before proceeding, identify your specific failure mode using the workflow below.

DecisionTree Start START: Characterize Failure Mode CheckSM Is Starting Material (SM) consumed? Start->CheckSM NoSM NO: SM remains. Reaction stalled. CheckSM->NoSM > 50% SM left YesSM YES: SM consumed, but yield is low. CheckSM->YesSM < 10% SM left CheckRX Alkylating Agent Type? NoSM->CheckRX SideRxn Identify Side Product: 1. C-Alkylation? 2. Aldol Condensation? YesSM->SideRxn ClBr Alkyl Chloride/Bromide CheckRX->ClBr Iodide Alkyl Iodide CheckRX->Iodide ProtocolB PROTOCOL B: Finkelstein Catalysis (Add KI) ClBr->ProtocolB ProtocolA PROTOCOL A: Cesium Carbonate/DMF (Solvation Effect) Iodide->ProtocolA ProtocolC PROTOCOL C: Mitsunobu Reaction (Avoids Phenoxide) SideRxn->ProtocolC High Side Products

Figure 1: Troubleshooting workflow for selecting the optimal alkylation strategy.

Detailed Protocols

Protocol A: The "Cesium Effect" (Recommended Standard)

Best for: Stalled reactions where the intramolecular H-bond prevents deprotonation.

Mechanism: Unlike Potassium (K⁺), the large ionic radius of Cesium (Cs⁺) prevents tight ion-pairing with the phenoxide in polar aprotic solvents. This creates a "naked" phenoxide anion that is significantly more nucleophilic, effectively breaking the intramolecular H-bond lock.

Reagents:

  • Substrate: 1.0 equiv

  • Alkyl Halide: 1.2 – 1.5 equiv

  • Base: Cs₂CO₃ (Cesium Carbonate) - 1.5 equiv (Must be anhydrous)

  • Solvent: DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)

  • Concentration: 0.2 M – 0.5 M

Step-by-Step:

  • Drying: Flame-dry the reaction flask and cool under Argon/Nitrogen. Moisture kills this reaction by solvating the anion.

  • Base Activation: Add the substrate and Cs₂CO₃ to the flask. Add anhydrous DMF. Stir at Room Temperature (RT) for 30 minutes. Note: You may see a color change (yellow/orange) indicating phenoxide formation.

  • Addition: Add the alkyl halide dropwise.

  • Reaction: Stir at 60°C. Do not exceed 80°C to avoid decomposition of the unstable 2'-hydroxy phenoxide intermediates.

  • Monitoring: Check TLC every 2 hours. If SM persists after 6 hours, spike with 0.1 equiv of TBAI (Tetrabutylammonium iodide).

Protocol B: Finkelstein-Assisted Alkylation

Best for: Reactions using Alkyl Chlorides or non-activated Alkyl Bromides .

Mechanism: Alkyl chlorides are often too slow for hindered phenols. Adding Potassium Iodide (KI) generates an Alkyl Iodide in situ (Finkelstein reaction), which is a much better electrophile (Leaving Group Ability: I⁻ > Br⁻ > Cl⁻).

Reagents:

  • Add to Protocol A: KI (Potassium Iodide) - 0.2 to 0.5 equiv (catalytic to stoichiometric).

Step-by-Step:

  • Follow Protocol A steps 1-2.

  • Add KI before adding the alkyl chloride.

  • Allow the mixture to stir for 15 minutes to ensure dissolution of iodide.

  • Add the alkyl chloride.

  • Heat to 70-80°C. (Higher temp required to drive the Cl → I exchange).

Protocol C: Mitsunobu Reaction

Best for: Substrates sensitive to basic conditions or when Williamson synthesis yields <20%.

Mechanism: Activates the alcohol (alkylating agent) rather than the phenol, avoiding the need to break the H-bond via deprotonation.

Reagents:

  • Substrate (Phenol): 1.0 equiv

  • Alcohol (R-OH): 1.1 equiv

  • PPh₃ (Triphenylphosphine): 1.2 equiv

  • DIAD or DEAD: 1.2 equiv

  • Solvent: Anhydrous THF or Toluene.

Step-by-Step:

  • Dissolve Phenol, Alcohol, and PPh₃ in THF under Nitrogen. Cool to 0°C.

  • Add DIAD dropwise over 15-20 minutes. Exotherm warning.

  • Allow to warm to RT and stir overnight.

  • Workup Note: The challenge is removing PPh₃O (triphenylphosphine oxide). Use a non-polar solvent (Hexane/Ether) to precipitate PPh₃O or use polymer-bound PPh₃ for easier filtration.

Technical Data & Comparison

ParameterK₂CO₃ / Acetone (Standard)Cs₂CO₃ / DMF (Optimized)Mitsunobu (Alternative)
Reaction Time 12 - 48 Hours2 - 6 Hours12 - 24 Hours
Typical Yield 15 - 35%85 - 95% 60 - 80%
Temperature Reflux (56°C)60°C0°C → RT
Main Byproduct Unreacted SMMinimalPPh₃O, Hydrazine
Atom Economy HighHighPoor

Frequently Asked Questions (FAQ)

Q: Why is my reaction turning dark brown/black? A: This indicates oxidation of the phenoxide anion or polymerization.

  • Fix: Ensure you are under an inert atmosphere (N₂/Ar).

  • Fix: Reduce temperature. 2'-hydroxyacetophenones are prone to decomposition at >90°C in basic DMF.

Q: Can I use NaH (Sodium Hydride) to force the deprotonation? A: Not recommended. While NaH is a strong base, it often leads to side reactions with acetophenones, such as:

  • Aldol Condensation: The acetyl group has acidic alpha-protons. NaH can deprotonate the ketone methyl group, causing self-condensation.

  • Reduction: In rare cases, hydride can attack the ketone.

  • Stick to Carbonates (Cs₂CO₃) which are basic enough to deprotonate the phenol but not the ketone alpha-protons.

Q: I see a new spot on TLC very close to the Starting Material (SM). What is it? A: This is likely C-alkylation .

  • Phenoxides are ambident nucleophiles. While O-alkylation is preferred, the ortho/para positions (relative to OH) are nucleophilic.

  • Fix: Use a non-polar solvent (Toluene) with a Phase Transfer Catalyst (18-Crown-6) to favor O-alkylation, or switch to the Mitsunobu protocol which is strictly O-selective.

Q: How do I remove the DMF during workup? It's ruining my separation. A: Do not try to rotovap DMF off directly (high boiling point).

  • Protocol: Dilute the reaction mixture with EtOAc (Ethyl Acetate). Wash 3x with 5% LiCl (Lithium Chloride) solution . The LiCl forces the DMF into the aqueous layer effectively.

References

  • Cesium Carbonate Effect: Parrish, J. P., Sudaresan, B., & Jung, K. W. (1999). "Improved Cs₂CO₃ Promoted O-Alkylation of Phenols."[1][2] Synthetic Communications, 29(24), 4439–4449.

  • Intramolecular H-Bonding: Emsley, J. (1984). "The composition, structure and hydrogen bonding of the β-diketones." Structure and Bonding, 57, 147–191.

  • Finkelstein Catalysis in Alkylation: Finkelstein, H. (1910).[3] "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden." Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.

  • Mitsunobu Reaction Review: Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651.

Sources

Preventing C-alkylation side products in acetophenone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of acetophenone. Here, we address a critical challenge in its common synthesis via Friedel-Crafts acylation: the prevention of C-alkylation side products. This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot and optimize your reactions.

Troubleshooting Guide & FAQs: Preventing C-Alkylation

Question 1: I am trying to synthesize acetophenone from benzene and acetyl chloride, but my final product is contaminated with what appears to be methylacetophenone isomers. What is causing this C-alkylation?

Answer: This is a classic case of a side reaction pathway competing with the primary Friedel-Crafts acylation. The C-alkylation products you're observing, such as 2- and 4-methylacetophenone, are not formed by direct alkylation with an impurity. Instead, they arise from a sequence of events initiated by the decarbonylation of the acylium ion .[1]

Here is the breakdown of the competing pathways:

  • Desired Pathway (Acylation): The Lewis acid catalyst (e.g., AlCl₃) activates acetyl chloride to form a resonance-stabilized acylium ion (CH₃CO⁺). This electrophile is directly attacked by the benzene ring to form acetophenone.[2][3] The acetophenone product is deactivated towards further substitution, which typically prevents polyacylation.[4][5]

  • Side Reaction Pathway (Decarbonylation → Alkylation → Acylation): Under certain conditions, particularly elevated temperatures, the acylium ion can decompose by losing carbon monoxide (CO) to generate a highly reactive methyl carbocation (CH₃⁺).[1]

    • Alkylation: This methyl carbocation can then act as an electrophile in a Friedel-Crafts alkylation reaction with benzene to form toluene.

    • Secondary Acylation: Toluene is more reactive than benzene and its methyl group is an ortho-, para-director.[6] It will rapidly undergo Friedel-Crafts acylation with another acylium ion to produce the 2-methylacetophenone and 4-methylacetophenone isomers you are detecting.

The diagram below illustrates these competing reaction mechanisms.

G cluster_main Desired Friedel-Crafts Acylation Pathway cluster_side C-Alkylation Side Reaction Pathway Benzene1 Benzene Acylium Acylium Ion (CH₃CO⁺) Benzene1->Acylium Electrophilic Attack AcetylChloride1 Acetyl Chloride + AlCl₃ AcetylChloride1->Acylium Activation Acetophenone Acetophenone (Desired Product) Acylium->Acetophenone Acylium2 Acylium Ion (CH₃CO⁺) Decarbonylation Decarbonylation (Loses CO) Acylium2->Decarbonylation High Temp. MethylCarbocation Methyl Carbocation (CH₃⁺) Decarbonylation->MethylCarbocation Toluene Toluene MethylCarbocation->Toluene Benzene2 Benzene Benzene2->MethylCarbocation Alkylation Acylium3 Acylium Ion Toluene->Acylium3 Secondary Acylation Methylacetophenone Methylacetophenone (Side Product) Acylium3->Methylacetophenone

Figure 1: Competing pathways in acetophenone synthesis.
Question 2: How can I modify my experimental conditions to minimize or eliminate the decarbonylation side reaction?

Answer: Preventing the formation of C-alkylation byproducts hinges on controlling the reaction conditions to favor the stability of the acylium ion and disfavor its decomposition. The most critical parameter is temperature .

Troubleshooting & Optimization Strategy:

ParameterRecommended ActionScientific Rationale
Temperature Maintain a low reaction temperature, typically between 0°C and room temperature. Initial addition of reagents should be performed in an ice bath.[7][8]The decarbonylation of the acylium ion is an endothermic process with a higher activation energy than the acylation step. By keeping the temperature low, you provide insufficient energy for this decomposition pathway to become significant, while still allowing the desired acylation to proceed.[9]
Lewis Acid Catalyst Use a stoichiometric amount of a moderately strong Lewis acid like AlCl₃ or FeCl₃.[10] Avoid using overly harsh or superacidic systems unless absolutely necessary.While a strong Lewis acid is required to generate the acylium ion, excessively strong catalysts or high temperatures can promote side reactions. The choice of catalyst can impact selectivity.[11][12] Milder, reusable catalysts like certain zeolites can also be effective but may require higher temperatures, creating a trade-off.[12]
Reagent Addition Add the acetyl chloride (or acetic anhydride) slowly and dropwise to the cooled suspension of the Lewis acid in the solvent/benzene.[8]This ensures that the concentration of the highly reactive acylium ion is kept low and constant, minimizing the chance for side reactions. It also helps to control the exotherm of the reaction, keeping the temperature from rising uncontrollably.
Solvent Choice Use a non-reactive solvent. Common choices include dichloromethane (DCM), dichloroethane (DCE), or using an excess of benzene itself as the solvent.[8][13]The solvent must be inert to Friedel-Crafts conditions. Avoid solvents that can be acylated or that might promote unwanted side reactions.
Reaction Time Monitor the reaction progress (e.g., by TLC or GC) and quench it as soon as the starting material is consumed.Prolonged reaction times, even at low temperatures, can provide more opportunity for side products to form.
Question 3: Can the choice of acylating agent affect the formation of these byproducts?

Answer: Yes, although the effect is generally less pronounced than that of temperature. The standard acylating agents are acetyl chloride and acetic anhydride.

  • Acetyl Chloride: This is the most common and reactive agent. Its reaction with AlCl₃ is rapid and generates the acylium ion efficiently.[14]

  • Acetic Anhydride: This can also be used and is sometimes preferred for larger-scale reactions as it is less volatile and corrosive.[6][15] The reaction mechanism is slightly different, requiring the activation of the anhydride by the Lewis acid.

For the specific issue of decarbonylation, the stability of the acylium ion is the key factor. Since the same acylium ion is generated from both reagents, the choice between them is more a matter of practical handling, cost, and reaction kinetics rather than a primary method for preventing C-alkylation. The most effective control remains maintaining low reaction temperatures.

Protocol: Optimized Synthesis of Acetophenone with Minimized C-Alkylation

This protocol is designed to favor the direct acylation pathway and suppress the formation of C-alkylation byproducts.

1. Preparation and Setup:

  • Safety First: Conduct the entire procedure in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. Anhydrous aluminum chloride is highly corrosive and reacts violently with water.

  • Glassware: Ensure all glassware (e.g., three-neck round-bottom flask, addition funnel, condenser) is thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen or argon to maintain anhydrous conditions.[13] Equip the condenser with a drying tube (e.g., filled with CaCl₂) connected to a gas trap to handle the evolving HCl gas.[8]

2. Reaction Execution:

  • To the three-neck flask, add anhydrous benzene (1.5 equiv.) and anhydrous aluminum chloride (AlCl₃, 1.1 equiv.).[16] If using a solvent, use anhydrous dichloromethane.

  • Cool the flask in an ice-water bath to 0-5°C with magnetic stirring.

  • In the addition funnel, prepare a solution of acetyl chloride (1.0 equiv.) in a small amount of anhydrous benzene or dichloromethane.

  • Add the acetyl chloride solution dropwise to the stirred, cooled AlCl₃ suspension over a period of 30-60 minutes. Maintain the internal temperature below 10°C throughout the addition.[7]

  • After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction by TLC or GC to confirm the consumption of the starting material.

3. Work-up and Purification:

  • Once the reaction is complete, carefully and slowly pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid (HCl).[13] This will quench the reaction and decompose the aluminum chloride complex. Caution: This process is highly exothermic and will release significant amounts of HCl gas.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with dichloromethane (or another suitable solvent) to recover any dissolved product.

  • Combine the organic layers and wash sequentially with a dilute HCl solution, water, a 5% sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid), and finally with brine.[13]

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation.

  • The crude acetophenone can be purified by vacuum distillation to yield the final product.

By adhering strictly to low-temperature control and slow reagent addition, this protocol will significantly minimize the decarbonylation of the acylium ion, leading to a high yield of acetophenone with negligible C-alkylation side products.

References

  • Laugel, G., et al. (2017). Acidity versus metal-induced Lewis acidity in zeolites for Friedel–Crafts acylation.
  • Jarret, R. M., et al. (1999). Friedel Crafts acylation and alkylation with acid chlorides.
  • Chemistry LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions.
  • MCC Organic Chemistry. (n.d.).
  • Clark, J. (n.d.). Friedel-Crafts acylation of benzene. Chemguide. Retrieved from [Link]

  • IOP Conference Series: Earth and Environmental Science. (2021).
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Quora. (2019).
  • National Institutes of Health. (n.d.).
  • UCLA Chemistry. (n.d.).
  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Chemguide. (n.d.). Friedel-Crafts reactions of benzene and methylbenzene. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]

  • ResearchGate. (n.d.).
  • Doc Brown's Chemistry. (n.d.). Friedel Crafts aromatic acylation of benzene methylbenzene electrophilic substitution mechanism reagents reaction conditions organic synthesis.
  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Reddit. (2022).
  • Vaia. (n.d.).
  • YouTube. (2020).
  • ResearchGate. (2025). The studies on the Friedel–Crafts acylation of toluene with acetic anhydride over HPW/TiO2.
  • ResearchGate. (2019). (PDF)

Sources

Technical Support Center: A Scientist's Guide to Solubilizing 5'-fluoro-2'-butoxyacetophenone in Aqueous Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting strategies and practical protocols for addressing the significant solubility challenges of 5'-fluoro-2'-butoxyacetophenone in water-based experimental systems. Our approach is built on explaining the fundamental science behind each technique, enabling you to make informed decisions to ensure the integrity and reproducibility of your data.

Section 1: Understanding the Challenge - Why is 5'-fluoro-2'-butoxyacetophenone Difficult to Solubilize?

5'-fluoro-2'-butoxyacetophenone is a hydrophobic molecule. Its structure, featuring a lipophilic butoxy group (-O(CH₂)₃CH₃) and an aromatic acetophenone core, leads to poor affinity for polar solvents like water. In an aqueous environment, water molecules form a highly ordered "cage" around the hydrophobic compound, which is entropically unfavorable and drives the compound to aggregate and precipitate out of solution. This phenomenon, often called "crashing out," is a primary source of experimental variability and artifacts.[1]

cluster_water Aqueous Environment (High Polarity) Compound 5'-fluoro-2'-butoxyacetophenone (Hydrophobic) Precipitate Aggregation & Precipitation Compound->Precipitate Unfavorable Interaction (Leads to 'Crashing Out') Water1 H₂O Water2 H₂O Water3 H₂O Water4 H₂O Water5 H₂O Water6 H₂O

Caption: Unfavorable interaction of a hydrophobic compound with water leads to aggregation.

Section 2: The Troubleshooting Pathway - A Q&A Guide

This section is designed to walk you through a logical, step-by-step process to overcome solubility issues, starting with the most fundamental procedures and progressing to more advanced formulation strategies.

Q1: I'm ready to start my experiment. What is the best practice for preparing my initial stock solution?

A1: The goal is to create a concentrated, stable stock solution that can be accurately diluted into your final assay buffer. For a highly hydrophobic compound like 5'-fluoro-2'-butoxyacetophenone, 100% dimethyl sulfoxide (DMSO) is the industry-standard starting solvent.[2]

Experimental Protocol: Preparing a 10 mM DMSO Stock Solution

  • Determine Molecular Weight: The molecular formula for 5'-fluoro-2'-butoxyacetophenone is C₁₂H₁₅FO₂. Its molecular weight is approximately 210.25 g/mol .

  • Accurate Weighing: Use a calibrated analytical balance. Do not try to weigh out exactly 2.10 mg. Instead, weigh a slightly larger amount (e.g., 2-5 mg) and record the exact mass. For example, let's say you weigh out 2.55 mg.

  • Calculate Solvent Volume: Use the following formula to calculate the precise volume of DMSO needed to achieve a 10 mM concentration.

    • Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))

    • Volume (µL) = (Mass (mg) / 210.25 g/mol ) * (1 / 0.010 mol/L) * 1,000,000 µL/L

    • For 2.55 mg: Volume = (2.55 / 210.25) / 0.010 * 1000 = 1212.8 µL

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing your compound.

  • Ensure Complete Solubilization: Vortex vigorously for 1-2 minutes. Visually inspect the solution against a light source to ensure no solid particulates remain. If needed, brief sonication in a water bath can be used.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C in tightly sealed vials to prevent water absorption and degradation. Avoid repeated freeze-thaw cycles.[3]

Q2: My compound precipitated immediately when I diluted my DMSO stock into my aqueous assay buffer. What happened and what is my first step?

A2: This is the most common solubility problem, known as "crashing out." It occurs because the highly soluble environment of 100% DMSO is abruptly changed to a poorly soluble aqueous environment. The first and most critical step is to determine the maximum concentration of DMSO your specific assay can tolerate and whether your compound is soluble at that concentration.

The Causality: Many enzymes and cells are sensitive to DMSO. High concentrations can cause enzyme inhibition, conformational changes, or cellular toxicity, leading to unreliable data.[4][5][6][7] The goal is to use the lowest possible final DMSO concentration, ideally ≤1% (v/v), without compromising compound solubility.[4]

Experimental Protocol: Determining Assay DMSO Tolerance

  • Prepare a Dilution Series: Create a series of your assay buffer containing different final concentrations of DMSO (e.g., 5%, 2%, 1%, 0.5%, 0.25%, 0.1%, and a 0% control).

  • Run the Assay: Perform your assay (e.g., enzyme activity, cell viability) with these different DMSO concentrations, but without your test compound.

  • Analyze the Results: Plot the assay signal (e.g., absorbance, fluorescence) against the DMSO concentration. The highest concentration of DMSO that does not significantly alter the signal compared to the 0% control is your maximum tolerable concentration.

If your required compound concentration is soluble at this tolerable DMSO level, your problem is solved. If not, proceed to the next question.

Assay Type Typical Final DMSO Tolerance Potential Issues with Excess DMSO
Biochemical (Enzyme) Assays 0.1% - 2%Enzyme inhibition or activation, protein denaturation[2][4]
Cell-Based Assays 0.1% - 0.5%Cytotoxicity, altered gene expression, membrane effects
Protein Binding Assays < 1%Alteration of protein conformation, non-specific binding
Q3: I've minimized my DMSO concentration, but my compound still isn't soluble. What are my advanced options?

A3: When DMSO alone is insufficient, you must employ formulation strategies using excipients. The three primary methods are the use of co-solvents , surfactants , and cyclodextrins . Each works through a distinct mechanism to create a more favorable environment for the hydrophobic compound.

G cluster_problem The Problem cluster_solutions Solubilization Mechanisms cluster_cosolvent 1. Co-solvents cluster_surfactant 2. Surfactants cluster_cyclodextrin 3. Cyclodextrins Compound Hydrophobic Compound (5'-fluoro-2'-butoxyacetophenone) Buffer Aqueous Buffer Cosolvent Mechanism: Reduce bulk solvent polarity Buffer->Cosolvent Addition of Excipients Surfactant Mechanism: Form micelles to encapsulate the compound Buffer->Surfactant Addition of Excipients Cyclodextrin Mechanism: Form inclusion complexes (Host-Guest) Buffer->Cyclodextrin Addition of Excipients Cosolvent_eg e.g., Ethanol, PEG-400 Surfactant_eg e.g., Tween-20, Polysorbate 80 Cyclodextrin_eg e.g., HP-β-CD

Caption: Three primary mechanisms for solubilizing hydrophobic compounds in aqueous media.

Strategy 1: Using Co-solvents

  • The Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This lessens the interfacial tension between the hydrophobic compound and the solvent, making solubilization more favorable.[8][9][10]

  • Common Examples: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG-400).

Co-solvent Properties Typical Starting Concentration (v/v)
Ethanol Volatile, can affect some enzymes.1-5%
Propylene Glycol Viscous, generally well-tolerated.1-10%
PEG-400 Low toxicity, commonly used in formulations.5-20%

Experimental Protocol: Screening Co-solvents

  • Prepare a concentrated stock of your compound in 100% DMSO (e.g., 100x the final desired concentration).

  • In separate tubes, prepare your assay buffer containing a range of concentrations for each co-solvent you wish to test (e.g., 1%, 2%, 5%, 10% PEG-400).

  • Add 1 µL of your DMSO stock to 99 µL of the co-solvent/buffer mix.

  • Vortex immediately and thoroughly.

  • Visually inspect for precipitation against a light source after 5-10 minutes. The lowest concentration of co-solvent that maintains clarity is your target.

  • Crucially , run vehicle controls with the selected co-solvent concentration to ensure it doesn't interfere with your assay.

Strategy 2: Using Surfactants

  • The Causality: Surfactants are amphiphilic molecules. Above a specific concentration, the Critical Micelle Concentration (CMC), they self-assemble into spherical structures called micelles. The interior of the micelle is hydrophobic, creating a perfect microenvironment to sequester and solubilize your compound, while the hydrophilic exterior keeps the entire micelle dissolved in the aqueous buffer.[11][12][13]

  • Common Examples: Tween® 20 (Polysorbate 20), Kolliphor® EL (formerly Cremophor® EL).

Surfactant CMC (in water) Typical Starting Concentration (w/v)
Tween® 20 ~0.006% (w/v) or 0.06 mg/mL[14][15]0.01% - 0.1%
Kolliphor® EL ~0.01-0.02% (w/v)0.02% - 0.2%

Experimental Protocol: Screening Surfactants

  • Prepare a series of aqueous solutions with different concentrations of the surfactant (e.g., Tween-20 at 0.01%, 0.05%, 0.1%). Ensure you are testing concentrations both above and below the CMC.

  • Prepare a concentrated stock of your compound in a minimal amount of organic solvent (DMSO is acceptable).

  • Add a small aliquot of the compound stock to each surfactant solution to achieve the final desired concentration.

  • Vortex thoroughly and observe for solubility.

  • Crucially , run vehicle controls with the selected surfactant concentration to check for assay interference. Surfactants can denature proteins or disrupt cell membranes at high concentrations.

Strategy 3: Using Cyclodextrins

  • The Causality: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior cavity and a hydrophilic exterior. They act as "molecular buckets" to form a non-covalent "inclusion complex" with the hydrophobic guest molecule (your compound), effectively shielding it from the aqueous environment.[16][17][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and excellent safety profile.[19][20][21][22]

  • Common Example: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD).

Experimental Protocol: Screening HP-β-CD

  • Prepare a concentrated aqueous solution of HP-β-CD (e.g., 20-40% w/v).

  • Add your solid compound directly to the HP-β-CD solution, or add a concentrated DMSO stock of your compound.

  • Vortex or shake (sometimes overnight at room temperature) to allow for complex formation.

  • Centrifuge the solution to pellet any undissolved compound.

  • The resulting clear supernatant is your cyclodextrin-formulated stock, which can then be diluted into the final assay buffer.

  • Crucially , the vehicle control for this experiment is an equivalent concentration of the HP-β-CD solution without the compound. HP-β-CD can extract cholesterol from cell membranes, which could be a confounding factor in cell-based assays.[21]

Q4: How do I choose the right solubilization strategy for my specific experiment?

A4: The optimal strategy depends on your assay system, required compound concentration, and tolerance for excipients. Use the following flowchart and table to guide your decision.

DecisionTree Start Start: Compound precipitates in aqueous buffer CheckDMSO Is final [DMSO] > 1%? Can it be lowered? Start->CheckDMSO LowerDMSO Yes. Lower [DMSO] to max tolerable level (e.g., <1%) CheckDMSO->LowerDMSO Yes ChooseStrategy No. Need advanced strategy. Consider assay type. CheckDMSO->ChooseStrategy No CheckSolubility1 Is compound soluble? LowerDMSO->CheckSolubility1 Done Problem Solved! Run experiment with vehicle control. CheckSolubility1->Done Yes CheckSolubility1->ChooseStrategy No BiochemAssay For Biochemical/Enzyme Assays: Try Co-solvents first (PEG-400) or non-ionic surfactants (Tween-20) ChooseStrategy->BiochemAssay CellAssay For Cell-Based Assays: Try Cyclodextrins (HP-β-CD) to minimize solvent/detergent toxicity ChooseStrategy->CellAssay CheckSolubility2 Is compound soluble? BiochemAssay->CheckSolubility2 CellAssay->CheckSolubility2 CheckSolubility2->Done Yes Fail Still insoluble. Consider re-synthesis or alternative compound. CheckSolubility2->Fail No

Caption: Decision flowchart for selecting a solubilization strategy.

Strategy Pros Cons Best For...
DMSO Optimization Simplest method; minimal formulation.Limited by assay tolerance; may not be sufficient.Initial screening when compound solubility is borderline.
Co-solvents Easy to implement; effective for moderate solubility issues.Higher concentrations may affect protein structure or cell health.Biochemical assays, enzyme kinetics.
Surfactants High solubilizing capacity for very hydrophobic compounds.Can denature proteins; may interfere with protein-protein interactions.Formulations where high compound concentration is needed.
Cyclodextrins Generally low toxicity; well-suited for in vivo and cell-based work.Can interact with cell membranes (cholesterol); more complex preparation.Cell-based assays; reducing solvent-induced toxicity.
Q5: I've successfully dissolved my compound. How do I validate my method and ensure the solubilizing agent isn't affecting my results?

A5: This is the most critical step for ensuring the trustworthiness of your data. You must run a "vehicle control" in parallel with your experiment.

The Causality: The vehicle is everything in your final solution except your test compound. Any effect observed in the vehicle control can be attributed to the solvents and excipients, not your compound. Subtracting or comparing to the vehicle control is essential for isolating the true biological effect of 5'-fluoro-2'-butoxyacetophenone.[23]

Experimental Protocol: Designing a Valid Vehicle Control

  • Identify the Vehicle: Precisely identify all components of your final formulation.

    • Example: If your final assay well contains 1 µM compound, 0.5% DMSO, and 5% PEG-400 in PBS, your vehicle is 0.5% DMSO and 5% PEG-400 in PBS .

  • Prepare the Vehicle Control Solution: Prepare a solution identical to your final compound formulation but without the compound.

  • Run in Parallel: In every experiment, include wells or treatment groups that receive only the vehicle control.

  • Data Analysis: The signal from the vehicle control serves as your baseline. The activity of your test compound should be reported as a change relative to this vehicle control, not to a buffer-only control.

Section 3: Frequently Asked Questions (FAQs)

  • Q: Can I use sonication or heating to dissolve my compound in the final aqueous buffer?

    • A: While sonication can help break up aggregates during stock preparation, it's generally not recommended for the final dilution into aqueous buffer. It can provide enough energy to create a temporary, supersaturated solution that will likely precipitate over the course of your experiment. Gentle heating is also risky as it can degrade the compound or assay components. A stable formulation using the methods above is always preferred.

  • Q: What is the difference between solubility and dissolution rate?

    • A: Solubility is the maximum concentration of a substance that can dissolve in a solvent to form a stable solution. The dissolution rate is how fast the substance dissolves.[24] The techniques described here aim to increase the equilibrium solubility.

  • Q: My compound seems to be soluble at first but then precipitates during my 24-hour cell-based assay. Why?

    • A: This indicates an unstable formulation. It could be a supersaturated solution, or the compound might be adsorbing to the plastic of your plate over time. Including a low concentration of a non-ionic surfactant like Tween-20 (e.g., 0.01%) can often prevent this by keeping the compound in micelles and reducing non-specific binding.

References

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Google Scholar.
  • (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) | Hydrotropic Agents inhibitor. (n.d.). Selleck Chemicals.
  • Tween® 20 Detergent. (n.d.).
  • Technical Support Center: Minimizing the Impact of DMSO on Enzyme Activity in Biochemical Assays. (n.d.). BenchChem.
  • McCoy, D. C., et al. (2016). Collaborative Development of 2-Hydroxypropyl-β-Cyclodextrin for the Treatment of Niemann-Pick Type C1 Disease. Current Pharmaceutical Design, 22(42), 6391–6400.
  • Méndez-del-Río, L. E., & Lope-Alonso, R. (2010). Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect. International Journal of Pharmaceutics, 393(1-2), 114–121.
  • Mizutani, T. (2019). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. ACS Omega, 4(10), 14386–14394.
  • Pillay, K., et al. (2020). 2-Hydroxypropyl-β-cyclodextrin (HPβCD) as a Potential Therapeutic Agent for Breast Cancer. International Journal of Molecular Sciences, 21(18), 6898.
  • Mahmood, M. E., & Al-Koofee, D. A. F. (2013). Effect of Temperature Changes on Critical Micelle Concentration for Tween Series Surfactant. Global Journal of Science Frontier Research, 13(4).
  • A Comprehensive Guide to 2-Hydroxypropyl-β-Cyclodextrin: Structure, Function, and Pharmaceutical Applic
  • How does DMSO affect enzyme activity? (n.d.). Homework.Study.com.
  • Mechanism of Action of Hydroxypropyl Betacyclodextrin to Treat Niemann-Pick Disease. (2021). CheckRare.
  • Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. (2023). Industrial & Engineering Chemistry Research, 62(30), 11933–11943.
  • Méndez-del-Río, L. E., & Lope-Alonso, R. (2010). Solubility enhancement of hydrophobic compounds by cosolvents: Role of solute hydrophobicity on the solubilization effect.
  • Size distribution of the micelles of Tween 20 obtained by dynamic light... (n.d.).
  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (2023).
  • Maccari, R., et al. (2016). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 136–142.
  • The important role and application of surfactants in pharmaceutical formul
  • TWEEN® 20 (P5927)
  • Li, M., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 14(11), 4683-4716.
  • Li, M., et al. (2024).
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec.
  • Special Issue : Applications of Surfactants in Pharmaceutical Formulation/Drug Product Development. (n.d.). MDPI.
  • Micellar Parameters of Aqueous Solutions of Tween 20 and 60 at Different Temperatures: Volumetric and Viscometric Study. (2022). MDPI.
  • Monder, C. (1967). Discussion: effect of DMSO on enzyme activity. Annals of the New York Academy of Sciences, 141(1), 300–301.
  • APPLICATIONS OF SURFACTANTS IN PHARMACEUTICAL FORMULATION DEVELOPMENT OF CONVENTIONAL AND ADVANCED DELIVERY SYSTEMS. (n.d.).
  • Patel, A. J. (2017). The Hydrophobic Effect and the Role of Cosolvents. The Journal of Physical Chemistry B, 121(33), 7765–7774.
  • The Role of Surfactants in Compounded Prepar
  • Technical Support Center: Enhancing Solubility of Poorly Soluble Compounds for Bioassays. (n.d.). BenchChem.
  • Sharma, D., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical and Pharmaceutical and Allied Sciences, 1(1), 1-13.
  • Effect of β-Cyclodextrin on Aroma Release and Flavor Perception. (n.d.).
  • 5′-Fluoro-2′-methoxyacetophenone 97%. (n.d.). Sigma-Aldrich.
  • Sharma, K., et al. (2024).
  • CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility? (2025). YouTube.
  • Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(5), 629.
  • 5'-Fluoro-2'-hydroxyacetophenone, 98%, Thermo Scientific. (n.d.). Fisher Scientific.
  • Budhwar, V., et al. (2018). An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexe. Asian Journal of Pharmaceutics, 12(2).
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451.
  • How to Make Accurate Stock Solutions. (2025). Bitesize Bio.
  • 5-Fluoro-2-methoxyacetophenone. (n.d.). Chem-Impex.
  • Lab Skills: Preparing Stock Solutions. (2021). YouTube.
  • How to tackle compound solubility issue. (2022). Reddit.
  • Di, L., & Kerns, E. H. (2006).
  • 5-Fluoro-2-hydroxyacetophenone. (n.d.). Cheméo.
  • 5′-Fluoro-2′-methoxyacetophenone 97%. (n.d.). Merck.
  • 4'-Fluoro-2'-hydroxyacetophenone. (n.d.). PubChem.
  • Kyzer, J. L., & Martens, M. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(1), 2–4.

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Validation & Comparative

Spectroscopic Comparison Guide: Carbonyl IR Signature of 5'-Fluoro-2'-butoxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the infrared (IR) spectroscopic signature of 5'-Fluoro-2'-butoxyacetophenone , specifically focusing on the carbonyl (


) stretching vibration. It is designed for analytical chemists and synthetic researchers requiring precise structural verification and reaction monitoring parameters.

Executive Summary

The carbonyl stretch of 5'-Fluoro-2'-butoxyacetophenone is a distinct spectroscopic marker used primarily to validate


-alkylation of the phenol precursor. Unlike simple acetophenones, this molecule exhibits a hypsochromic shift (blue shift)  in its carbonyl frequency, typically appearing in the 1695–1705 cm⁻¹  range.

This shift is driven by two synergistic factors: steric inhibition of resonance caused by the bulky ortho-butoxy group and inductive electron withdrawal by the meta-fluorine atom. This guide details the mechanistic origins of this signal and compares it against key structural analogs to facilitate accurate data interpretation.

Structural Analysis & Electronic Environment

To interpret the IR spectrum accurately, one must understand the competing electronic and steric forces acting on the carbonyl group.

The "Tug-of-War" Mechanism
  • Ortho-Butoxy Effect (Steric Inhibition of Resonance):

    • Standard Conjugation: In unsubstituted acetophenone, the carbonyl group lies coplanar with the benzene ring, allowing

      
      -electron delocalization. This conjugation lowers the bond order, reducing the stretching frequency to ~1685 cm⁻¹.[1]
      
    • The Butoxy Wedge: The bulky

      
      -butoxy group at the 2' position creates significant steric clash with the acetyl group. To relieve this strain, the carbonyl rotates out of the aromatic plane.
      
    • Result: The loss of planarity breaks the conjugation. The carbonyl bond re-hybridizes towards a pure double bond character, shifting the frequency higher (closer to aliphatic ketones at ~1715 cm⁻¹).

  • 5'-Fluoro Effect (Inductive Withdrawal):

    • The fluorine atom at the 5' position is meta to the acetyl group.

    • Induction: Through the

      
      -bond framework, fluorine exerts a strong electron-withdrawing effect (-I). This pulls electron density away from the carbonyl carbon, shortening and stiffening the 
      
      
      
      bond.
    • Result: A further shift to higher wavenumbers (typically +5 to +10 cm⁻¹ relative to non-fluorinated analogs).

Mechanistic Visualization

The following diagram illustrates the structural forces shifting the IR frequency.

G cluster_0 Baseline: Acetophenone cluster_1 Target: 5'-Fluoro-2'-butoxyacetophenone Ac Acetophenone (Planar Conjugation) ~1685 cm⁻¹ Target Target Molecule (Twisted/Inductive) ~1700 cm⁻¹ Ac->Target Structural Modification Steric 2'-Butoxy Group (Steric Wedge) Steric->Target Forces Rotation (Breaks Conjugation) +10-15 cm⁻¹ Shift Inductive 5'-Fluoro Group (Inductive Pull) Inductive->Target Withdraws e⁻ (Stiffens Bond) +5 cm⁻¹ Shift

Figure 1: Mechanistic drivers of the carbonyl frequency shift. The steric "wedge" of the butoxy group and the inductive pull of the fluorine atom both contribute to a higher wavenumber.

Comparative IR Analysis

The following table provides a direct comparison of the target molecule with its precursor and standard references. This data is critical for monitoring the synthesis (alkylation) of 5'-fluoro-2'-hydroxyacetophenone.

Table 1: Carbonyl Frequency Comparison[1][2]
CompoundStructure TypeC=O Frequency (cm⁻¹)Key Structural Driver
5'-Fluoro-2'-butoxyacetophenone Target Product 1695 – 1705 Steric Twist + Inductive (-I)
5'-Fluoro-2'-hydroxyacetophenonePrecursor (Phenol)1635 – 1650Intramolecular H-Bonding
AcetophenoneReference Std.~1685Planar Conjugation
4'-FluoroacetophenonePara-Analog~1690Conjugation + Inductive
2-ButanoneAliphatic Ref.~1715No Conjugation (Baseline)
Interpretation Guide
  • The "Jump": The most critical observation during synthesis is the shift from ~1640 cm⁻¹ (Precursor) to ~1700 cm⁻¹ (Product).

  • Why the Precursor is Low: The 2'-hydroxy group forms a strong intramolecular hydrogen bond with the carbonyl oxygen (

    
    ). This weakens the 
    
    
    
    bond significantly, lowering its vibrational frequency.
  • Confirmation of Reaction: The disappearance of the broad OH band (~3200-3400 cm⁻¹) and the sharp upward shift of the Carbonyl band by >50 cm⁻¹ confirms successful alkylation.

Experimental Protocol

To ensure reproducibility and minimize solvent-induced frequency shifts, the following protocol is recommended.

Method: Attenuated Total Reflectance (ATR-FTIR)

ATR is preferred over KBr pellets for this lipophilic ether to avoid moisture interference and ensure consistent sample contact.

  • Instrument Setup:

    • Crystal: Diamond or ZnSe (Diamond preferred for durability).

    • Resolution: 4 cm⁻¹.

    • Scans: 16–32 scans.

  • Sample Preparation:

    • If liquid/oil: Place 1 drop directly on the crystal.

    • If solid: Place a small amount (~5 mg) and apply high pressure clamp to ensure contact.

  • Measurement:

    • Record background (air).

    • Record sample spectrum.

    • Critical Check: Verify no residual solvent peaks (e.g., Acetone at 1715 cm⁻¹ or Ethyl Acetate at 1740 cm⁻¹) which can overlap with the target signal.

Reaction Monitoring Workflow

Monitor Start Start: 5'-Fluoro-2'-hydroxyacetophenone Step1 Perform Alkylation (Butyl bromide/K₂CO₃) Start->Step1 Check Analyze Aliquot (FTIR) Step1->Check ResultA Band at ~1640 cm⁻¹ (Broad OH present) Check->ResultA Low Frequency ResultB Band at ~1700 cm⁻¹ (Sharp C=O, No OH) Check->ResultB High Frequency ActionA Reaction Incomplete Continue Heating ResultA->ActionA ActionB Reaction Complete Proceed to Workup ResultB->ActionB

Figure 2: Decision logic for monitoring the synthesis of 5'-Fluoro-2'-butoxyacetophenone using IR markers.

References

  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.[2] (Standard text establishing the shift of ortho-substituted aromatic ketones).

  • NIST Chemistry WebBook. IR Spectrum of 5'-Fluoro-2'-hydroxyacetophenone. National Institute of Standards and Technology.[3] Available at: [Link]

  • Bellamy, L. J. (1975). The Infrared Spectra of Complex Molecules. Chapman and Hall. (Foundational work on steric inhibition of resonance in acetophenones).
  • Nyquist, R. A. (2001). Interpreting Infrared, Raman, and Nuclear Magnetic Resonance Spectra. Academic Press. (Detailed analysis of solvent and phase effects on carbonyl frequencies).

Sources

19F NMR Chemical Shift Guide: 1-(2-Butoxy-5-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the 19F NMR chemical shift , synthesis , and comparative analysis of 1-(2-Butoxy-5-fluorophenyl)ethanone. It is designed for researchers requiring precise structural validation and synthesis protocols for fluorinated acetophenone derivatives.

Executive Summary: The Spectral Fingerprint

The 19F NMR chemical shift is the definitive metric for validating the identity of 1-(2-Butoxy-5-fluorophenyl)ethanone (CAS: N/A for specific ether; Precursor CAS: 394-32-1). Unlike 1H NMR, which suffers from alkyl chain overlap, 19F NMR provides a singular, background-free resonance for monitoring the conversion of the phenolic precursor to the butoxy ether.

Compound19F Shift (δ, ppm)*MultiplicityElectronic Environment
Target: 1-(2-Butoxy-5-fluorophenyl)ethanone -118.0 to -122.0 Multiplet (dt/dd)F is para to Alkoxy, meta to Acetyl
Reference: 4-Fluoroanisole -121.4 MultipletF is para to Methoxy (Electronic Analog)
Precursor: 1-(5-Fluoro-2-hydroxyphenyl)ethanone -123.0 to -126.0 MultipletF is para to Hydroxyl (H-bonded)
Standard: Trichlorofluoromethane (CFCl₃) 0.00 SingletPrimary Reference

*Note: Shifts are referenced to CFCl₃ (0 ppm) in CDCl₃. Values are estimated based on substituent chemical shift (SCS) additivity rules relative to 4-fluoroanisole.

Technical Analysis: Chemical Shift Causality

To interpret the spectrum correctly, one must understand the electronic "tug-of-war" acting on the fluorine nucleus at position 5.

  • Shielding (Upfield Shift): The Butoxy group at position 2 is a strong resonance donor (

    
    ). Through the conjugated 
    
    
    
    -system, it donates electron density into the ring, specifically shielding the para position (where the Fluorine resides). This pushes the signal upfield (more negative, towards -120 ppm).
  • Deshielding (Downfield Shift): The Acetyl group at position 1 is an electron-withdrawing group (

    
    ). However, it is meta to the Fluorine. Meta substituents exert weaker resonance effects than ortho/para. The inductive withdrawal causes a slight deshielding (positive shift) of +2 to +4 ppm compared to a simple fluoroalkoxybenzene.
    

Diagnostic Utility: The transformation from Phenol (-OH) to Butoxy Ether (-OBu) disrupts the intramolecular hydrogen bond between the phenol and the carbonyl. This often results in a distinct shift (typically 2-4 ppm), allowing for real-time monitoring of the alkylation reaction without workup.

Visualizing the Electronic Environment

ElectronicEffects Butoxy 2-Butoxy Group (Strong +R Donor) Fluorine 5-Fluorine Nucleus (Sensor) Butoxy->Fluorine Shielding (Para) Acetyl 1-Acetyl Group (Weak -I Acceptor at meta) Acetyl->Fluorine Deshielding (Meta) Shift Observed Shift ~ -120 ppm Fluorine->Shift Net Result

Figure 1: Electronic vectors influencing the 19F NMR shift. The strong shielding from the para-butoxy group dominates, placing the signal in the -120 ppm region.

Comparative Performance Guide

When selecting a fluorinated intermediate for drug discovery, the Butoxy variant offers distinct advantages over the Methoxy or Hydroxy analogs.

FeatureButoxy Analog (Target)Methoxy Analog Hydroxy Precursor
Lipophilicity (cLogP) ~ 3.5 (High) ~ 2.1 (Moderate)~ 1.8 (Low)
Solubility (Organic) Excellent (Hexane/EtOAc)GoodModerate (Polar required)
BBB Permeability High (CNS Active Candidate)ModerateLow
19F NMR Distinctness Distinct Triplet in 1H confirms chainSinglet in 1HBroad OH Singlet (variable)
Synthesis Yield 90-95% (Williamson Ether)95% (Methylation)N/A (Starting Material)

Recommendation: Use the Butoxy analog when designing lipophilic probes for CNS targets. The butyl chain increases membrane permeability compared to the methoxy analog, while the fluorine atom serves as a stable metabolic blocker and NMR tracer.

Validated Synthesis Protocol

This protocol describes the conversion of 1-(5-fluoro-2-hydroxyphenyl)ethanone to the target butoxy ether. It is designed to be self-validating using NMR.

Reagents:
  • Precursor: 1-(5-Fluoro-2-hydroxyphenyl)ethanone (1.0 eq)

  • Alkylating Agent: 1-Bromobutane (1.2 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Solvent: DMF (Dimethylformamide) or Acetone (reflux).

Step-by-Step Methodology:
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Precursor in DMF (0.5 M concentration).

  • Activation: Add

    
      in one portion. The suspension may turn yellow due to phenoxide formation. Stir for 15 minutes at Room Temperature (RT).
    
  • Alkylation: Add 1-Bromobutane dropwise via syringe.

  • Reaction: Heat to 60°C (if using DMF) or Reflux (if using Acetone) for 4-6 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 8:2). The product will have a higher

      
       than the phenol.
      
  • Workup:

    • Cool to RT. Pour mixture into ice-cold water (5x reaction volume).

    • Extract with Ethyl Acetate (3x).[1][2]

    • Wash combined organics with Brine (sat. NaCl) to remove DMF.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Validation (NMR):

    • 1H NMR: Look for the disappearance of the phenolic -OH (approx 12 ppm) and appearance of the butyl chain signals (triplet at ~4.0 ppm for

      
      ).
      
    • 19F NMR: Verify a single peak around -120 ppm. Multiple peaks indicate incomplete reaction or side products.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 1-(5-Fluoro-2-hydroxyphenyl)ethanone (19F: ~ -124 ppm) Reagents Add K2CO3 + 1-Bromobutane Solvent: DMF Start->Reagents Heat Heat to 60°C (4-6 Hours) Williamson Ether Synthesis Reagents->Heat Check TLC / NMR Checkpoint Disappearance of Phenol OH Heat->Check Check->Heat Incomplete Workup Aqueous Workup & Extraction (Removal of DMF/Salts) Check->Workup Complete Product Product: 1-(2-Butoxy-5-fluorophenyl)ethanone (19F: ~ -120 ppm) Workup->Product

Figure 2: Step-by-step synthesis pathway with integrated quality control checkpoints.

References
  • Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience. (Foundational text for substituent chemical shift additivity rules).
  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. Link

  • Royal Society of Chemistry . (2018). Supplementary Information: A Modified Beckmann Rearrangement. (Provides experimental 19F NMR data for 4-fluoroanisole reference standard at -121.4 ppm). Link

  • National Institute of Standards and Technology (NIST) . 1-(5-Fluoro-2-hydroxyphenyl)ethanone Spectral Data. NIST Chemistry WebBook, SRD 69. Link

  • Alfa Chemistry . 19F NMR Chemical Shift Table & Reference Standards. (Source for general Ar-F shift ranges and solvent effects). Link

Sources

Precision Elemental Analysis of Fluorinated Organics: A Comparative Guide for C₁₂H₁₅FO₂ Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Challenge

In drug discovery, the molecular formula C₁₂H₁₅FO₂ (MW ~210.24 g/mol ) represents a critical class of fluorinated intermediates—often esters or functionalized ketones used in the synthesis of corticosteroids or protease inhibitors. While Carbon, Hydrogen, and Nitrogen (CHN) analysis is routine, the presence of Fluorine (9.04% w/w) introduces a specific "analytical antagonist" that compromises standard combustion workflows.

Fluorine poses two distinct threats to data integrity:

  • Chemical Interference: During combustion, F forms hydrogen fluoride (HF), which reacts with silica combustion tubes to form volatile silicon tetrafluoride (SiF₄), leading to artificially high results and instrument corrosion.

  • Detection Blindspots: Standard CHN analyzers do not detect Fluorine directly; it must be sequestered to prevent interference with C/H/N signals, or analyzed separately via ion chromatography.

This guide compares the three industry-standard methodologies for validating C₁₂H₁₅FO₂ compounds, providing a validated protocol for the most robust technique.

Theoretical Benchmarks (C₁₂H₁₅FO₂)

Before evaluating methods, the target acceptance criteria must be defined.[1] For a compound of this formula, the theoretical elemental composition is:

ElementCountAtomic MassTotal Mass ContributionTheoretical % (w/w)Pharma Tolerance (±0.4%)
Carbon 1212.011144.1368.55% 68.15 – 68.95%
Hydrogen 151.00815.127.19% 6.79 – 7.59%
Fluorine 118.99819.009.04% 8.64 – 9.44%
Oxygen 215.99932.0015.22% Calculated by diff.

Comparative Analysis of Analytical Architectures

We evaluated three analytical workflows for their ability to handle the C₁₂H₁₅FO₂ matrix.

Method A: Automated Dynamic Flash Combustion (CHN Mode with F-Scrubbing)
  • Mechanism: Sample is combusted at >950°C in an O₂-rich environment. A specific "fluorine trap" (typically CeO₂ or MgO) is used to sequester HF before it reaches the detector.

  • Best For: High-throughput purity confirmation of C and H.

  • Critical Weakness: Does not quantify Fluorine. If the trap is saturated, F "breaks through," causing significant errors in the Nitrogen or Carbon signal.

Method B: Schöniger Oxygen Flask Combustion + Ion Chromatography (IC)
  • Mechanism: Sample is burned in a closed flask filled with O₂; gases are absorbed into a buffer solution. The resulting fluoride ions (F⁻) are quantified via IC.

  • Best For: Direct, accurate quantification of Fluorine content (9.04%).

  • Critical Weakness: Labor-intensive; requires high operator skill to ensure complete combustion without soot formation.

Method C: ¹⁹F Quantitative NMR (qNMR)
  • Mechanism: Uses an internal standard (e.g., α,α,α-trifluorotoluene) to quantify the molar ratio of F in the sample.

  • Best For: Structural elucidation and non-destructive purity assay.

  • Critical Weakness: High instrument cost; requires a soluble standard with distinct chemical shift.

Performance Matrix
FeatureAutomated Flash CombustionSchöniger Flask + IC¹⁹F qNMR
C/H Precision High (<0.2%)N/ALow (Indirect)
F Precision None (Scrubbed)High (<0.3%)Medium (<1.0%)
Sample Req. 1–3 mg5–10 mg5–20 mg
Throughput 5 mins/sample45 mins/sample20 mins/sample
Interference Risk High (if trap fails)LowLow

Validated Protocol: Automated Combustion for C₁₂H₁₅FO₂

For routine drug development, Method A (Automated Combustion) is preferred for speed, provided the Fluorine interference is managed correctly. Below is the self-validating protocol.

Phase 1: System Configuration

To analyze C₁₂H₁₅FO₂ without damaging the detector, you must modify the standard combustion tube packing.

  • Combustion Tube: Quartz.

  • Catalyst Zone (Top): Chromium (III) Oxide (Cr₂O₃) or Tungstic Anhydride (WO₃) to facilitate flash oxidation.

  • Scrubber Zone (Middle): Cerium(IV) Oxide (CeO₂) or Magnesium Oxide (MgO).

    • Why? CeO₂ reacts with HF to form CeF₃ (solid), effectively trapping fluorine inside the tube and preventing SiF₄ formation.

  • Reduction Tube: Copper wires (standard).

Phase 2: Calibration Strategy

Do NOT calibrate using C₁₂H₁₅FO₂. Use a certified standard that mimics the F-content to verify the scrubber's efficiency.

  • Primary Standard (K-Factor): Acetanilide (C₈H₉NO) – for C/H/N response factors.

  • Validation Standard (Check Standard): 4-Fluorobenzoic Acid (C₇H₅FO₂) .

    • Rationale: It contains 13.56% Fluorine. If your system can accurately measure the C (60.00%) and H (3.60%) of this standard without drift, the CeO₂ trap is working.

Phase 3: Sample Preparation (Volatile Liquid Handling)

Many C₁₂H₁₅FO₂ isomers (e.g., ethyl esters) are liquids.

  • Use Hermetic Tin Capsules (specifically designed for liquids).

  • Weigh 1.5 – 2.5 mg of sample using a microbalance (readability 0.001 mg).

  • Cold-Sealing: Use a cold-welding press. Do not heat-seal, as C₁₂H₁₅FO₂ may be volatile.

  • Leak Check: Place the sealed capsule in acetone for 30 seconds. If bubbles appear, discard.

Phase 4: The Analysis Workflow (Visualization)

CombustionWorkflow Sample Sample: C12H15FO2 (Liquid in Tin Capsule) Combustion Flash Combustion (950°C + O2) Sample->Combustion Reaction Gas Generation (CO2, H2O, NOx, HF) Combustion->Reaction Trap Fluorine Scrubber (CeO2 Layer) Reaction->Trap Gases Flow Reduction Reduction Tube (Cu, 650°C) Trap->Reduction CO2, H2O, NOx (HF Removed) Detection TCD Detection (C, H, N) Trap->Detection Failure: Trap Saturation (High C/N Error) Separation GC Separation Reduction->Separation CO2, H2O, N2 Separation->Detection

Figure 1: Logical flow of Fluorine-Safe Combustion Analysis. Note the critical role of the Scrubber (Green) in preventing HF interference.

Troubleshooting & Acceptance Criteria

When analyzing C₁₂H₁₅FO₂, use this decision matrix to interpret results.

ObservationDiagnosisCorrective Action
Carbon > 69.0% Fluorine Breakthrough. HF is etching the quartz tube, producing SiF₄ which co-elutes or affects the baseline.Replace the CeO₂ scrubber layer immediately. Run a blank.
Nitrogen Signal (Ghost) Trap Saturation. C₁₂H₁₅FO₂ contains no Nitrogen. Any N signal indicates baseline drift caused by halogen interference.Regenerate reduction tube; check O₂ dosing.
Low Hydrogen (< 6.8%) Incomplete Combustion. Fluorinated compounds are flame-retardant.Increase O₂ dose (pulse time) or add V₂O₅ additive to the sample.
Final Recommendation

For a complete regulatory submission for a C₁₂H₁₅FO₂ drug candidate:

  • Primary: Run Automated CHN (Method A) to confirm C (68.55%) and H (7.19%).

  • Secondary: Run Schöniger Flask/IC (Method B) specifically to confirm F (9.04%).

  • Cross-Check: Ensure the sum of C + H + F + O (calc) = 99.5% – 100.5%.

References

  • National Institutes of Health (PubChem). (2023). Compound Summary: Ethyl 2-(2,4-dimethylphenyl)-2-fluoroacetate (C12H15FO2). Retrieved from [Link]

  • Ma, T. S., & Rittner, R. C. (1979). Modern Organic Elemental Analysis. Marcel Dekker Inc. (Classic reference for Schöniger Flask methodology).
  • Royal Society of Chemistry. (2006). Journal of Medicinal Chemistry: Synthesis and Analysis of Fluorinated Inhibitors. (Example of C12H15FO2 characterization). Retrieved from [Link]

  • AZoM. (2023). Why Use Organic Elemental Analyzers for CHNS Analysis? Retrieved from [Link]

Sources

Technical Guide: Distinguishing 1-(2-Butoxy-5-fluorophenyl)ethanone from Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of fluorinated pharmacophores, the precise position of the fluorine atom is critical for metabolic stability (blocking P450 oxidation sites) and binding affinity. 1-(2-Butoxy-5-fluorophenyl)ethanone (Target) is a trisubstituted benzene derivative often synthesized via Friedel-Crafts acylation or alkylation of phenol precursors.

These synthetic routes frequently generate regioisomers, particularly 1-(2-Butoxy-4-fluorophenyl)ethanone and 1-(4-Butoxy-3-fluorophenyl)ethanone , which possess identical molecular weights (MW 210.25) and similar polarities. This guide outlines a definitive analytical strategy to distinguish the target 1,2,5-substitution pattern from its isomers using NMR coupling constants (


-values), 

F-NMR, and NOESY experiments.

Part 1: Structural Analysis & Isomer Landscape

Before instrumental analysis, we must define the contenders. The challenge lies in the arrangement of the three substituents: Acetyl (Ac), Butoxy (OBu), and Fluoro (F).

CompoundSubstitution PatternKey Structural FeatureOrigin Risk
Target 1,2,5 F is para to OBu; Ac is ortho to OBu.Target Molecule
Isomer A 1,2,4F is meta to OBu; Ac is ortho to OBu.Common impurity from 3-fluorophenol starting material.
Isomer B 1,4,3F is ortho to OBu; Ac is para to OBu.Product of non-selective Friedel-Crafts acylation.
Visualizing the Decision Logic

IsomerLogic Start Crude Reaction Mixture (MW 210.25) GCMS GC-MS Analysis Start->GCMS MassSpec Mass Spectrum Identical? (m/z 210, 167, 43) GCMS->MassSpec NMR_1H 1H NMR (Aromatic Region) MassSpec->NMR_1H Yes (Isomers present) Coupling Analyze Coupling Constants (J) NMR_1H->Coupling Target Target: 1,2,5-Isomer (H6: dd, J_HF large) Coupling->Target H6 sees F (ortho) IsoA Isomer A: 1,2,4-Isomer (H3: d, J_HF small) Coupling->IsoA H6 sees no F (para/meta) IsoB Isomer B: 1,4,3-Isomer (Symmetry/NOE check) Coupling->IsoB Para-substitution pattern

Figure 1: Analytical workflow for distinguishing regioisomers based on spectroscopic logic.

Part 2: NMR Spectroscopy (The Gold Standard)

Mass spectrometry cannot reliably distinguish these isomers due to identical fragmentation pathways (loss of propyl/butyl chains). Nuclear Magnetic Resonance (NMR) is the definitive tool.

Proton ( H) NMR Analysis

The aromatic region (6.5 – 8.0 ppm) contains the diagnostic signals.[1]

Target: 1-(2-Butoxy-5-fluorophenyl)ethanone (1,2,5-Pattern)
  • H6 (Ortho to Carbonyl, Ortho to Fluorine): This proton is the most deshielded (downfield) due to the carbonyl anisotropy. Crucially, it sits ortho to the Fluorine atom.

    • Signal: Doublet of Doublets (dd).

    • Coupling:

      
       (8–10 Hz) and 
      
      
      
      (meta to H4, ~3 Hz).
  • H3 (Ortho to Butoxy): Shielded by the alkoxy group.

    • Signal: Doublet of Doublets (dd).

    • Coupling:

      
       (ortho to H4, ~9 Hz) and 
      
      
      
      (meta to F, 5–6 Hz).
  • H4 (Meta to Carbonyl):

    • Signal: Multiplet (ddd).

Isomer A: 1-(2-Butoxy-4-fluorophenyl)ethanone (1,2,4-Pattern)
  • H6 (Ortho to Carbonyl, Meta to Fluorine):

    • Differentiation: The coupling to Fluorine is now a meta coupling (

      
       is absent; 
      
      
      
      is small, ~6 Hz). The large ortho-F coupling seen in the target will be missing.
F NMR (The Cleanest Check)

Proton-decoupled


F NMR provides a singlet (or multiplet if coupled) that shifts significantly based on position relative to the carbonyl.
IsomerF Position relative to C=O[2]Predicted Shift (approx.)Multiplicity (

H-coupled)
Target (1,2,5) Meta-115 to -120 ppmtd (triplet of doublets)
Isomer (1,2,4) Para-100 to -110 ppmq (quartet-like)
NOESY (Spatial Confirmation)

If scalar coupling is ambiguous due to peak overlap, Nuclear Overhauser Effect Spectroscopy (NOESY) provides 3D spatial proof.

  • Experiment: Irradiate the Acetyl methyl protons (~2.6 ppm).

  • Target (1,2,5): You will observe a strong NOE cross-peak with the Butoxy

    
    -CH2  (~4.0 ppm). This confirms the 1,2-relationship.
    
  • Isomer (1,3,x): If the acetyl and butoxy groups are meta or para (e.g., 1-acetyl-4-butoxy), NO NOE signal will be observed between the methyl and the methylene.

Part 3: Experimental Protocols

Protocol A: NMR Sample Preparation & Acquisition

Use this protocol to generate the data for the decision matrix.

  • Solvent Selection: Dissolve 10–15 mg of the sample in 0.6 mL of CDCl₃ (Chloroform-d).

    • Note: DMSO-

      
       is an alternative, but CDCl₃ usually provides better resolution for the aliphatic butoxy chain.
      
  • Instrument Parameters:

    • Frequency: 400 MHz minimum (500+ MHz preferred for resolving H3/H4 couplings).

    • Scans: 16 (1H), 64 (19F).

    • Relaxation Delay (D1): 2.0 seconds (ensure integration accuracy).

  • Processing:

    • Calibrate TMS to 0.00 ppm.

    • Apply exponential multiplication (LB = 0.3 Hz) for signal-to-noise enhancement.

Protocol B: Chromatographic Purity Check (HPLC)

Before NMR, ensure the sample is not a mixture.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 50% B to 90% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm.

  • Differentiation: The 1,2,5-isomer (Target) generally elutes later than the 1,2,4-isomer due to the "ortho effect" of the bulky butoxy group shielding the polar carbonyl, making the molecule slightly more lipophilic.

Part 4: Comparative Data Table

Use this table to interpret your experimental results.

FeatureTarget: 1-(2-Butoxy-5-fluorophenyl)ethanone Isomer: 1-(2-Butoxy-4-fluorophenyl)ethanone
H6 Signal dd (

Hz)
d (

Hz) or dd (small

)
H6 Coupling Large

(Ortho F)
Small

(Meta F)

F Shift

ppm

ppm
NOE Correlation Acetyl-CH


O-CH

(Strong)
Acetyl-CH


O-CH

(Strong)
Fragmentation (MS)

210

153 (Loss of Bu)
Similar pattern

Note: The NOE is identical for both 1,2,5 and 1,2,4 because both preserve the ortho-acetyl/butoxy relationship. To distinguish these two, you MUST rely on the H6-Fluorine coupling constant.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for coupling constant analysis).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Essential for interpreting F- H coupling).
  • Reich, H. J. (2023). WinPLT NMR Coupling Constants. University of Wisconsin-Madison. (Authoritative source for J-value prediction).

Sources

GC-MS Library Match Guide: 1-(2-Butoxy-5-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the identification, validation, and differentiation of 1-(2-Butoxy-5-fluorophenyl)ethanone using Gas Chromatography-Mass Spectrometry (GC-MS). It is designed for analytical chemists and pharmaceutical researchers encountering this compound, typically as a process impurity or intermediate in the synthesis of fluorinated active pharmaceutical ingredients (APIs).

Executive Summary

1-(2-Butoxy-5-fluorophenyl)ethanone (CAS: Not widely listed; analog of CAS 445-27-2) is a structural analog of the common reagent 2'-fluoroacetophenone. In drug development, it frequently appears as a process-related impurity formed via nucleophilic aromatic substitution (SNAr) when 1-(2,5-difluorophenyl)ethanone is subjected to reaction conditions involving n-butanol (either as a solvent or reagent).

Accurate identification requires distinguishing this specific regioisomer from its para-substituted counterparts and homologous ethyl/propyl ethers. This guide provides the theoretical fragmentation signature, retention behavior, and a self-validating experimental protocol.

Compound Profile & Chemical Logic

FeatureSpecification
Chemical Name 1-(2-Butoxy-5-fluorophenyl)ethanone
Molecular Formula C12H15FO2
Molecular Weight 210.25 g/mol
Monoisotopic Mass 210.1056 Da
Key Structural Motifs Acetyl group (Pos 1), Butoxy ether (Pos 2), Fluorine (Pos 5)
Origin Context SNAr byproduct of 2,5-difluoroacetophenone in butanol
The "Ortho" Effect

The critical structural feature for MS interpretation is the ortho-relationship between the acetyl group and the butoxy ether. Unlike its para isomer (1-(4-butoxy-3-fluorophenyl)ethanone), the ortho arrangement facilitates specific intramolecular rearrangements during electron ionization (EI), leading to a distinct spectral fingerprint.

Mass Spectral Signature (The "Library Match")

When matching against NIST or Wiley libraries, the following spectral ions constitute a positive identification. If your spectrum deviates significantly in these relative abundances, consider a positional isomer.

Primary Fragmentation Pathway (EI, 70 eV)
  • Molecular Ion (M⁺) - m/z 210:

    • Intensity: Moderate to Strong.

    • Logic: Aromatic ketones and ethers are relatively stable under EI.

  • Diagnostic Fragment 1: [M - C₄H₈]⁺ - m/z 154:

    • Mechanism: McLafferty-like rearrangement of the butyl ether chain. The ether oxygen abstracts a hydrogen from the

      
      -carbon of the butyl group, expelling a neutral butene molecule (56 Da).
      
    • Significance: This is often the Base Peak (100%) or second strongest peak. It confirms the presence of the butoxy chain.

  • Diagnostic Fragment 2: [m/z 154 - CH₃]⁺ - m/z 139:

    • Mechanism:

      
      -cleavage of the acetyl group (loss of methyl radical) from the resulting phenol ion.
      
    • Structure: 5-fluoro-2-hydroxybenzoyl cation.

  • Acetyl Ion - m/z 43:

    • Intensity: High.

    • Logic: Standard cleavage of the methyl ketone group (

      
      ).
      
Comparison Table: Target vs. Alternatives
Ion (m/z)Target: 2-Butoxy-5-FluoroIsomer: 4-Butoxy-3-FluoroHomolog: 2-Ethoxy-5-Fluoro
M⁺ 210 210182
[M - Alkene] 154 (Loss of Butene)154 (Loss of Butene)154 (Loss of Ethylene)
Key Difference Ortho Effect (Fast kinetics)Slower fragmentationMolecular Ion shift (-28 Da)
Retention Index Lower (due to steric shielding)Higher (more planar/polar interaction)Lower

Visualization: Fragmentation Pathway

The following diagram illustrates the mechanistic pathway validating the m/z 154 and m/z 139 transitions.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 210 (Radical Cation) Transition McLafferty-like Rearrangement M_Ion->Transition Fragment_154 [M - Butene]+. m/z 154 (Phenol Radical Cation) Transition->Fragment_154 H-transfer & Cleavage Neutral_Butene Loss of C4H8 (Butene, 56 Da) Transition->Neutral_Butene Fragment_139 Acylium Ion m/z 139 (Base Peak Candidate) Fragment_154->Fragment_139 Alpha-Cleavage Neutral_Methyl Loss of CH3• (Methyl, 15 Da) Fragment_154->Neutral_Methyl

Caption: Mechanistic fragmentation pathway of 1-(2-Butoxy-5-fluorophenyl)ethanone under EI (70eV).

Self-Validating Experimental Protocol

To confirm this library match experimentally, use the following "Standard Addition" and "Retention Index" protocol.

A. GC-MS Conditions (Standardized)
  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Split 10:1, 250°C.

  • Oven Program:

    • 50°C for 1 min.

    • Ramp 20°C/min to 300°C.

    • Hold 5 min.

  • MS Source: EI, 70 eV, 230°C.

  • Scan Range: m/z 35–450.

B. Validation Steps
  • Retention Index (RI) Calculation:

    • Inject a C8-C20 alkane standard mix under the same conditions.

    • Calculate the Linear Retention Index (LRI) of your unknown peak.

    • Target LRI: Predicted ~1450–1550 on DB-5ms.

    • Note: The ortho-isomer typically elutes earlier than the para-isomer due to steric inhibition of intermolecular binding.

  • Synthetic Verification (The "Gold Standard"):

    • If a commercial standard is unavailable, perform a micro-scale synthesis:

      • Mix 10 mg 1-(2,5-difluorophenyl)ethanone + 1 mL n-Butanol + 5 mg K₂CO₃ .

      • Heat at 80°C for 1 hour.

      • Inject the reaction mixture. The new peak formed is definitively 1-(2-Butoxy-5-fluorophenyl)ethanone.

    • Compare the spectrum of this synthesized peak to your unknown.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • NIST Mass Spectrometry Data Center. (2023). NIST/EPA/NIH Mass Spectral Library.[1] National Institute of Standards and Technology. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.
  • PubChem. (2024).[2] 1-(2-Fluorophenyl)ethanone (Parent Compound Data). National Library of Medicine. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 1-(2-Butoxy-5-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of laboratory waste management is paramount for ensuring a safe research environment and maintaining strict regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(2-Butoxy-5-fluorophenyl)ethanone, a fluorinated aromatic ketone. The procedures outlined here are grounded in established safety principles and regulatory standards, designed to empower researchers, scientists, and drug development professionals with the knowledge to handle this chemical waste responsibly.

The core principle behind the disposal of this compound is its chemical identity. As a molecule containing a carbon-fluorine bond, 1-(2-Butoxy-5-fluorophenyl)ethanone is classified as a halogenated organic compound .[1][2] This classification is the critical first step in determining its disposal pathway, as halogenated wastes require specific treatment processes, such as high-temperature incineration, to prevent the release of harmful substances into the environment.[1] Improper segregation can contaminate other waste streams, leading to significant safety hazards and increased disposal costs.[3]

Hazard Assessment and Precautionary Measures

Key Precautionary Steps:

  • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[2]

  • Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, chemical splash goggles, and a flame-resistant lab coat.[2][7]

  • Keep the compound away from ignition sources, strong oxidizing agents, and strong bases.[4][8][9]

Step-by-Step Disposal Protocol

The disposal of 1-(2-Butoxy-5-fluorophenyl)ethanone is governed by the Resource Conservation and Recovery Act (RCRA) under the Environmental Protection Agency (EPA).[10][11] The following protocol ensures compliance with these regulations.

Step 1: Identify and Select the Correct Waste Container The primary step is to place the waste in a container designated exclusively for Halogenated Organic Waste .[1][2]

  • Container Material: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap.[10][12] Plastic is often preferred to minimize the risk of breakage.[10]

  • Container Condition: Ensure the container is in good condition, free from cracks or leaks, and that the cap provides a vapor-tight seal.[11][13]

  • Incompatible Wastes: Never mix halogenated solvents with non-halogenated solvents, strong acids or bases, or aqueous waste in the same container.[1][3]

Step 2: Accurate and Compliant Labeling Proper labeling is a critical regulatory requirement. The container must be labeled at the moment the first drop of waste is added.[13]

  • The label must prominently feature the words "Hazardous Waste" .[10][14]

  • List the full chemical name: "Waste 1-(2-Butoxy-5-fluorophenyl)ethanone" . Do not use abbreviations or chemical formulas.[10][13] If it is a mixture, list all components.

  • Include the date of waste generation (accumulation start date).[10]

  • Specify the location of origin (e.g., Building, Room Number) and the name and contact information of the Principal Investigator.[10]

  • Mark the appropriate hazard pictograms (e.g., irritant, health hazard, environmental hazard).[10]

Step 3: Safe Transfer and Storage

  • Transfer: Always conduct the transfer of waste into the container inside a chemical fume hood to prevent the release of vapors.

  • Storage Location: The waste container should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[14] This area must be under the direct control of laboratory personnel.[12][15]

  • Container Management: Keep the waste container closed at all times except when actively adding waste.[13] Do not fill the container beyond 90% of its capacity to allow for expansion.[12]

Step 4: Final Disposal and Waste Pickup Laboratory-generated hazardous waste cannot be disposed of in the regular trash or poured down the drain.[2][10]

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your properly labeled container of halogenated waste.

  • The EHS office will then arrange for a licensed hazardous waste contractor to transport and dispose of the material in compliance with all federal and state regulations.

Emergency Procedures: Spills and Exposures

Small Spill Management:

  • Evacuate non-essential personnel from the immediate area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.[8][16]

  • Carefully collect the absorbent material and place it into a sealed, properly labeled container for disposal as hazardous waste.

  • Clean the spill area thoroughly.

  • Do not wash spills down the sewer drain.[8]

Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes and remove contaminated clothing.[7][17]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][7]

  • Inhalation: Move the affected person to fresh air immediately.[6][16]

  • In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (if available) or chemical name to the medical personnel.[7]

Disposal Data Summary
ParameterGuidelineRationale
Waste Classification Halogenated Organic WasteContains a carbon-fluorine bond, requiring specific disposal methods like incineration.[1][2]
Container Type Sealable, chemically compatible (HDPE or Glass). Must be in good condition.[11][13]Prevents leaks, spills, and reactions between the waste and the container material.
Primary Label "Hazardous Waste"Required by the EPA's Resource Conservation and Recovery Act (RCRA).[14]
Content Identification Full chemical name(s), no abbreviations.[10]Ensures clear communication of contents and hazards to all handlers.
Storage Location Designated Satellite Accumulation Area (SAA) in the lab.[14]Keeps waste secure and under the control of trained personnel near the point of generation.
Disposal Method Via institutional EHS office for pickup by a licensed contractor.[10][12]Ensures regulatory compliance and environmentally sound disposal.
Disposal Workflow Diagram

G cluster_prep Preparation & Identification cluster_contain Containment & Labeling cluster_action Action & Disposal cluster_emergency Emergency Protocol A Identify Waste: 1-(2-Butoxy-5-fluorophenyl)ethanone B Classify as HALOGENATED ORGANIC WASTE A->B Contains Fluorine H Spill or Exposure Occurs A->H C Select Appropriate Waste Container (Compatible, Sealable) B->C D Label Container: 1. 'Hazardous Waste' 2. Full Chemical Name 3. PI/Lab Info & Date C->D E Transfer Waste in Chemical Fume Hood D->E F Store Sealed Container in Satellite Accumulation Area (SAA) E->F G Contact EHS for Waste Pickup F->G I Follow Spill Cleanup Procedure H->I Spill J Follow First Aid Procedure & Seek Medical Attention H->J Exposure

Caption: Decision workflow for the safe disposal of 1-(2-Butoxy-5-fluorophenyl)ethanone.

References

  • Hazardous Waste Segregation Guide . Bucknell University. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Delaware. [Link]

  • How to Dispose of Chemical Waste . Environmental Health and Safety, The University of Texas at Austin. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]

  • Managing Hazardous Chemical Waste in the Lab . Lab Manager. [Link]

  • Safe Handling & Disposal of Organic Substances . Science Ready. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency (EPA). [Link]

  • List of Halogenated Organic Compounds Regulated Under § 268.32 . Electronic Code of Federal Regulations (eCFR). [Link]

  • Material Safety Data Sheet for a product containing 2-Butoxyethanol . Euclid Chemical. [Link]

  • Hazardous Substance Fact Sheet for 2-Butoxy Ethanol . New Jersey Department of Health. [Link]

  • Safety Data Sheet for 2-BUTOXYETHANOL, 99% . KTEC Equipment and Supplies. [Link]

  • Fluorinated gases (F-gas) regulation 2024/573 . Euralarm. [Link]

  • Safety Data Sheet for a fluorine-containing product . Santec, Inc. [Link]

  • Fluorinated Ketone Information . Western Minmetals (SC) Corporation. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.